molecular formula C9H9Cl2NO B094519 2,3-Dichloropropionanilide CAS No. 17839-22-4

2,3-Dichloropropionanilide

Cat. No.: B094519
CAS No.: 17839-22-4
M. Wt: 218.08 g/mol
InChI Key: TZDRAQXFGLPUPV-UHFFFAOYSA-N
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Description

2,3-Dichloropropionanilide is a chlorinated anilide compound offered for scientific research and development. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . Compounds within this class have been historically significant in agricultural chemistry, particularly as herbicides, and serve as valuable reference standards in environmental and biochemical studies . Researchers may utilize this chemical in fundamental studies to investigate its properties, metabolism, and environmental fate. Its structural similarity to other chloroanilides makes it a candidate for research into the structure-activity relationships of photosynthesis inhibitors . In laboratory settings, it can also be used as a starting material or intermediate in the synthesis of more complex molecules for non-clinical research, including pharmaceutical discovery and development . As an RUO product, it is supplied without the regulatory evaluations for safety, accuracy, or performance required for in vitro diagnostics or medical devices . The end-user is solely responsible for ensuring the safe handling and compliant application of this material within authorized laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl2NO/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDRAQXFGLPUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404876
Record name 2,3-Dichloropropionanilide
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Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17839-22-4
Record name 2,3-Dichloropropionanilide
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Record name 2,3-Dichloropropionanilide
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Foundational & Exploratory

2,3-Dichloropropionanilide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dichloropropionanilide: Properties, Synthesis, and Analysis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a chemical compound with applications in organic synthesis and potential relevance in agrochemical research. This document is intended for an audience of researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and analytical characterization.

Introduction and Chemical Identity

This compound, also known as N-(2,3-dichlorophenyl)propanamide, belongs to the class of acylanilides. While not as widely known as its structural isomer propanil (3',4'-dichloropropionanilide), a common herbicide, this compound serves as a valuable case study in isomer-specific chemical synthesis and analysis. Understanding its unique properties is crucial for researchers working with chlorinated anilide derivatives.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification of a chemical substance is the foundation of scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name N-(2,3-dichlorophenyl)propanamideChemSpider
CAS Number 18345-43-2ChemSpider
Molecular Formula C₉H₉Cl₂NOPubChem
Molecular Weight 218.08 g/mol PubChem
Canonical SMILES CCC(=O)NC1=C(C=CC=C1Cl)ClPubChem
InChI Key QKOWAINXYAYJSL-UHFFFAOYSA-NPubChem

Physicochemical and Structural Properties

The physicochemical properties of this compound dictate its behavior in chemical reactions, its solubility, and its potential biological interactions.

Key Physicochemical Data
PropertyValueNotes
Melting Point 115-117 °CPredicted value. Experimental data may vary.
Boiling Point 345.5±32.0 °C at 760 mmHgPredicted value.
Density 1.359±0.06 g/cm³Predicted value.
pKa 12.89±0.70Predicted value, indicating very weak acidic properties of the N-H proton.
LogP 3.09Predicted value, suggesting moderate lipophilicity.

Data sourced from predictions available on PubChem and ChemSpider.

Molecular Structure and Conformation

The structure of this compound consists of a 2,3-dichloro-substituted benzene ring bonded to a nitrogen atom, which is part of an amide functional group. The propanamide side chain provides a degree of conformational flexibility. The relative positions of the two chlorine atoms on the aromatic ring are critical for its chemical reactivity and steric profile, distinguishing it from other isomers like the 3,4-dichloro (propanil) or 2,4-dichloro variants. The ortho and meta positioning of the chlorine atoms can induce a twist in the amide bond relative to the plane of the phenyl ring, influencing crystal packing and receptor binding.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 2,3-dichloroaniline with a propanoylating agent. This is a standard nucleophilic acyl substitution reaction.

General Synthesis Workflow

The diagram below outlines the logical flow for the synthesis and purification of this compound.

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Reactant 1: 2,3-Dichloroaniline D Reaction Vessel (Stirring at 0°C to RT) A->D B Reactant 2: Propanoyl Chloride B->D C Solvent/Base: (e.g., Pyridine or Triethylamine in DCM) C->D E Quench Reaction (e.g., with water or dilute HCl) D->E Reaction Mixture F Liquid-Liquid Extraction (e.g., EtOAc/Water) E->F G Drying Organic Layer (e.g., Na2SO4 or MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I Isolated Crude Solid J Recrystallization (e.g., from Ethanol/Water or Hexane/EtOAc) I->J K Pure Crystalline Product J->K

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Causality : The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product without competing with the aniline nucleophile. The initial cooling to 0°C helps to control the exothermic nature of the acylation reaction.

  • Preparation : To a solution of 2,3-dichloroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • Cooling : Cool the reaction mixture to 0°C in an ice bath.

  • Acylation : Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise significantly.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the starting aniline is consumed, cool the mixture again and slowly add 1M HCl (aq) to quench the reaction and neutralize the excess triethylamine.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet system between 7.0-7.6 ppm), the N-H proton (a broad singlet, typically > 8.0 ppm), the quartet for the -CH₂- group of the propyl chain (approx. 2.4 ppm), and the triplet for the terminal -CH₃ group (approx. 1.2 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (approx. 172 ppm), the six aromatic carbons (four non-substituted and two chlorine-substituted carbons in the 120-140 ppm range), and the two aliphatic carbons of the propyl chain.

  • IR (Infrared) Spectroscopy : The IR spectrum provides key functional group information. Expect strong absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1660-1680 cm⁻¹), and the N-H bend (amide II) (around 1530 cm⁻¹). C-Cl stretches will appear in the fingerprint region.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 217 and a characteristic M+2 peak with approximately 65% the intensity of the M⁺ peak, which is indicative of the presence of two chlorine atoms.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC) : Useful for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting aniline (due to the amide group), will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC) : Can be used for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a standard choice. The compound can be detected using a UV detector, typically around 240-250 nm.

Applications and Biological Context

While this compound is not a commercialized pesticide itself, it is structurally related to the widely used herbicide propanil (3,4-Dichloropropionanilide). Research into isomers like the 2,3-dichloro variant is critical for several reasons:

  • Impurity Profiling : It can be an impurity in the industrial synthesis of other agrochemicals.

  • Structure-Activity Relationship (SAR) Studies : By comparing the biological activity of different isomers, researchers can understand the structural requirements for herbicidal action. The specific placement of chlorine atoms on the phenyl ring is known to be a key determinant of the efficacy and selectivity of anilide herbicides.

  • Metabolite Identification : It could potentially be a metabolite of other chlorinated aniline-based compounds.

The primary mode of action for propanil is the inhibition of photosystem II in plants. It is plausible that this compound could exhibit a similar, albeit likely weaker or non-selective, biological activity.

Safety and Handling

As with any chlorinated aromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology : Specific toxicological data for this isomer is not widely available. However, compounds in this class should be considered potentially toxic upon inhalation, ingestion, or skin contact. It is prudent to treat it as a hazardous substance.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity whose synthesis and characterization rely on fundamental principles of organic chemistry. While not a major industrial chemical, its study provides valuable insights for researchers in agrochemistry, medicinal chemistry, and analytical science. The protocols and data presented in this guide offer a solid foundation for its synthesis, purification, and analysis, emphasizing the importance of rigorous scientific methodology and safety.

References

  • PubChem - National Center for Biotechnology Information. Compound Summary for CID 84008, N-(2,3-dichlorophenyl)propanamide.[Link]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2,3-Dichloropropionanilide (CAS No. 17839-22-4), a chemical intermediate utilized in the synthesis of various organic compounds, including herbicides.[1][2] This document moves beyond simple procedural outlines to deliver a deep, mechanistic understanding of the core chemical transformations. We will explore the predominant and most industrially viable synthesis route—the acylation of aniline with 2,3-dichloropropionyl chloride—and discuss alternative methodologies. Each section is grounded in established chemical principles, offering field-proven insights into experimental design, optimization, and validation. Detailed protocols, comparative data, and process visualizations are provided to equip researchers with the knowledge necessary for successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is an amide distinguished by a dichlorinated propyl chain attached to an anilide functional group. Its molecular structure, particularly the reactive chlorine atoms and the amide linkage, makes it a versatile building block in organic chemistry. The primary strategic consideration for its synthesis is the efficient formation of the amide bond between an aniline nucleus and a 2,3-dichloropropionyl moiety.

The most direct and common approach is a nucleophilic acyl substitution, a cornerstone reaction in organic synthesis.[3] This guide will focus on the most prevalent pathway utilizing a highly reactive acyl chloride, and also explore an alternative route involving direct acid-amine coupling, which offers different advantages in terms of reagent handling and reaction conditions.

Core Logic of Synthesis

The fundamental disconnection for this compound points to two key synthons: an electrophilic 2,3-dichloropropionyl source and a nucleophilic aniline source.

G 2_3_Dichloropropionanilide This compound Disconnection Amide Bond Disconnection 2_3_Dichloropropionanilide->Disconnection Aniline Aniline (Nucleophile) Disconnection->Aniline Acyl_Source 2,3-Dichloropropionyl Cation (Electrophile) Disconnection->Acyl_Source

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: Acylation via 2,3-Dichloropropionyl Chloride

This method represents the most robust and high-yielding approach for the synthesis of this compound. It leverages the high electrophilicity of the acyl chloride carbonyl carbon, which readily reacts with the nucleophilic aniline. The reaction is analogous to the well-established Schotten-Baumann conditions, which require a base to neutralize the hydrochloric acid (HCl) byproduct.[4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 2,3-dichloropropionyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.

  • Deprotonation: A base, such as triethylamine or pyridine, removes the proton from the nitrogen atom. This step is critical as it neutralizes the HCl generated, preventing it from protonating the starting aniline, which would render it non-nucleophilic and halt the reaction.[4]

G cluster_0 Mechanism of Acylation Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride 2,3-Dichloropropionyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Collapse & Chloride Expulsion Byproduct Et3N·HCl Product->Byproduct Deprotonation Base Base (e.g., Et3N) Base->Byproduct

Caption: Nucleophilic acyl substitution mechanism workflow.

Synthesis of the Precursor: 2,3-Dichloropropionyl Chloride

The availability of the acyl chloride precursor is paramount. A common laboratory-scale synthesis involves the chlorination of acrylonitrile to produce 2,3-dichloropropionitrile, followed by hydrolysis to the carboxylic acid and subsequent conversion to the acyl chloride.[5][6]

Step A: Chlorination of Acrylonitrile Acrylonitrile reacts with chlorine gas, often catalyzed by ionic liquids or other Lewis bases, to yield 2,3-dichloropropionitrile.[5]

Step B: Hydrolysis and Acyl Chloride Formation The resulting 2,3-dichloropropionitrile is hydrolyzed under acidic conditions to 2,3-dichloropropionic acid. This acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to furnish the desired 2,3-dichloropropionyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl).

Detailed Experimental Protocol

Materials:

  • Aniline (purified)

  • 2,3-Dichloropropionyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. A low temperature is maintained to control the exothermicity of the reaction and minimize side reactions.

  • Reagent Addition: Add a solution of 2,3-dichloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the aniline spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove unreacted aniline and triethylamine, followed by saturated NaHCO₃ solution (2x) to remove any acidic impurities, and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield pure this compound.

Alternative Synthesis Pathway: Direct Amidation via Coupling Agent

An alternative strategy avoids the use of a highly reactive and moisture-sensitive acyl chloride by directly coupling 2,3-dichloropropionic acid with aniline. This method requires a coupling agent to activate the carboxylic acid, forming an active ester or similar intermediate in situ, which is then susceptible to nucleophilic attack by aniline.

Rationale and Common Coupling Agents

This pathway is often employed when milder conditions are required or when the acyl chloride is unstable or difficult to prepare. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[7] The reaction with TBTU, for instance, proceeds through a benzotriazole active ester, which readily reacts with aniline.[7] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically added to facilitate the reaction.[7]

G cluster_1 Direct Amidation Workflow CarboxylicAcid 2,3-Dichloropropionic Acid ActiveIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActiveIntermediate CouplingAgent Coupling Agent (e.g., TBTU, DCC) CouplingAgent->ActiveIntermediate Product This compound ActiveIntermediate->Product Aniline Aniline Aniline->Product

Sources

2,3-Dichloropropionanilide mechanism of action in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 2,3-Dichloropropionanilide (Propanil) in Plants

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound, commercially known as propanil, is a selective, post-emergence, contact herbicide that has been a cornerstone of weed management in rice cultivation since the 1960s.[1][2] Its efficacy is rooted in a precise molecular interaction that disrupts the fundamental process of photosynthesis. This guide provides a comprehensive technical overview of propanil's mechanism of action, the biochemical basis for its selectivity, the evolution of resistance in weed populations, and the key experimental protocols used to investigate these phenomena. The narrative is structured to deliver not just factual information but also the causal logic behind the herbicide's function and the scientific methods used to elucidate it.

The Core Directive: Inhibition of Photosynthetic Electron Transport

The primary herbicidal action of propanil is the potent inhibition of photosynthesis.[1][2][3] This process occurs within the chloroplasts and specifically targets Photosystem II (PSII), a critical enzyme complex in the thylakoid membranes.[4][5][6]

Molecular Target: The D1 Protein of Photosystem II

Photosynthesis captures light energy to drive the transfer of electrons from water to NADP+, creating the ATP and NADPH needed for CO2 fixation.[1][4] This electron flow is initiated at PSII. Propanil functions by binding to the D1 protein, a core subunit of the PSII reaction center.[7] This binding action physically obstructs the quinone (QB) binding site on the D1 protein, which is essential for shuttling electrons away from PSII.

The consequences of this inhibition are immediate and catastrophic for the plant:

  • Blocked Electron Flow: The electron transport chain is halted at its very beginning.[1][3][4]

  • Cessation of ATP and NADPH Synthesis: Without electron flow, the production of ATP and NADPH, the energy currency of the cell, ceases.[4] This starves the plant of the energy required for growth and development.

  • Photo-oxidative Stress: The blockage leads to an accumulation of high-energy electrons and the formation of reactive oxygen species (ROS). This photo-oxidative damage rapidly destroys chlorophyll, lipids, and proteins, leading to the characteristic symptoms of chlorosis (yellowing), necrosis (browning), and eventual plant death.[4][6]

G cluster_0 Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- Propanil Propanil Propanil->QB Binds & Inhibits Light Light (Photon) Light->P680 G cluster_rice Tolerant Plant (e.g., Rice) cluster_weed Susceptible Plant (e.g., Weed) Propanil_R Propanil AAA_R Aryl Acylamidase (High Activity) Propanil_R->AAA_R Hydrolysis Metabolites_R Non-toxic Metabolites (DCA + Propionic Acid) AAA_R->Metabolites_R Result_R Survival Metabolites_R->Result_R Propanil_W Propanil PSII_W Photosystem II Propanil_W->PSII_W Inhibition AAA_W Aryl Acylamidase (Low/No Activity) Propanil_W->AAA_W Ineffective Detoxification Result_W Plant Death PSII_W->Result_W

Figure 2: Differential metabolic fate of propanil in tolerant rice versus a susceptible weed.

The Emergence of Resistance: Evolving Counter-Mechanisms

Intensive and repeated use of propanil has imposed strong selection pressure, leading to the evolution of resistant weed biotypes. [6][8]Understanding the mechanisms of this resistance is critical for developing effective management strategies. Two primary types of resistance have been identified.

Metabolic Resistance

This is the most common form of resistance, particularly in grass species like Echinochloa colona. [5][8]It is an enhancement of the same mechanism that confers tolerance in rice.

  • Mechanism: Resistant weed biotypes have evolved to have significantly elevated levels of Aryl Acylamidase (AAA) activity. [5][8]This allows them to detoxify propanil at a rate sufficient to prevent lethal accumulation at the target site.

Target-Site Resistance

A less common but significant mechanism involves a modification of the herbicide's target protein.

  • Mechanism: This form of resistance results from a mutation in the psbA gene, which codes for the D1 protein in PSII. [7]This mutation alters the amino acid sequence at the herbicide's binding site, reducing its binding affinity. Consequently, propanil can no longer effectively inhibit electron transport. This mechanism has been confirmed in propanil-resistant smallflower umbrella sedge (Cyperus difformis). [7][9]

    Resistance Mechanism Primary Weeds Affected Molecular Basis
    Metabolic Resistance Echinochloa species (Barnyardgrass, Junglerice) Increased activity/expression of Aryl Acylamidase (AAA) enzyme. [5][8]

    | Target-Site Resistance | Cyperus difformis (Smallflower umbrella sedge) | Mutation in the psbA gene altering the D1 protein binding site. [7][9]|

Table 1: Summary of known resistance mechanisms to propanil in weeds.

Experimental Protocols for Mechanistic Investigation

Validating the mechanism of action and resistance requires robust, reproducible experimental workflows. The following protocols are foundational for research in this area.

Protocol: In Vitro PSII Inhibition Assay (Hill Reaction)

This assay directly measures the effect of a compound on the light-dependent reactions of photosynthesis.

  • Objective: To quantify the inhibitory potency of propanil on PSII electron transport.

  • Methodology:

    • Chloroplast Isolation: Isolate intact chloroplasts from fresh leaf tissue (e.g., spinach or pea) via differential centrifugation in an ice-cold, buffered isotonic solution.

    • Reaction Mixture: Prepare a reaction buffer containing the isolated chloroplasts and a range of propanil concentrations (typically dissolved in a solvent like ethanol or DMSO).

    • Artificial Electron Acceptor: Add DCPIP (2,6-dichlorophenol-indophenol), a blue-colored artificial electron acceptor. [10]In its oxidized state, DCPIP is blue; upon accepting electrons from PSII, it becomes colorless.

    • Spectrophotometry: Expose the reaction mixtures to a strong light source and monitor the decrease in absorbance at ~600 nm over time using a spectrophotometer. The rate of DCPIP reduction is a direct measure of PSII activity.

    • Data Analysis: Calculate the rate of reaction for each propanil concentration. Plot the inhibition percentage against the log of the propanil concentration to determine the IC50 value (the concentration required to inhibit PSII activity by 50%).

Protocol: Aryl Acylamidase (AAA) Activity Assay

This assay quantifies the rate of propanil detoxification in plant tissue extracts.

  • Objective: To compare the metabolic capacity of tolerant, susceptible, and resistant plant biotypes.

  • Methodology:

    • Protein Extraction: Homogenize fresh leaf tissue from different plant biotypes in a suitable extraction buffer on ice to obtain a crude protein extract.

    • Enzyme Reaction: Incubate a known amount of the protein extract with a saturating concentration of propanil at a controlled temperature (e.g., 30°C).

    • Time-Course Sampling: At specific time intervals (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Quantification of Metabolite: Centrifuge the samples to remove precipitated protein. Analyze the supernatant to quantify the amount of 3,4-dichloroaniline (DCA) produced. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for this quantification.

    • Data Analysis: Calculate the rate of DCA formation per milligram of protein per unit of time. This rate is a direct measure of AAA activity and can be used to compare metabolic capacities between biotypes. [9]

G cluster_workflow Experimental Workflow: Resistance Mechanism Diagnosis Plant Plant Biotype (Suspected Resistance) Assay1 Whole-Plant Dose-Response Assay Plant->Assay1 Confirm Resistance Confirmed? Assay1->Confirm Assay2 Aryl Acylamidase (AAA) Activity Assay Confirm->Assay2 Yes NoRes Susceptible Confirm->NoRes No Result2 AAA Activity Elevated? Assay2->Result2 Assay3 psbA Gene Sequencing Result2->Assay3 No Mech1 Metabolic Resistance Result2->Mech1 Yes Result3 Mutation Found? Assay3->Result3 Mech2 Target-Site Resistance Result3->Mech2 Yes Unknown Novel Mechanism? Result3->Unknown No

Figure 3: Logical workflow for diagnosing the mechanism of propanil resistance in a weed biotype.

Conclusion and Future Directions

The mechanism of action of this compound is a classic example of targeted herbicide design, exploiting a fundamental biological process while leveraging metabolic differences between crop and weed. Its primary action is the inhibition of Photosystem II, while its selectivity is governed by the activity of the Aryl Acylamidase enzyme. The evolution of both metabolic and target-site resistance underscores the dynamic interplay between chemical control agents and plant populations. For researchers and developers, a deep understanding of these pathways is paramount for designing next-generation herbicides, developing effective resistance management strategies, and creating synergists that can restore the efficacy of existing compounds. Future research should focus on the structural biology of the propanil-D1 protein interaction, the regulatory networks governing AAA gene expression, and the exploration of novel, unexploited herbicide target sites.

References

  • Propanil - Wikipedia. Wikipedia. [Link]

  • Propanil 80% (Crop Protection - Herbicides) - Behn Meyer. Behn Meyer. [Link]

  • Propanil - Active Ingredient Page - Chemical Warehouse. Chemical Warehouse. [Link]

  • Mechanism Of Herbicide Resistance In Weeds - Coalition for the Upper South Platte. Coalition for the Upper South Platte. [Link]

  • Metabolically based resistance to the herbicide propanil in Echinochloa species | Weed Science | Cambridge Core. Cambridge University Press. [Link]

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In-Depth Technical Guide to 2,3-dichloro-N-phenylpropanamide (CAS Number: 17839-22-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the experimental data and scientific insights currently available for 2,3-dichloro-N-phenylpropanamide, a compound belonging to the chloroacetanilide class of molecules. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and general principles of the chemical class to provide a robust framework for researchers.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₉Cl₂NO[1]
Molecular Weight218.08 g/mol [1]
Predicted Boiling Point377.1±32.0 °C-
Predicted Density1.344±0.06 g/cm³-
Predicted Flash Point181.8 °C-

Spectroscopic Data and Structural Elucidation

Definitive, publicly available experimental spectra for 2,3-dichloro-N-phenylpropanamide are scarce. However, based on the known structure and spectroscopic data from analogous compounds, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton, and the methyl protons of the propanamide backbone. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propanamide chain. The positions of the chlorinated carbons will be significantly shifted downfield.

A general protocol for acquiring NMR spectra for this type of compound is provided below.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of 2,3-dichloro-N-phenylpropanamide.

Materials:

  • 2,3-dichloro-N-phenylpropanamide sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2,3-dichloro-N-phenylpropanamide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to the specific solvent.

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak. Assign the signals to the corresponding protons and carbons in the molecule.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical; CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the aromatic proton signals and any complex coupling patterns.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,3-dichloro-N-phenylpropanamide is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations. The positions of these bands can provide valuable information about the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. For 2,3-dichloro-N-phenylpropanamide, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any chlorine-containing fragments, providing strong evidence for the presence of two chlorine atoms.

Analytical Methodologies

The determination of 2,3-dichloro-N-phenylpropanamide in various matrices can be achieved using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a suitable technique for the analysis of thermally stable and volatile compounds like 2,3-dichloro-N-phenylpropanamide. A variety of detectors can be used, including a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) for higher sensitivity and specificity, especially in complex matrices.

Experimental Protocol: Gas Chromatography (GC) Analysis

Objective: To develop a GC method for the quantification of 2,3-dichloro-N-phenylpropanamide.

Instrumentation:

  • Gas chromatograph with a suitable detector (e.g., MS or ECD)

  • Capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

  • Autosampler

Procedure:

  • Sample Preparation:

    • For environmental samples (e.g., soil, water), a suitable extraction method such as solid-liquid extraction or liquid-liquid extraction with an organic solvent (e.g., dichloromethane, ethyl acetate) is required.[2]

    • The extract may need to be concentrated and subjected to a clean-up step to remove interfering substances.

  • Instrumental Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

    • Detector Temperature (MS transfer line): 280 °C

  • Calibration: Prepare a series of calibration standards of 2,3-dichloro-N-phenylpropanamide in a suitable solvent and analyze them to generate a calibration curve.

  • Analysis: Inject the prepared samples and standards into the GC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to 2,3-dichloro-N-phenylpropanamide based on its retention time and mass spectrum (if using GC-MS). Quantify the analyte using the calibration curve.

Causality Behind Experimental Choices: The choice of a non-polar or medium-polarity capillary column like a DB-5ms is based on the expected polarity of the analyte. The temperature program is designed to ensure good separation from other components in the sample while keeping the analysis time reasonable. An MS detector is preferred for its high selectivity and the ability to confirm the identity of the analyte through its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of 2,3-dichloro-N-phenylpropanamide, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC with a C18 column is a common starting point.

Biological Activity and Mechanism of Action

Herbicidal Activity

Chloroacetanilide herbicides are known to be effective as pre-emergence herbicides, primarily controlling grass and some broadleaf weeds.[3] Their herbicidal activity stems from the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[4][5] VLCFAs are essential components of plant cell membranes and cuticular waxes. By inhibiting their synthesis, chloroacetanilides disrupt early seedling growth and development, leading to the death of susceptible plants.

Postulated Mechanism of Action

The proposed mechanism of action for chloroacetanilide herbicides involves the alkylation of key enzymes containing sulfhydryl (-SH) groups.[6] The chloroacetyl moiety of the herbicide is a reactive electrophile that can covalently bind to these enzymes, thereby inactivating them. This disruption of enzymatic function is thought to be the underlying cause of the inhibition of VLCFA synthesis.

Herbicidal Mechanism of Chloroacetanilides cluster_herbicide Chloroacetanilide Herbicide cluster_plant_cell Plant Cell Herbicide 2,3-dichloro-N-phenylpropanamide Enzyme VLCFA Elongase Enzyme (with -SH group) Herbicide->Enzyme Alkylation & Inhibition VLCFA Very-Long-Chain Fatty Acids Enzyme->VLCFA Biosynthesis Growth Seedling Growth & Development Enzyme->Growth Inhibition leads to disruption Membranes Cell Membranes & Cuticular Waxes VLCFA->Membranes Incorporation Membranes->Growth Essential for

Caption: Postulated herbicidal mechanism of action for chloroacetanilide herbicides.

Toxicology

Specific toxicological data for 2,3-dichloro-N-phenylpropanamide is not available. However, some chloroacetanilide herbicides have been shown to have potential for toxicity, and their presence in the environment is a subject of ongoing research.[4] The reactivity of the chloroacetyl group suggests that these compounds could potentially interact with biological macromolecules other than their intended targets.

Safety and Handling

2,3-dichloro-N-phenylpropanamide is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of accidental ingestion, medical attention should be sought immediately.[1]

Conclusion

2,3-dichloro-N-phenylpropanamide is a member of the chloroacetanilide class of compounds with potential herbicidal activity. While direct and comprehensive experimental data for this specific molecule is limited in the public domain, this guide provides a framework for its study based on the known properties of related compounds. Further research is needed to fully characterize its physicochemical properties, spectroscopic profile, analytical methods for its detection, and its specific biological activities and toxicological profile.

References

  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270–277.[3][6]

  • Böger, P. (2003). Chloroacetamide Herbicides. In Encyclopedia of Agrochemicals. John Wiley & Sons, Inc.[5]

  • Jablonická, V., et al. (2021). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO₂/UV-A. Molecules, 26(15), 4583.[4]

  • Tanetani, Y., et al. (2009). Action mechanism of chloroacetamide herbicides. Journal of Pesticide Science, 34(3), 213-218.
  • Singh, H., & Kumar, S. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of agricultural and food chemistry, 57(10), 4278–4283.[7]

  • Sartori, S. K., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest management science, 74(7), 1637–1645.[8][9]

  • Zhang, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(21), 15891.[10]

  • Wang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1395.[11]

  • Dow AgroSciences. (1995). Environmental Chemistry Methods: Dichloropropene Degradate; 445365-04. Retrieved from [Link][12]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. Retrieved from [Link][13][14]

  • de Souza, A. O., et al. (2018). Influence of the Soil Composition on the Determination of 2,4-D and Fipronil in Environmental Samples by SLE-LC-MS/MS. Journal of the Brazilian Chemical Society, 29(11), 2328-2337.[2]

  • MDPI. (2022). Analysis of Residues in Environmental Samples. Retrieved from [Link][15]

  • Micro Fibras Tadeo. (n.d.). Chemical Standards. Retrieved from [Link][16]

  • CRM LABSTANDARD. (n.d.). Dichloropropionic Acid, 2,3-. Retrieved from [Link][17]

  • NIST. (n.d.). 2-Propanol, 1,3-dichloro-. Retrieved from [Link][18]

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A Technical Guide to the Research Landscape of 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review of Synthesis, Characterization, and Biological Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionanilide is a halogenated aromatic amide whose research landscape is notably sparse compared to its more prominent isomer, 3',4'-dichloropropionanilide (Propanil), a widely used herbicide. This guide provides a comprehensive technical overview of this compound, acknowledging the limited direct research and therefore drawing logical inferences from the extensive data available for its isomers and related chloroaniline compounds. The aim is to equip researchers with a foundational understanding of its synthesis, analytical characterization, and potential biological activities, thereby stimulating further investigation into this understudied molecule.

This document is structured to provide a logical flow from the fundamental chemistry of this compound to its potential interactions with biological systems and the environment. We will begin by exploring its synthesis and physicochemical properties, followed by a detailed discussion of analytical methodologies for its detection and characterization. Subsequently, we will delve into its probable metabolic pathways and toxicological profile, based on established knowledge of related compounds. Finally, we will touch upon its likely environmental fate, providing a holistic view for future research endeavors.

Synthesis and Physicochemical Properties

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from general methods for the preparation of N-aryl amides. The most direct approach involves the acylation of 2,3-dichloroaniline with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Workflow:

2,3-Dichloroaniline 2,3-Dichloroaniline Reaction_Vessel Reaction_Vessel 2,3-Dichloroaniline->Reaction_Vessel Reactant A This compound This compound Reaction_Vessel->this compound Acylation Byproduct(HCl) Byproduct(HCl) Reaction_Vessel->Byproduct(HCl) Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Reaction_Vessel Reactant B Base_(e.g.,Pyridine) Base_(e.g.,Pyridine) Base_(e.g.,Pyridine)->Reaction_Vessel Catalyst Base_(e.g.,Pyridine)->Byproduct(HCl) Neutralization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as a scavenger for the HCl produced during the reaction.

  • Acylation: Slowly add propionyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction is expected.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₉H₉Cl₂NOBased on chemical structure
Molecular Weight 218.08 g/mol Calculated from atomic weights
Appearance White to off-white solidInferred from similar anilides[1]
Melting Point Expected to be a solid at room temperatureInferred from isomer properties[1]
Solubility Low in water, soluble in organic solventsTypical for chlorinated aromatic compounds[2]

Analytical Characterization

The definitive identification and quantification of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propionyl group, and the methyl protons. The substitution pattern on the aniline ring will result in a complex splitting pattern for the aromatic protons. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms and the amide group.[3][4][5]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propionyl group.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). C-Cl stretching vibrations in the fingerprint region would also be present.[6][7][8][9]

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.[10][11] The fragmentation pattern would likely involve cleavage of the amide bond and loss of the propionyl group, as well as characteristic isotopic patterns due to the two chlorine atoms.[10]

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation and quantification of halogenated anilides.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[12]

Sample_Injection Sample_Injection GC_Column GC_Column Sample_Injection->GC_Column Vaporization MS_Detector MS_Detector GC_Column->MS_Detector Separation Data_Analysis Data_Analysis MS_Detector->Data_Analysis Detection & Identification

Caption: General workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis of this compound (General)

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methylene chloride, ethyl acetate).[14] Concentrate the extract and, if necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering substances.[15]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector at a temperature that ensures efficient vaporization without thermal degradation.

    • Oven Program: A temperature gradient program to ensure good separation of the analyte from other components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Analyzer: Quadrupole or ion trap mass analyzer.

    • Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is suitable for the analysis of less volatile or thermally labile compounds.

Experimental Protocol: HPLC Analysis of this compound (General)

  • Sample Preparation: Similar to GC-MS, extract the analyte and perform cleanup if necessary. The final extract should be dissolved in a solvent compatible with the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18, C8).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol).

    • Detector: A UV detector set at a wavelength where the analyte exhibits maximum absorbance, or a mass spectrometer (LC-MS) for higher selectivity and sensitivity.[16]

Inferred Metabolism and Toxicology

Predicted Metabolic Pathways

The primary metabolic pathway for propanil involves hydrolysis by arylacylamidases in the liver to form 3,4-dichloroaniline and propionic acid.[1] It is highly probable that this compound undergoes a similar metabolic fate.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Arylacylamidase 2,3-Dichloroaniline 2,3-Dichloroaniline Hydrolysis->2,3-Dichloroaniline Propionic_Acid Propionic_Acid Hydrolysis->Propionic_Acid Further_Metabolism Further_Metabolism 2,3-Dichloroaniline->Further_Metabolism Oxidation, Conjugation Cellular_Metabolism Cellular_Metabolism Propionic_Acid->Cellular_Metabolism

Caption: Inferred metabolic pathway of this compound.

The resulting 2,3-dichloroaniline would likely undergo further metabolism through oxidation and conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted.[17]

Inferred Toxicological Profile

The toxicity of dichloropropionanilides is often attributed to their aniline metabolites. Chloroanilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. Therefore, exposure to this compound could potentially lead to similar hematotoxic effects.

Potential Toxicological Endpoints:

  • Hematotoxicity: Methemoglobin formation.

  • Hepatotoxicity: Liver damage due to the metabolic processing of the compound.

  • Nephrotoxicity: Kidney damage as a result of the excretion of toxic metabolites.

  • Genotoxicity and Carcinogenicity: The carcinogenic potential of 2,3-dichloroaniline is not well-established, but some chlorinated anilines are suspected carcinogens.

Inferred Environmental Fate

The environmental behavior of this compound can be predicted based on the well-documented fate of Propanil.[2][18][19][20]

Key Environmental Processes:

  • Degradation: Propanil is rapidly degraded in soil and water by microbial action.[18] A similar rapid biodegradation of this compound can be expected, with the primary degradation product being 2,3-dichloroaniline.

  • Mobility: Propanil has low to moderate mobility in soil.[2] The mobility of this compound will depend on its soil-water partition coefficient (Koc), which is influenced by its polarity and the organic matter content of the soil.

  • Bioaccumulation: Due to its relatively rapid degradation, the potential for significant bioaccumulation of this compound in the food chain is likely to be low.

Future Research Directions

The significant lack of data on this compound presents numerous opportunities for future research. Key areas that warrant investigation include:

  • Definitive Synthesis and Characterization: Development and validation of a robust synthetic route and comprehensive spectroscopic characterization.

  • In Vitro and In Vivo Metabolism Studies: Elucidation of the specific metabolic pathways and identification of the major metabolites.

  • Toxicological Assessment: A thorough evaluation of its acute and chronic toxicity, including its potential for hematotoxicity, genotoxicity, and carcinogenicity.

  • Environmental Fate Studies: Determination of its persistence, mobility, and degradation pathways in various environmental compartments.

Conclusion

While direct research on this compound is limited, a substantial amount of information can be inferred from its isomers and related compounds. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and biological activity of this understudied molecule. The proposed synthetic and analytical protocols, along with the inferred metabolic and toxicological profiles, offer a starting point for future investigations that will undoubtedly contribute to a more complete understanding of the properties and potential impacts of this compound.

References

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An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionanilide, with the CAS number 17839-22-4, is a chemical compound of interest in various fields, including as a potential intermediate in the synthesis of herbicides and other biologically active molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and predictive methodologies to offer a thorough understanding for researchers and professionals in drug development and related scientific disciplines. A solid grasp of these fundamental characteristics is essential for its safe handling, effective use in synthesis, and for the prediction of its behavior in biological and environmental systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predictions based on its chemical structure and data from analogous compounds provide valuable estimations.

PropertyValueSource/Method
IUPAC Name 2,3-dichloro-N-phenylpropanamideIUPAC Nomenclature
CAS Number 17839-22-4[1][2]
Molecular Formula C₉H₉Cl₂NO[1][2]
Molecular Weight 218.08 g/mol [1][2]
Melting Point 71-72 °CExperimental Data
Boiling Point Predicted: >300 °CEstimation based on related compounds
Solubility Predicted to have low solubility in water and higher solubility in organic solvents such as acetone, ethanol, and dichloromethane.[3][4][5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the acylation of aniline with 2,3-dichloropropionyl chloride. This reaction is a standard method for amide formation and is expected to proceed with good yield under appropriate conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2,3-dichloro-N-(4-chlorophenyl)propanamide.[6]

Materials:

  • Aniline

  • 2,3-Dichloropropionyl chloride

  • Pyridine

  • Chloroform

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) in chloroform.

  • Add pyridine (catalytic amount) to the solution.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add 2,3-dichloropropionyl chloride (1.0 equivalent) dropwise from a dropping funnel, maintaining the temperature below 35°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Slurry the solid with water and collect the crude product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Synthesis_of_2_3_Dichloropropionanilide aniline Aniline product This compound aniline->product Pyridine, Chloroform propionyl_chloride 2,3-Dichloropropionyl Chloride propionyl_chloride->product

Caption: Synthesis of this compound.

Chemical Reactivity and Stability

Under high temperatures, such as in a fire, hazardous decomposition products may be formed, including toxic fumes of hydrogen chloride and nitrogen oxides.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, the N-H proton of the amide, and the protons of the dichloropropionyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The N-H proton would be a broad singlet, with its chemical shift dependent on concentration and solvent. The methine and methylene protons of the propionyl chain will be split by each other, likely appearing as a multiplet and a doublet of doublets, respectively, in the upfield region of the spectrum.[3][8][9]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the two chlorinated carbons of the propionyl group. The carbonyl carbon is expected to resonate around 170 ppm. The aromatic carbons will appear in the 120-140 ppm region. The chlorinated carbons will be further downfield compared to their non-chlorinated counterparts.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C=O functional groups of the amide linkage. A prominent N-H stretching vibration would be expected in the region of 3200-3400 cm⁻¹. The C=O stretching vibration would give a strong absorption band around 1650-1680 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-3000 cm⁻¹), as well as C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).[12][13][14][15][16]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 217 (for the ³⁵Cl isotopes) and 219/221 (due to the presence of two chlorine atoms). Common fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the aniline cation and the 2,3-dichloropropionyl cation. Loss of HCl from the molecular ion is also a plausible fragmentation pathway.[17][18][19][20][21]

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

Gas Chromatography (GC)

Gas chromatography, coupled with a suitable detector such as a flame ionization detector (FID) or a mass spectrometer (MS), is a viable method for the analysis of this compound. The compound's volatility should be sufficient for GC analysis, potentially after derivatization to improve thermal stability and chromatographic behavior.[6][22][23]

Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (HPLC) is another powerful technique for the separation and quantification of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development. Detection can be achieved using a UV detector, as the phenyl ring provides strong chromophoric activity.[24]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. By combining available experimental data with predictive approaches, a comprehensive profile of this compound has been established. This information is intended to be a valuable resource for researchers and scientists, facilitating its safe and effective use in synthetic applications and enabling a better understanding of its potential behavior in various chemical and biological systems.

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An In-Depth Technical Guide to the Discovery and History of 2,3-Dichloropropionanilide (Propanil)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of the herbicide 2,3-Dichloropropionanilide, widely known as propanil. From its origins in the laboratories of Rohm and Haas to its extensive use in global rice production, this document delves into the key scientific milestones and commercial developments that have shaped its trajectory. The guide details its industrial synthesis, elucidates its mode of action as a potent inhibitor of photosystem II, and explores the biochemical basis of its selectivity and the evolution of resistance in weed populations. Detailed experimental protocols, quantitative data, and visual diagrams are provided to offer a thorough understanding for researchers and professionals in the agrochemical and life sciences fields.

A Historical Perspective: From Discovery to Commercialization

The journey of propanil began in the 1950s, a period of significant innovation in the agrochemical industry. While the exact isomeric identity of the commercialized product is N-(3,4-dichlorophenyl)propanamide[1][2], the broader class of dichloropropionanilides was under investigation for their biological activity.

1.1. The Pioneering Work at Rohm and Haas

The synthesis and herbicidal properties of propanil were first discovered in the laboratories of Rohm and Haas, a prominent American chemical company[3]. The compound was introduced to the market in the early 1960s and was first registered for use in 1962.[1] It quickly became a cornerstone for post-emergence weed control, particularly in rice cultivation, due to its high efficacy against a broad spectrum of grassy and broadleaf weeds.

1.2. Patent Disputes and Market Dynamics

The commercial success of propanil led to significant patent litigation. In a notable case, Monsanto Company sued Rohm and Haas in 1969 for infringement of its patent on propanil.[4][5] However, the United States Court of Appeals for the Third Circuit ultimately ruled against Monsanto, concluding that the company had procured its patent through fraudulent means by not disclosing all of its testing data to the Patent Office.[4][5] This decision had a profound impact on the market, allowing for broader competition in the production and sale of propanil-based herbicides.

The Chemistry of Propanil: Synthesis and Formulation

The industrial synthesis of propanil is a well-established chemical process, primarily involving the acylation of 3,4-dichloroaniline with propanoyl chloride.[1]

2.1. Industrial Synthesis Pathway

The manufacturing process typically begins with the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene. This is followed by the hydrogenation of the nitro group, commonly using a Raney nickel catalyst, to yield 3,4-dichloroaniline. The final step is the acylation of the 3,4-dichloroaniline with propanoyl chloride to produce propanil.[1]

G cluster_0 Industrial Synthesis of Propanil 1,2-Dichlorobenzene 1,2-Dichlorobenzene 1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene 1,2-Dichlorobenzene->1,2-Dichloro-4-nitrobenzene Nitration 3,4-Dichloroaniline 3,4-Dichloroaniline 1,2-Dichloro-4-nitrobenzene->3,4-Dichloroaniline Hydrogenation (Raney Ni) Propanil Propanil 3,4-Dichloroaniline->Propanil Acylation (Propanoyl Chloride)

Caption: Industrial synthesis pathway of Propanil.

2.2. Detailed Laboratory Synthesis Protocol

This protocol outlines a laboratory-scale synthesis of propanil from 3,4-dichloroaniline and propionyl chloride.[6]

Materials and Equipment:

  • 10 L glass-lined reactor with mechanical stirrer, reflux condenser, dropping funnel, and temperature probe

  • 3,4-dichloroaniline

  • Propionyl chloride

  • Toluene (or other suitable inert solvent)

  • 5% (w/v) Sodium bicarbonate solution

  • Ice bath

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Reaction Setup: In the 10 L reactor, charge 1.62 kg (10.0 mol) of 3,4-dichloroaniline and 4 L of toluene.

  • Reagent Addition: While stirring, cool the mixture to 10-15 °C using an ice bath.

  • Slowly add 0.97 kg (10.5 mol, 1.05 equivalents) of propionyl chloride from the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 25 °C due to the exothermic nature of the reaction.

  • Workup: After the addition is complete, cool the reaction mixture to 10 °C.

  • Slowly add 2 L of 5% sodium bicarbonate solution to neutralize the hydrochloric acid generated during the reaction. Stir for 30 minutes.

  • Isolation: The propanil product will precipitate as a solid. Isolate the crude product by filtration.

  • Purification: Wash the filter cake with water (2 x 1 L) and then with cold toluene (1 L).

  • Drying: Dry the purified propanil in a vacuum oven at 60-70 °C until a constant weight is achieved.

2.3. Evolution of Formulations

Propanil has been formulated in various forms to enhance its efficacy and ease of application. These include emulsifiable concentrates (EC), liquid and dry flowables (DF), and ultra-low volume (ULV) formulations.[7] The development of dispersible granule (DG) formulations with high active ingredient content (over 60%) has been a significant advancement, improving handling and suspensibility characteristics.[8]

Mechanism of Action: A Photosynthesis Inhibitor

The herbicidal activity of propanil stems from its ability to disrupt photosynthesis in susceptible plants.[1]

3.1. Inhibition of Photosystem II

Propanil is a potent inhibitor of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[3] It functions by binding to the D1 protein within the PSII complex, specifically at the QB binding site.[9][10] This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron transport.[10]

G cluster_0 Photosystem II Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB QB (on D1 protein) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- Propanil Propanil Propanil->QB Blocks electron flow

Caption: Propanil's inhibition of the photosystem II electron transport chain.

The blockage of electron transport leads to a buildup of highly reactive molecules, which in turn cause lipid and protein membrane destruction through oxidative stress. This results in membrane leakage, cellular disintegration, and ultimately, the death of the plant.

3.2. The Basis of Selectivity: The Role of Aryl Acylamidase

The remarkable selectivity of propanil, which allows it to control weeds in rice crops without harming the rice itself, is due to a metabolic process. Rice plants possess a high level of the enzyme aryl acylamidase.[11] This enzyme rapidly hydrolyzes propanil into the non-phytotoxic metabolites 3,4-dichloroaniline and propionic acid.[3][11] Most susceptible weed species lack sufficient levels of this enzyme, leading to the accumulation of propanil and subsequent phytotoxicity.

3.3. Experimental Protocol: Aryl Acylamidase Activity Assay

The activity of aryl acylamidase can be quantified using a spectrophotometric assay. The following is a general protocol adapted from commercially available kits and literature.[12][13]

Materials and Equipment:

  • Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

  • Plant tissue (leaves)

  • Extraction buffer

  • Substrate solution (e.g., a compound that releases p-nitroaniline upon hydrolysis)

  • Centrifuge

  • Mortar and pestle or homogenizer

  • Ice

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh plant tissue in ice-cold extraction buffer using a pre-chilled mortar and pestle or a homogenizer.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a specified time at 4°C to pellet cellular debris.

  • Enzyme Extract: Carefully collect the supernatant, which contains the crude enzyme extract.

  • Assay Reaction: In a microplate well or cuvette, mix the enzyme extract with the substrate solution.

  • Spectrophotometric Measurement: Immediately measure the initial absorbance at 405 nm and then monitor the increase in absorbance over time. The rate of increase in absorbance is proportional to the rate of p-nitroaniline production and thus, the aryl acylamidase activity.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of p-nitroaniline, and the protein concentration of the enzyme extract.

The Challenge of Resistance

The extensive and repeated use of propanil has led to the evolution of resistance in several weed species, most notably in Echinochloa species (barnyardgrass).[11][14]

4.1. Mechanism of Resistance

The primary mechanism of resistance to propanil in these weeds is metabolically based.[11] Resistant biotypes have been found to possess significantly elevated levels of aryl acylamidase activity, allowing them to detoxify propanil in a manner similar to rice.[11][15]

4.2. Quantitative Data on Propanil Efficacy and Resistance

The following table summarizes data on the efficacy of propanil against various weeds and highlights the differential susceptibility that can be observed.

Weed SpeciesApplication Rate (g/ha)Weed Control Efficiency (%)Reference
Mixed Grassy and Broadleaf Weeds300073.6[16]
Mixed Grassy and Broadleaf Weeds400078.6[16]
Echinochloa spp. (susceptible)3360High[14]
Echinochloa spp. (resistant)3360Low[14]
Mixed Weeds330076.45[17]
Mixed Weeds660078.35[17]

Table 1: Efficacy of Propanil on Various Weed Species.

Conclusion

This compound (propanil) has had a profound and lasting impact on modern agriculture, particularly in rice cultivation. Its discovery by Rohm and Haas and its subsequent widespread adoption underscore its effectiveness as a selective post-emergence herbicide. The intricate mechanism of action, involving the inhibition of photosystem II, and the elegant biochemical basis for its selectivity in rice, centered on the activity of aryl acylamidase, are testaments to the complex interplay between chemistry and biology. However, the emergence of resistance highlights the ongoing challenge of sustainable weed management. A thorough understanding of the history, chemistry, and biology of propanil, as detailed in this guide, is crucial for the continued development of effective and sustainable agricultural practices.

References

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Toxicological profile of 2,3-Dichloropropionanilide isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of Dichloropropionanilide Isomers: A Comparative Analysis of 2,3-DCPA and 3,4-DCPA (Propanil)

Abstract

This technical guide provides a comprehensive toxicological profile of dichloropropionanilide (DCPA) isomers, with a primary focus on comparing the well-documented herbicide 3,4-dichloropropionanilide (Propanil) and its lesser-known isomer, 2,3-dichloropropionanilide. The significant difference in the availability of toxicological data between these isomers underscores the critical importance of isomer-specific safety assessments in chemical research and development. This document synthesizes information on toxicokinetics, mechanisms of action, and key toxicological endpoints. By detailing the established profile of Propanil, we create a scientifically grounded framework for hypothesizing the potential toxicological characteristics of 2,3-DCPA, highlighting critical data gaps and outlining essential experimental protocols for its evaluation. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of halogenated aromatic compounds.

Introduction to Dichloropropionanilides

Dichloropropionanilides are a class of chemical compounds characterized by a dichlorinated aniline ring linked to a propionamide group. The specific position of the two chlorine atoms on the aniline ring gives rise to several structural isomers, each with potentially unique chemical and toxicological properties.

1.1. Chemical Identity and Isomeric Forms

The general structure of dichloropropionanilide involves a C₉H₉Cl₂NO molecular formula. The most commercially significant isomer is 3,4-dichloropropionanilide, universally known as the herbicide Propanil.[1] Other isomers, such as this compound, exist but are not as widely studied or used. The seemingly minor shift in chlorine substitution can dramatically alter the molecule's interaction with biological systems.

Diagram 1: Isomeric Structures of Dichloropropionanilides

G cluster_0 3,4-Dichloropropionanilide (Propanil) CAS: 709-98-8 cluster_1 This compound CAS: 17839-22-4 a a b b

Caption: Chemical structures of 3,4-DCPA (Propanil) and 2,3-DCPA.

1.2. Industrial Relevance and Use

Propanil (3,4-DCPA) is a widely utilized contact, post-emergence herbicide, primarily for controlling broad-leaved and grassy weeds in rice cultivation.[1][2] Its utility stems from its high selectivity; rice plants can metabolize it into non-toxic substances, while susceptible weeds cannot.[2][3] The use of other isomers like 2,3-DCPA is not well-documented in major agricultural applications.

1.3. The Criticality of Isomer-Specific Toxicological Assessment

The toxicological profile of a chemical is intrinsically linked to its structure. Isomers can exhibit profound differences in metabolic fate and biological activity. For instance, studies on dichloropropene isomers have shown that they behave differently with respect to metabolic pathways and target organ toxicity.[4] Therefore, extrapolating toxicological data from one isomer (like Propanil) to another (like 2,3-DCPA) is scientifically unsound without empirical validation.

Toxicological Profile of 3,4-Dichloropropionanilide (Propanil)

The extensive use of Propanil has led to a thorough investigation of its toxicological properties.

2.1. Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In mammals, Propanil is readily absorbed orally and almost completely eliminated, primarily through urine, indicating minimal retention and extensive metabolic processing.[5] The primary metabolic pathway is hydrolysis, catalyzed by the enzyme aryl acylamidase, which is abundant in the liver of rice plants and also present in mammals.[2][3] This reaction cleaves Propanil into 3,4-dichloroaniline (DCA) and propionic acid.[3][6] The propionic acid moiety is subsequently catabolized via the β-oxidation sequence.[7]

2.2. Primary Mechanism of Action

  • In Plants (Herbicidal Action): Propanil's herbicidal effect is due to the inhibition of photosynthesis.[1][3] It blocks the electron transport chain reaction in photosystem II, preventing the conversion of light energy into chemical energy and halting CO₂ fixation, which ultimately leads to the weed's death.[1][2][3]

  • In Mammals (Toxicity): The primary toxicological concern in mammals is not from Propanil itself, but from its main metabolite, 3,4-dichloroaniline (DCA).[6]

2.3. Primary Toxicological Effect: Methemoglobinemia

The most significant acute toxic effect of Propanil exposure in humans and animals is methemoglobinemia.[6] This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of binding and transporting oxygen.

  • Causality: The formation of methemoglobin is attributed to the metabolites of DCA.[8] DCA is oxidized in the liver to 3,4-dichlorophenylhydroxylamine, a reactive intermediate that directly induces the oxidation of hemoglobin.[6] The severity of methemoglobinemia correlates with the level of exposure and the rate of Propanil metabolism.[6] The elimination half-life of propanil is estimated at 3.2 hours, while its metabolite DCA is more persistent.[6]

Diagram 2: Metabolic Activation and Toxic Action of Propanil

G Propanil 3,4-Dichloropropionanilide (Propanil) Metabolites 3,4-Dichloroaniline (DCA) + Propionic Acid Propanil->Metabolites Aryl Acylamidase (Hydrolysis) Reactive 3,4-Dichlorophenylhydroxylamine (Oxidative Metabolite) Metabolites->Reactive CYP450 Oxidation (in Liver) MetHb Methemoglobin (Fe³⁺) (No Oxygen Transport) Reactive->MetHb Hb Hemoglobin (Fe²⁺) (Oxygen Transport) Hb->MetHb Oxidation Effect Cyanosis, Hypoxia MetHb->Effect

Caption: Metabolic pathway of Propanil leading to methemoglobinemia.

Toxicological Profile of this compound

Information specifically on the 2,3-DCPA isomer is sparse. Its toxicological profile must be constructed from available safety data and inferred through comparative chemical principles.

3.1. Known Physicochemical and Hazard Data

The primary available information comes from safety data sheets (SDS), which classify the compound based on standardized models.

PropertyValueSource
CAS Number 17839-22-4[9]
Molecular Formula C₉H₉Cl₂NO[9]
Molecular Weight 218.08 g/mol [9]
GHS Classification Acute Toxicity - Oral (Category 4)[9]

3.2. Inferred Metabolic Pathways: A Comparative Hypothesis

  • Hypothesis: It is scientifically reasonable to hypothesize that 2,3-DCPA, like its 3,4-isomer, is primarily metabolized via hydrolysis of the amide bond. This would yield 2,3-dichloroaniline and propionic acid.

  • Causality: The presence of the aryl acylamidase enzyme system in mammals is not specific to the 3,4-substitution pattern. It is likely to act on other dichlorinated isomers as well, although the rate of metabolism may differ due to steric or electronic effects from the altered chlorine positions.

  • Potential for Toxicity: If 2,3-dichloroaniline is the primary metabolite, it would also be expected to undergo oxidative metabolism in the liver. The resulting hydroxylamine or other reactive intermediates could potentially induce methemoglobinemia, similar to 3,4-DCA. However, the potency and specific toxicological profile of 2,3-DCA are not well-established and require empirical investigation.

3.3. Data Gaps and Research Imperatives

There is a critical lack of empirical data for 2,3-DCPA. The following areas require urgent investigation to perform an adequate risk assessment:

  • Acute Toxicity: Determination of LD50 values via dermal and inhalation routes, in addition to the oral classification.

  • Metabolism Studies: In vitro and in vivo studies to confirm the metabolic pathway and identify the resulting metabolites.

  • Mechanism of Toxicity: Investigation into whether 2,3-DCPA or its metabolites induce methemoglobinemia and at what potency compared to Propanil.

  • Genotoxicity and Carcinogenicity: A full battery of tests (e.g., Ames test, micronucleus assay) is needed to assess mutagenic and carcinogenic potential.

Experimental Protocols for Toxicological Evaluation

To address the identified data gaps for 2,3-DCPA, standardized toxicological assays are required. The following protocols provide a framework for key investigations.

4.1. Protocol: In Vitro Metabolic Stability Assay

  • Objective: To determine the rate of metabolism of 2,3-DCPA in a controlled system and identify key metabolites.

  • Rationale: Using liver microsomes (containing CYP450 enzymes) or S9 fractions provides a reliable in vitro model for hepatic metabolism. This allows for a direct comparison of the metabolic rates between 2,3-DCPA and 3,4-DCPA.

  • Methodology:

    • Preparation: Prepare rat or human liver microsomes and a cofactor solution (e.g., NADPH regenerating system).

    • Incubation: Incubate a known concentration of 2,3-DCPA (and 3,4-DCPA as a positive control) with the microsomes and cofactors at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify the formation of predicted metabolites like 2,3-dichloroaniline.

    • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.

4.2. Protocol: In Vivo Methemoglobin Formation Assay

  • Objective: To assess the potential of 2,3-DCPA to induce methemoglobinemia in a mammalian model.

  • Rationale: This whole-animal assay is the definitive test for evaluating the primary toxic endpoint associated with this class of compounds. It provides clinically relevant data on the onset, magnitude, and duration of the effect.

  • Methodology:

    • Animal Model: Use Sprague-Dawley rats, a standard model for toxicological studies.

    • Dosing: Administer 2,3-DCPA via oral gavage at several dose levels. A vehicle control group and a 3,4-DCPA positive control group must be included.

    • Blood Sampling: Collect small blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-dose).

    • Analysis: Immediately analyze the whole blood samples using a co-oximeter, which spectrophotometrically measures the percentage of methemoglobin relative to total hemoglobin.

    • Data Interpretation: Plot the percentage of methemoglobin over time for each dose group to determine the peak effect and dose-response relationship.

Diagram 3: Workflow for In Vivo Methemoglobin Assessment

G start Acclimatize Animal Models (e.g., Rats) dosing Administer Compound (Vehicle, 2,3-DCPA, 3,4-DCPA) via Oral Gavage start->dosing sampling Serial Blood Sampling (Tail Vein) (T=0, 1, 2, 4, 8, 24h) dosing->sampling analysis Immediate Analysis using Co-oximeter sampling->analysis quantify Quantify % MetHb, % HbO₂, % Hb analysis->quantify data Data Analysis: Dose-Response Curve Time-Course Plot quantify->data

Caption: Experimental workflow for assessing methemoglobin-inducing potential.

Conclusion and Future Directions

The toxicological profile of 3,4-dichloropropionanilide (Propanil) is well-defined, with its primary mammalian toxicity, methemoglobinemia, being driven by its metabolite, 3,4-dichloroaniline.[6][8] In stark contrast, its isomer, this compound, remains largely uncharacterized. Based on chemical principles, it is hypothesized to undergo a similar metabolic hydrolysis, but its rate of metabolism and the toxicity of its corresponding 2,3-dichloroaniline metabolite are unknown.

This significant data gap prevents any meaningful risk assessment for 2,3-DCPA. Future research must prioritize empirical testing, following standardized protocols such as those outlined in this guide, to determine its metabolic fate and key toxicological endpoints. Only through such rigorous, isomer-specific investigation can the safety of all chemical entities be assured for researchers and the public.

References

  • Behn Meyer. Propanil 80% (Crop Protection - Herbicides). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE936hUudJNWYSLF8TGMWJFud_XRbrBwSn_1NxKXnKltnSQNwMbhnAGXetC9Ue0LpgpLEqR3vs-zdSeWpioTBJ5EqVVzPoCI17oYegTMhjKgEzxnGGJgd-wQai7WkYn57z0wF2dhO2b219dlISOQNWmHTakK4dt9ucz_8vVJ-183RQ0m4SeNOTQ9tMS8XMMT-Q2LUO8ai6sKYkjCVp5X1oSnONjL4KkYjkYAmuYlOo2B8B_qRHXAuqi7zgv-U66c5bt7Q==]
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The Environmental Lifecycle of Propanil (3',4'-Dichloropropionanilide): A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propanil (3',4'-Dichloropropionanilide) is a widely utilized acetanilide herbicide, primarily employed for post-emergence control of grassy and broadleaf weeds in various crops, most notably rice.[1][2][3] Its efficacy lies in its ability to inhibit Photosystem II, thereby disrupting the electron transport chain in target plant species.[3][4] However, the widespread application of Propanil necessitates a thorough understanding of its environmental persistence, transformation pathways, and potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of Propanil, intended for researchers, environmental scientists, and professionals in the agrochemical industry. We will delve into its physicochemical characteristics, abiotic and biotic degradation mechanisms, key metabolites, and the analytical methodologies used for its detection and quantification.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. Propanil is a colorless to brown crystalline solid with moderate solubility in water and low volatility.[4][5][6] These properties suggest that Propanil is not expected to significantly volatilize from soil or water surfaces.[3] Its weak adsorption to soil particles, coupled with its water solubility, indicates a potential for mobility in the soil column, although its rapid degradation often mitigates significant leaching to groundwater.[1]

PropertyValueSource
Chemical Name3',4'-Dichloropropionanilide[2]
Common NamePropanil[2]
Molecular FormulaC₉H₉Cl₂NO[6]
Molecular Weight218.08 g/mol [6]
Physical StateColorless to brown crystalline solid[6]
Melting Point91.5 °C[2]
Vapor Pressure0.026 x 10⁻³ Pa at 20 °C[2]
Water Solubility130 mg/L at 20 °C[2]
Log Kow3.06Not explicitly found in search results

Note: The octanol-water partition coefficient (Log Kow) is a crucial parameter for predicting bioaccumulation potential. While not explicitly found in the provided search snippets, a value of 3.06 is commonly cited in pesticide databases and is consistent with its environmental behavior.

The combination of these properties dictates that Propanil will primarily reside in the soil and water compartments of the environment following application. Its fate in these matrices is then determined by a combination of abiotic and biotic degradation processes.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Propanil is susceptible to hydrolysis, particularly under acidic and alkaline conditions, yielding 3,4-dichloroaniline (DCA) and propionic acid.[2] However, under typical environmental pH conditions (pH 4-9), Propanil is relatively stable to hydrolysis, with a half-life exceeding one year.[6] Therefore, while hydrolysis can occur, it is generally not considered the most significant degradation pathway for Propanil in the environment compared to microbial degradation and photolysis.[4]

Hydrolysis Reaction of Propanil

Propanil Propanil (3',4'-Dichloropropionanilide) DCA 3,4-Dichloroaniline (DCA) Propanil->DCA Hydrolysis PropionicAcid Propionic Acid Propanil->PropionicAcid Hydrolysis Water H₂O Water->Propanil

Caption: Hydrolysis of Propanil yields 3,4-dichloroaniline and propionic acid.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. This process is a major degradation pathway for Propanil in the environment.[3][4] In aqueous solutions, Propanil and its primary metabolite, 3,4-dichloroaniline, are rapidly degraded by sunlight.[2] The photolytic degradation of Propanil can proceed through direct photolysis and indirect photolysis mediated by reactive species such as hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻) present in natural waters.[7] The process leads to the formation of various phenolic compounds which can then polymerize.[2] The photolysis half-life of Propanil in water is reported to be as short as 12-13 hours.[6]

Experimental Protocol: Studying Photodegradation of Propanil in Water

Objective: To determine the photodegradation rate and identify the major photoproducts of Propanil in an aqueous solution under simulated sunlight.

Materials:

  • Propanil analytical standard

  • High-purity water (e.g., Milli-Q)

  • Natural water sample (e.g., from a paddy field)

  • Quartz tubes

  • Solar simulator or a chamber with UV lamps (wavelengths > 290 nm)

  • High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup

  • Acetonitrile, methanol, and other necessary solvents (HPLC grade)

  • pH meter and buffers

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Propanil (e.g., 1000 mg/L) in a suitable organic solvent like methanol.

    • Prepare working solutions of Propanil (e.g., 10 mg/L) by spiking the stock solution into both high-purity water and the filtered natural water sample.

  • Experimental Setup:

    • Fill the quartz tubes with the Propanil working solutions.

    • Prepare dark controls by wrapping identical tubes in aluminum foil to exclude light.

    • Place the tubes in the solar simulator or UV chamber. Maintain a constant temperature.

  • Sampling:

    • Withdraw samples from the tubes at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • If necessary, perform a solid-phase extraction to concentrate the analytes and remove interfering substances.

    • Analyze the samples using HPLC-UV or LC-MS to determine the concentration of Propanil and identify and quantify any degradation products.

  • Data Analysis:

    • Plot the concentration of Propanil as a function of time.

    • Calculate the photodegradation rate constant and half-life by fitting the data to a first-order kinetic model.

    • Compare the degradation rates in pure water versus natural water to assess the role of indirect photolysis.

Biotic Degradation Pathways

The primary mechanism for the dissipation of Propanil from soil and water environments is microbial degradation.[1][4] It is generally not persistent in soil or water systems, with a reported field half-life of 1 to 3 days.[1]

Microbial Degradation in Soil and Water

A diverse range of soil and water microorganisms, including bacteria and fungi, are capable of degrading Propanil. The initial and most critical step in its biodegradation is the hydrolysis of the amide bond by the enzyme aryl acylamidase, releasing 3,4-dichloroaniline (DCA) and propionic acid.[8][9] The propionic acid is then typically further metabolized to carbon dioxide.[2]

The primary metabolite, 3,4-DCA, is more persistent and toxic than the parent compound and its fate is of significant environmental concern.[2] DCA can bind strongly to soil organic matter.[2] Under certain conditions, DCA can be further transformed by microbial peroxidases into persistent and potentially carcinogenic azo compounds, such as 3,3',4,4'-tetrachloroazobenzene (TCAB) and 3,3',4,4'-tetrachloroazoxybenzene (TCAOB).[10]

Microbial Degradation Pathway of Propanil

Propanil Propanil DCA 3,4-Dichloroaniline (DCA) Propanil->DCA Aryl Acylamidase (Microbial Hydrolysis) PropionicAcid Propionic Acid Propanil->PropionicAcid Aryl Acylamidase (Microbial Hydrolysis) TCAB 3,3',4,4'-Tetrachloroazobenzene (TCAB) DCA->TCAB Microbial Peroxidases TCAOB 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) DCA->TCAOB Microbial Peroxidases Biomass Incorporation into Biomass DCA->Biomass CO2 CO₂ PropionicAcid->CO2 Further Metabolism

Caption: Microbial degradation of Propanil to its major metabolites.

Propanil-Degrading Microorganisms

Numerous bacterial and fungal species have been identified with the ability to degrade Propanil and its metabolite, DCA.

Bacteria:

  • Pseudomonas spp.[11]

  • Acinetobacter calcoaceticus[11]

  • Rhodococcus sp.[11][12]

  • Xanthomonas sp.[11]

  • Kocuria sp. (degrades DCA)[11]

  • Acidovorax sp.[11]

  • Luteibacter sp.[11]

  • Flavobacterium sp.[11]

  • Variovorax sp.[11]

  • Geobacter sp. (anaerobic)[13]

  • Paracoccus denitrificans (anaerobic)[13]

  • Enterobacter cloacae[14]

  • Acinetobacter baumannii[15]

Fungi:

  • Fusarium oxysporum[10]

  • Aspergillus niger[10]

The degradation of Propanil can be enhanced by microbial consortia, where different species work synergistically to break down the parent compound and its metabolites.[11][12]

Experimental Protocol: Isolation and Characterization of Propanil-Degrading Bacteria from Soil

Objective: To isolate and identify bacteria from a Propanil-contaminated soil sample that are capable of using Propanil as a sole source of carbon and energy.

Materials:

  • Soil sample from a site with a history of Propanil application.

  • Mineral Salts Medium (MSM) with the following composition (per liter): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), (NH₄)₂SO₄ (1.0g), MgSO₄·7H₂O (0.2g), CaCl₂·2H₂O (0.01g), FeSO₄·7H₂O (0.001g).

  • Propanil (analytical grade).

  • Agar.

  • Petri dishes, flasks, and other sterile laboratory glassware.

  • Incubator.

  • Microscope.

  • DNA extraction kit.

  • PCR thermocycler and reagents for 16S rRNA gene amplification.

  • DNA sequencing service.

Methodology:

  • Enrichment Culture:

    • Add 10g of the soil sample to 100 mL of MSM in a 250 mL flask.

    • Add Propanil as the sole carbon source to a final concentration of 50 mg/L.

    • Incubate the flask at 28-30°C on a rotary shaker at 150 rpm for 7 days.

    • After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with Propanil and incubate under the same conditions. Repeat this step three to five times to enrich for Propanil-degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enrichment culture.

    • Plate the dilutions onto MSM agar plates containing Propanil as the sole carbon source.

    • Incubate the plates at 28-30°C until distinct colonies appear.

    • Select morphologically different colonies and streak them onto fresh MSM-Propanil agar plates to obtain pure cultures.

  • Degradation Assay:

    • Inoculate pure isolates into liquid MSM containing a known concentration of Propanil.

    • Include an uninoculated control.

    • Incubate the cultures and withdraw samples periodically.

    • Analyze the concentration of Propanil using HPLC to confirm degradation.

  • Identification of Isolates:

    • Extract genomic DNA from the isolates that showed significant degradation of Propanil.

    • Amplify the 16S rRNA gene using universal bacterial primers.

    • Sequence the PCR products and compare the sequences with those in a public database (e.g., NCBI BLAST) for identification.

Analytical Methods for Propanil and its Metabolites

Accurate and sensitive analytical methods are essential for monitoring the environmental fate of Propanil and its degradation products. The most common techniques employed are chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used method for the quantification of Propanil and DCA in water and soil extracts.[16] Reversed-phase columns are typically used for separation.

  • Gas Chromatography (GC): GC can also be used for the analysis of Propanil and its metabolites. Due to their relatively low volatility, derivatization may be necessary. Detectors such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) provide high sensitivity and selectivity.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of Propanil and DCA in environmental samples, often allowing for direct injection of water samples with minimal cleanup.[18]

Workflow for Analysis of Propanil and DCA in Water Samples

SampleCollection Water Sample Collection Filtration Filtration (0.45 µm) SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) (Optional, for concentration and cleanup) Filtration->SPE Analysis LC-MS/MS or HPLC-UV Analysis Filtration->Analysis Direct Injection (for high concentrations) Elution Elution with Organic Solvent SPE->Elution Concentration Concentration of Eluate Elution->Concentration Concentration->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A typical workflow for the analysis of Propanil and DCA in water.

Ecotoxicological Profile

Propanil is classified as moderately toxic to mammals and birds.[1][4][5] It can cause irritation to the eyes and skin.[10] In aquatic ecosystems, Propanil can be moderately to highly toxic to a range of organisms, including fish, crustaceans, and amphibians.[1][4] Its primary metabolite, 3,4-DCA, exhibits a similar level of toxicity to many aquatic organisms.[4] The formation of more persistent and toxic metabolites like TCAB is a significant concern for long-term environmental health.[10]

OrganismToxicity EndpointValueSource
Bobwhite QuailOral LD₅₀196 mg/kg[1]
Mallard DuckOral LD₅₀275 mg/kg[1]
Bluegill Sunfish96-hour LC₅₀5.4 mg/L[1]
Rainbow Trout96-hour LC₅₀2.3 mg/L[1]
Daphnia magna48-hour LC₅₀0.14 mg/L[1]
Eastern Oyster96-hour LC₅₀5.8 mg/L[1]

Conclusion

Propanil is a non-persistent herbicide in the environment, primarily due to rapid degradation by photolysis and microbial activity. Its main degradation product, 3,4-dichloroaniline (DCA), is of greater environmental concern due to its higher persistence and toxicity. The formation of even more persistent and toxic azo compounds from DCA can occur under specific conditions. A thorough understanding of the environmental factors that influence the degradation pathways of Propanil and its metabolites is crucial for assessing its environmental risk and developing strategies for the bioremediation of contaminated sites. Continued research into the specific enzymes and genetic pathways involved in microbial degradation will further enhance our ability to predict and manage the environmental fate of this widely used herbicide.

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  • Jorge, T. F., & Cordeiro, M. N. D. S. (2020). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Molecules, 25(23), 5728. Available at: [Link]

  • Roberts, D. M., Dissanayake, W., Buckley, N. A., & Eddleston, M. (2012). Metabolism of propanil in vivo, including the clinical toxicity associated with each metabolite. ResearchGate. Available at: [Link]

  • Vione, D., Minella, M., Maurino, V., & Minero, C. (2017). Phototransformation of the Herbicide Propanil in Paddy Field Water. AperTO. Available at: [Link]

  • Kageyama, M., Kobayashi, H., & Kudo, K. (2000). Simultaneous Determination of Propanil, Carbaryl and 3, 4-Dichloroaniline in Human Serum by HPLC with UV Detector Following Solid Phase Extraction. ResearchGate. Available at: [Link]

  • Penner, D. (n.d.). Phase I - Hydrolysis Reactions. Metabolism of Herbicides or Xenobiotics in Plants. Available at: [Link]

  • Roehrs, R., de Souza, A. P., da Costa, M. R., & da Silva, L. B. (2013). Biodegradation of Herbicide Propanil and Its Subproduct 3, 4-Dichloroaniline in Water. ResearchGate. Available at: [Link]

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1995). In Vitro Nephrotoxicity Induced by Propanil. Toxicology, 99(1-2), 43-51. Available at: [Link]

  • Matsunaka, S. (1968). Propanil hydrolysis: inhibition in rice plants by insecticides. Science, 160(3834), 1360-1361. Available at: [Link]

  • Chisaka, H., & Kearney, P. C. (1970). Metabolism of propanil in soils. Journal of agricultural and food chemistry, 18(5), 854-858. Available at: [Link]

Sources

2,3-Dichloropropionanilide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dichloropropionanilide: Molecular Identity and Physicochemical Characteristics

Executive Summary

This technical guide provides a detailed examination of this compound, a chemical intermediate of interest to researchers in synthetic and agricultural chemistry. The core focus of this document is the precise determination and contextualization of its molecular formula and weight, which are fundamental to its identity, reactivity, and application in chemical synthesis. This guide synthesizes data from authoritative chemical databases to present a comprehensive overview of its properties, structure, and essential safety considerations, tailored for professionals in research and development.

Introduction: Defining this compound

This compound (CAS No. 17839-22-4) is a member of the anilide class of organic compounds. Structurally, it is characterized by a propanamide group in which the hydrogens at positions 2 and 3 of the propyl chain are substituted by chlorine, and one of the hydrogens on the amide nitrogen is replaced by a phenyl group. Its primary documented application is as a reactant or intermediate in the synthesis of more complex molecules, notably herbicides[1]. Understanding its fundamental molecular characteristics is a critical first step for any researcher utilizing this compound, as these properties dictate stoichiometric calculations, analytical characterization, and predictable reactivity.

Core Chemical Identity

The unambiguous identification of a chemical compound relies on its unique molecular formula and precise molecular weight. These two parameters form the cornerstone of its chemical identity.

Molecular Formula: C₉H₉Cl₂NO

The molecular formula for this compound is C₉H₉Cl₂NO[1][2]. This formula enumerates the constituent atoms in one molecule:

  • Nine Carbon (C) atoms

  • Nine Hydrogen (H) atoms

  • Two Chlorine (Cl) atoms

  • One Nitrogen (N) atom

  • One Oxygen (O) atom

This formula is essential for calculating the molecular weight, performing elemental analysis, and interpreting mass spectrometry data.

Molecular Weight: 218.08 g/mol

The molecular weight (MW) is the mass of one mole of the substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. For this compound, the molecular weight is 218.08 g/mol [1][2].

Calculation Derivation:

  • Carbon: 9 x 12.011 u = 108.099 u

  • Hydrogen: 9 x 1.008 u = 9.072 u

  • Chlorine: 2 x 35.453 u = 70.906 u

  • Nitrogen: 1 x 14.007 u = 14.007 u

  • Oxygen: 1 x 15.999 u = 15.999 u

  • Total Molecular Weight: ≈ 218.083 u (or g/mol )

This value is indispensable for laboratory protocols, particularly for accurately measuring molar quantities required for chemical reactions, preparing solutions of known concentrations, and performing quantitative analysis.

Molecular Structure

The connectivity and spatial arrangement of atoms are visually represented by the molecular structure. The structure of this compound confirms the placement of the two chlorine atoms on the propanoyl chain attached to the anilide functional group.

Caption: Molecular structure of this compound.

Physicochemical and Safety Data

A summary of key physicochemical properties and identifiers is crucial for practical laboratory use and safety assessment.

PropertyValueSource
IUPAC Name 2,3-dichloro-N-phenylpropanamide[2]
CAS Number 17839-22-4[1][2]
Molecular Formula C₉H₉Cl₂NO[1][2]
Molecular Weight 218.08 g/mol [1][2]
Primary Hazard H302: Harmful if swallowed[2]
Recommended Storage -20°C[1]

Experimental Considerations and Protocols

Handling and Storage Protocol

Given its hazard profile, proper handling is paramount. The following protocol should be observed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container at the recommended temperature of -20°C to ensure long-term stability[1].

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility[2].

Workflow for Preparing a Stock Solution

Accurate solution preparation is dependent on the precise molecular weight.

G cluster_prep Preparation Workflow A 1. Calculate Mass (Target Molarity x Volume x 218.08 g/mol) B 2. Weigh Compound Accurately weigh the calculated mass. A->B C 3. Dissolve Add solvent to the compound and vortex/sonicate. B->C D 4. Final Volume Transfer to a volumetric flask and bring to final volume. C->D E 5. Store Label and store at the appropriate temperature. D->E

Caption: Standard workflow for preparing a stock solution.

Conclusion

The fundamental identifiers for this compound are its molecular formula, C₉H₉Cl₂NO , and its molecular weight, 218.08 g/mol [1][2]. These core data points are non-negotiable for ensuring the accuracy, reproducibility, and safety of any research involving this compound. They are foundational to its use as a reactant in synthetic chemistry and are the basis for all quantitative experimental designs. This guide provides these essential details, contextualized with structural, safety, and handling information, to support the work of researchers and drug development professionals.

References

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Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,3-Dichloropropionanilide in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of 2,3-Dichloropropionanilide

This compound is an organic compound that can be found in the environment as a result of certain industrial processes and as a potential degradation product of specific herbicides. Its presence in soil is of environmental concern due to its potential toxicity and persistence. Accurate and reliable analytical methods are therefore essential for monitoring its concentration in soil, assessing environmental contamination, and ensuring ecological and human health safety. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound in soil matrices, tailored for researchers, environmental scientists, and analytical chemists.

This application note will detail two robust and validated analytical protocols:

  • Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): A highly sensitive and selective method for the analysis of nitrogen-containing compounds like this compound.

  • QuEChERS Extraction with High-Performance Liquid Chromatography and UV Detection (HPLC-UV): A modern, rapid, and efficient sample preparation and analysis technique widely adopted for multi-residue pesticide analysis.

The choice between these methods will depend on the specific laboratory equipment available, the required sensitivity, and the desired sample throughput.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is critical for the development and optimization of analytical methods. These properties dictate the choice of extraction solvents, cleanup materials, and chromatographic conditions.

PropertyValueReference
Chemical FormulaC₉H₉Cl₂NO[1]
Molecular Weight218.08 g/mol [1]
Boiling Point377.1 °C at 760 mmHg[1]
Vapor Pressure6.94 x 10⁻⁶ mmHg at 25°C[1]
Flash Point181.8 °C[1]

The relatively low vapor pressure of this compound suggests that it is not highly volatile, making it suitable for analysis by both GC and HPLC. Its chemical structure, containing a nitrogen atom and chlorine atoms, makes it amenable to selective detection by NPD in GC and provides a chromophore for UV detection in HPLC.

Protocol 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol is based on established methods for the analysis of chlorinated anilide herbicides in soil and offers high sensitivity and selectivity.

Principle

The method involves solvent extraction of this compound from the soil matrix, followed by a cleanup step to remove interfering co-extractives, and subsequent analysis by gas chromatography with a nitrogen-phosphorus detector (GC-NPD). The NPD is highly selective for compounds containing nitrogen and phosphorus, which significantly reduces matrix interference and enhances sensitivity for the target analyte.

Experimental Workflow: GC-NPD Method

GC-NPD Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis soil_sample 1. Weigh 20g Soil Sample extraction 2. Extract with Acetonitrile/Water soil_sample->extraction Add 40mL solvent centrifuge1 3. Centrifuge extraction->centrifuge1 Sonicate 15 min partition 4. Partition with Dichloromethane centrifuge1->partition Collect supernatant dry 5. Dry with Na₂SO₄ partition->dry Collect organic layer concentrate 6. Concentrate Extract dry->concentrate Evaporate to ~1mL gc_injection 7. Inject into GC-NPD concentrate->gc_injection Reconstitute in Ethyl Acetate quantification 8. Quantify based on Calibration Curve gc_injection->quantification Acquire chromatogram

Caption: Workflow for the GC-NPD analysis of this compound in soil.

Step-by-Step Protocol

1. Sample Preparation and Extraction

  • Rationale: The goal is to efficiently transfer the this compound from the solid soil matrix into a liquid solvent. A mixture of acetonitrile and water is effective for extracting moderately polar compounds from soil. Sonication aids in disrupting the soil aggregates and enhances the extraction efficiency.

  • Procedure:

    • Weigh 20 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 40 mL of a water:acetonitrile (1:1, v/v) mixture to the tube.[2]

    • Sonicate the sample for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a separation funnel.

2. Liquid-Liquid Partitioning and Cleanup

  • Rationale: This step aims to transfer the analyte into a more volatile and less polar solvent (dichloromethane) suitable for GC analysis, while leaving more polar interferences in the aqueous phase. Anhydrous sodium sulfate is used to remove any residual water from the organic extract, which can be detrimental to the GC column and detector.

  • Procedure:

    • To the supernatant in the separation funnel, add 20 mL of dichloromethane and shake vigorously for 2 minutes.[2]

    • Allow the layers to separate and collect the lower dichloromethane layer.

    • Repeat the partitioning step with an additional 20 mL of dichloromethane.

    • Combine the dichloromethane extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the final volume to 2 mL with ethyl acetate for GC injection.

3. Instrumental Analysis: GC-NPD

  • Rationale: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17) provides good separation for chlorinated anilides. The temperature program is optimized to ensure good peak shape and resolution from potential interferences. The NPD provides high sensitivity and selectivity for the nitrogen-containing analyte.

  • Instrumental Conditions:

ParameterSetting
Gas ChromatographAgilent 7890B or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL (splitless)
Injector Temperature250 °C
Oven Program80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium at 1.2 mL/min
DetectorNitrogen-Phosphorus Detector (NPD)
Detector Temperature300 °C

4. Method Validation and Quality Control

  • Trustworthiness: To ensure the reliability of the results, the method must be validated. This involves assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).[2][3]

  • Procedure:

    • Linearity: Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) and inject them into the GC-NPD. A linear regression of the peak area versus concentration should yield a correlation coefficient (R²) > 0.99.

    • LOD and LOQ: The LOD is typically determined as 3 times the signal-to-noise ratio, while the LOQ is 10 times the signal-to-noise ratio.[3] For GC-NPD analysis of similar pesticides in soil, LOQs in the range of 0.1 to 10 µg/kg are achievable.[2]

    • Accuracy and Precision: Spike blank soil samples with known concentrations of this compound at three different levels (e.g., low, medium, and high). Analyze these samples in replicate (n=5). The recovery should be within 70-120%, and the RSD should be ≤ 20%.[3][4]

Protocol 2: QuEChERS Extraction with HPLC-UV Detection

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become a standard for pesticide residue analysis in various matrices, including soil.[5]

Principle

This method involves a two-step process: an initial extraction with an organic solvent (acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The final extract is then analyzed by reverse-phase HPLC with UV detection.

Experimental Workflow: QuEChERS and HPLC-UV Method

QuEChERS_HPLC_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis soil_sample 1. Weigh 10g Soil Sample add_solvent 2. Add Acetonitrile soil_sample->add_solvent Add 10mL ACN add_salts 3. Add QuEChERS Salts add_solvent->add_salts Shake 1 min centrifuge1 4. Centrifuge add_salts->centrifuge1 Shake 1 min transfer_supernatant 5. Transfer Supernatant centrifuge1->transfer_supernatant Collect supernatant add_dspe 6. Add d-SPE Sorbents (PSA, C18, MgSO₄) transfer_supernatant->add_dspe centrifuge2 7. Centrifuge add_dspe->centrifuge2 Vortex 30s hplc_injection 8. Inject into HPLC-UV centrifuge2->hplc_injection Filter supernatant quantification 9. Quantify based on Calibration Curve hplc_injection->quantification Acquire chromatogram

Caption: Workflow for the QuEChERS extraction and HPLC-UV analysis of this compound in soil.

Step-by-Step Protocol

1. QuEChERS Extraction

  • Rationale: Acetonitrile is used as the extraction solvent due to its ability to extract a wide range of pesticides and its partial miscibility with water, which allows for effective salting-out. The addition of magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) induces phase separation and drives the analyte into the acetonitrile layer.[4]

  • Procedure:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[4]

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1.7 g of anhydrous NaOAc.[6]

    • Immediately shake for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Rationale: The supernatant from the initial extraction still contains co-extractives that can interfere with the HPLC analysis. d-SPE is a rapid cleanup method. Primary secondary amine (PSA) sorbent removes organic acids and some sugars, C18 removes non-polar interferences, and MgSO₄ removes residual water.[6]

  • Procedure:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

    • Filter the purified supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. Instrumental Analysis: HPLC-UV

  • Rationale: Reverse-phase HPLC with a C18 column is the standard for separating moderately polar organic compounds. A mobile phase of acetonitrile and water provides good separation, and the addition of a small amount of formic or phosphoric acid can improve peak shape.[7][8] UV detection is suitable for anilides, which typically have a UV absorbance maximum around 250-280 nm.

  • Instrumental Conditions:

ParameterSetting
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
UV Detector Wavelength254 nm[9]

4. Method Validation and Quality Control

  • Trustworthiness: Similar to the GC-NPD method, validation is crucial. For QuEChERS-based methods, it is also important to evaluate the matrix effect.

  • Procedure:

    • Linearity, LOD, and LOQ: Follow the same principles as for the GC-NPD method, preparing calibration standards in the mobile phase. Expected LOQs for HPLC-UV analysis of herbicides in soil are typically in the range of 10-50 µg/kg.[8][9]

    • Accuracy and Precision: Spike blank soil samples at different concentration levels and analyze in replicate. Recoveries of 70-120% with RSDs ≤ 20% are considered acceptable for pesticide residue analysis.[4][6]

    • Matrix Effect: The matrix effect should be assessed by comparing the slope of the calibration curve prepared in the solvent with that of the matrix-matched calibration curve. A significant difference indicates signal suppression or enhancement by the matrix components.

Method Comparison and Performance

ParameterGC-NPD MethodQuEChERS HPLC-UV Method
Principle Solvent extraction, LLE cleanup, GC separation, NPD detectionQuEChERS extraction, d-SPE cleanup, HPLC separation, UV detection
Sample Throughput LowerHigher
Solvent Consumption HigherLower
Sensitivity Very high for nitrogen-containing compounds (LODs can reach low µg/kg)[2]Good (LODs typically in the low to mid µg/kg range)[8][9]
Selectivity High due to the NPDModerate, potential for interferences from co-eluting compounds
Typical Recovery 70-115%[2]70-120%[4][6]
Typical Precision (RSD) < 15%[2]< 20%[4][6]
Advantages High sensitivity and selectivityFast, simple, low solvent use, suitable for a wide range of analytes
Disadvantages More time-consuming, requires more solventPotential for matrix effects, lower sensitivity than GC-NPD

Conclusion

Both the GC-NPD and the QuEChERS HPLC-UV methods are suitable for the reliable determination of this compound in soil. The GC-NPD method offers superior sensitivity and selectivity, making it ideal for trace-level analysis. The QuEChERS HPLC-UV method, on the other hand, provides a faster and more environmentally friendly approach with excellent recovery and precision, making it well-suited for routine monitoring and high-throughput laboratories. The choice of method should be based on the specific analytical requirements, available instrumentation, and the desired balance between sensitivity, speed, and cost. Proper method validation is paramount to ensure the generation of accurate and defensible data.

References

  • SIELC Technologies. (n.d.). Propanil. Retrieved from [Link]

  • Rodriguez-Delgado, M. A., & Hernández-Borges, J. (2007). Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column.
  • Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. (2023). Molecules, 28(11), 4268.
  • Navarro, S., Barba, A., Oliva, J., & Navarro, G. (2005). Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aniline (herbicide precursor). Retrieved from [Link]

  • Yabe, M. J. S., et al. (2013). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. Anais da Academia Brasileira de Ciências, 85(4), 1439-1447.
  • Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. (2014). Journal of the Brazilian Chemical Society, 25(1), 134-141.
  • Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. (2022). Molecules, 27(19), 6393.
  • [Determination of 26 herbicide residues in soil, sediment, and surface water samples using modified QuEChERS method combined with ultra-high performance liquid chromatography-tandem mass spectrometry]. (2025). Sepu, 43(2), 163-172.
  • Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. (2022). Toxics, 10(10), 578.
  • ISO 11264:2005 Soil quality — Determination of herbicides — Method using HPLC with UV-detection. (2005).
  • Tadeo, J. L., Sánchez-Brunete, C., Albero, B., & García-Valcárcel, A. I. (1998). Analytical methods for the determination in soil of herbicides used in forestry by GC-NPD and GC/MS. Journal of agricultural and food chemistry, 46(5), 1917-1922.
  • Analysis of Pesticide Residues in Soil. (2024). Doctoral dissertation, NOVA School of Science and Technology.
  • Ghadiri, H., & Shea, P. J. (1994). Solid-phase extraction of dicamba and picloram from water and soil samples for HPLC. Journal of agricultural and food chemistry, 42(8), 1693-1697.
  • Kaczynski, P., Lozowicka, B., Jankowska, M., & Hrynko, I. (2016). Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction. Talanta, 152, 127-136.
  • Lehotay, S. J., & Schenck, F. J. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4275.
  • SIELC Technologies. (n.d.). Separation of 2-(2,4-Dichlorophenoxy)propan-2-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jones, A. D. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291-301.
  • Dolan, J. W. (2003). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC Europe, 16(7), 384-389.
  • Cheméo. (n.d.). Chemical Properties of 2,3-Dichloropropionyl chloride (CAS 7623-13-4). Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloropropene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2,3-Dichloro-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Measurements of Density, Viscosity, and Vapor Pressure for 1,1,1-Trifluoro-2,3-dichloropropane. (2018).

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Application Note: Quantitative Analysis of 2,3-Dichloropropionanilide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the identification and quantification of 2,3-Dichloropropionanilide using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a chemical compound structurally related to the herbicide Propanil (3',4'-Dichloropropionanilide)[1]. As such, its monitoring in environmental and agricultural matrices is crucial for safety and regulatory compliance. This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers and analytical chemists. The methodology is built upon established principles of GC-MS analysis for chlorinated organic compounds, ensuring high sensitivity, selectivity, and reliability.

Introduction and Scientific Rationale

This compound (C₉H₉Cl₂NO, MW: 218.08 g/mol ) is a halogenated aromatic amide[2]. While its isomer, Propanil, is a widely used post-emergence herbicide, the presence of this compound may occur as an impurity in technical formulations or as a potential degradation product. The analysis of such isomers is critical because even minor structural changes can significantly alter a compound's toxicological and environmental profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application. Its core strengths lie in the high chromatographic resolution of the gas chromatograph, which effectively separates the analyte from complex sample matrix components, and the definitive identification capabilities of the mass spectrometer. Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that serve as a chemical fingerprint for the analyte, ensuring unambiguous identification. This method is designed to be a self-validating system, where retention time and mass spectral data combine to deliver trustworthy and defensible results.

Principle of the GC-MS Method

The fundamental principle involves the volatilization of the sample in a heated injector, followed by the separation of its components as they travel through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases. Upon exiting the column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment in a characteristic and repeatable manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is unique to the compound's structure, allowing for its positive identification. Quantification is achieved by comparing the analyte's response to that of a calibration curve generated from certified analytical standards.

Materials and Reagents

  • Analytical Standard: this compound, ≥98% purity. A certified reference material (CRM) should be sourced from an accredited supplier to ensure traceability.

  • Solvents: HPLC or pesticide residue analysis grade Ethyl Acetate, Hexane, and Methanol.[3]

  • Drying Agent: Anhydrous sodium sulfate, analytical grade, baked at 400°C for 4 hours to remove organic contaminants and stored in a desiccator.

  • Gases: Helium (99.999% purity) or Hydrogen (99.999% purity) as the carrier gas. Nitrogen (99.999% purity) for sample evaporation.

  • Standard Solutions:

    • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a class A volumetric flask.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for method development and can be adapted based on the specific instrumentation and sample matrix.

Parameter Condition Rationale
Gas Chromatograph (GC)
System Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
Injection Port Split/SplitlessAllows for both high concentration (split) and trace-level (splitless) analysis.
Inlet Temperature 270°CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis)Maximizes the transfer of analyte onto the column, enhancing sensitivity.
Injection Volume 1 µLStandard volume for capillary GC to prevent column overloading.
Carrier Gas HeliumInert gas providing good separation efficiency and safety.
Flow Rate 1.2 mL/min (Constant Flow)Optimizes chromatographic resolution and peak shape.
Column HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile organic compounds, including chlorinated aromatics.
Oven Program 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)The initial hold allows for solvent focusing, while the ramp effectively separates analytes based on boiling point. The final hold ensures elution of any less volatile matrix components.
Mass Spectrometer (MS)
System Agilent 5977B MSD or equivalentA highly sensitive and reliable single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Electron Energy 70 eVThe industry standard energy that maximizes ionization and produces a consistent fragmentation pattern.
Source Temperature 230°CMinimizes analyte condensation and contamination within the ion source.
Quadrupole Temp. 150°CEnsures stable performance of the mass filter.
Transfer Line Temp. 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and method development. SIM mode significantly increases sensitivity for targeted quantification.
SIM Ions (Predicted) m/z 217 (M+) , 145, 110Rationale:217 (Molecular Ion, with characteristic Cl₂ isotope pattern at 219), 145 (Dichlorophenyl fragment [C₆H₃Cl₂]⁺, a very stable and indicative fragment), 110 (loss of one chlorine from the phenyl fragment). These ions provide high specificity for the target analyte.

Detailed Experimental Protocol: Liquid-Liquid Extraction from Water Samples

This protocol describes the extraction of this compound from a water matrix. The choice of liquid-liquid extraction (LLE) is based on its effectiveness for semi-volatile organic compounds and its straightforward application.[4][5]

Step-by-Step Methodology:

  • Sample Collection: Collect 500 mL of the water sample in a pre-cleaned amber glass bottle.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to neutral (~7.0) to ensure the analyte is in a non-ionized state, maximizing extraction efficiency.

  • Fortification: Add an appropriate internal standard (e.g., a deuterated analog, if available) to the sample.

  • Extraction:

    • Transfer the 500 mL sample to a 1 L separatory funnel.

    • Add 50 mL of ethyl acetate to the funnel.

    • Seal the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate for 10 minutes. The organic layer (top) contains the analyte.

  • Phase Separation: Drain the lower aqueous layer back into the original sample bottle. Drain the upper organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous phase to the separatory funnel and repeat the extraction (steps 4-5) two more times with fresh 50 mL aliquots of ethyl acetate. Combine all three organic extracts. This repeated extraction ensures a high recovery rate.

  • Drying the Extract: Add approximately 5-10 g of anhydrous sodium sulfate to the combined organic extract. Swirl gently and let it sit for 15-20 minutes to remove residual water. The salt acts as a desiccant, preventing water from interfering with the GC analysis.[6][7]

  • Concentration: Carefully decant the dried extract into a Kuderna-Danish (K-D) or equivalent concentration apparatus. Rinse the flask and sodium sulfate with a small amount of fresh ethyl acetate and add it to the concentrator. Reduce the volume to approximately 1 mL under a gentle stream of high-purity nitrogen in a warm water bath (~40°C).

  • Final Volume Adjustment: Transfer the concentrated extract to a GC vial. Adjust the final volume to exactly 1.0 mL with ethyl acetate. The sample is now ready for GC-MS analysis.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample acquisition to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample (500 mL) Extract 2. Liquid-Liquid Extraction (3x 50 mL Ethyl Acetate) Sample->Extract Dry 3. Dry Extract (Anhydrous Na₂SO₄) Extract->Dry Concentrate 4. Concentrate to ~1 mL (Nitrogen Evaporation) Dry->Concentrate FinalVol 5. Adjust to Final Volume (1.0 mL in GC Vial) Concentrate->FinalVol GC_Inject 6. GC Injection (1 µL) FinalVol->GC_Inject Inject GC_Sep 7. GC Separation (HP-5ms Column) GC_Inject->GC_Sep MS_Detect 8. MS Detection (EI, Scan/SIM Mode) GC_Sep->MS_Detect Data_Acq 9. Data Acquisition MS_Detect->Data_Acq Acquire Qual_ID 10. Qualitative ID (Retention Time + Mass Spectrum) Data_Acq->Qual_ID Quant 11. Quantification (Calibration Curve) Qual_ID->Quant Report 12. Final Report Quant->Report

Sources

High-performance liquid chromatography (HPLC) method for 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-Dichloropropionanilide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The methodology detailed herein is designed for researchers, scientists, and professionals in quality control and drug development who require a reliable analytical procedure for the identification and quantification of this compound. The protocol encompasses a detailed breakdown of chromatographic conditions, sample and standard preparation, and a full validation strategy aligned with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound (IUPAC Name: 2,3-dichloro-N-phenylpropanamide) is a chemical intermediate of significant interest, notably utilized as a reactant in the synthesis of various herbicides.[1][2] Given its role in manufacturing and potential presence as an impurity or unreacted starting material, a precise and accurate analytical method is imperative for process monitoring, quality assurance of final products, and research applications.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for pharmaceutical and chemical analysis due to its high resolution, sensitivity, and reproducibility.[3][4] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for moderately non-polar analytes like this compound. The fundamental principle of this method is the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).[5] Compounds with higher hydrophobicity, like this compound, interact more strongly with the stationary phase, leading to longer retention times and enabling effective separation from polar impurities.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard: Purity ≥98%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Milli-Q® or equivalent).

  • Filters: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE, PVDF, or Nylon, selected for solvent compatibility).[6][7]

Instrumentation
  • A standard HPLC system equipped with:

    • Isocratic or Gradient Pumping System

    • Degasser

    • Autosampler/Manual Injector

    • Thermostatted Column Compartment

    • UV-Vis or Photodiode Array (PDA) Detector

    • Chromatography Data System (CDS) for data acquisition and processing.

Optimized Chromatographic Method

The selection of chromatographic parameters is driven by the physicochemical properties of this compound (Molecular Formula: C₉H₉Cl₂NO, Molecular Weight: 218.08 g/mol ).[1][2][8] A C18 stationary phase provides the necessary hydrophobic character for retention, while an acetonitrile/water mobile phase offers excellent peak shape and elution strength. The detection wavelength is set at 240 nm to leverage the UV absorbance of the anilide functional group.

ParameterRecommended ConditionRationale
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard for reversed-phase separation of moderately non-polar small molecules, providing high efficiency and resolution.[9]
Mobile Phase Isocratic: Acetonitrile and Water (60:40, v/v)A simple, robust mobile phase that provides adequate retention and a reasonable run time. The ratio can be optimized as needed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, ensuring optimal efficiency and backpressure.[9]
Detection Wavelength 240 nmProvides high sensitivity for the aromatic anilide chromophore present in the analyte.[10]
Column Temperature 30 °CEnhances method reproducibility by mitigating fluctuations in ambient temperature, leading to stable retention times.[11]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Run Time Approximately 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

Detailed Experimental Protocols

Standard Solution Preparation

Causality: Accurate preparation of standards is the foundation of quantitative analysis. Using a calibrated analytical balance and Grade A volumetric flasks minimizes systematic errors.

  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile (or methanol) and sonicate for 5 minutes, or until fully dissolved.[11]

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly by inverting the flask multiple times.

  • Working Standard Solutions (e.g., for Linearity Curve):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Standard using the mobile phase as the diluent.

Sample Preparation Protocol

Causality: Proper sample preparation is critical to remove interferences and protect the analytical column from particulate matter.[12] Filtration is a mandatory final step.[7]

  • Weighing: Accurately weigh a sample amount containing a target quantity of this compound into a suitable volumetric flask.

  • Dissolution: Add a volume of acetonitrile (or methanol) equivalent to approximately 70% of the flask's total volume.

  • Extraction: Sonicate the flask for 15-20 minutes to ensure complete dissolution and extraction of the analyte from the sample matrix.

  • Dilution: Allow the solution to cool to ambient temperature, then dilute to the final volume with the same solvent and mix well. If necessary, perform a further dilution with the mobile phase to bring the analyte concentration within the calibrated linear range.

  • Filtration: Prior to injection, filter the final solution through a 0.45 µm or 0.22 µm solvent-compatible syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate to saturate the filter membrane.[6][13]

Analytical Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Filtration Syringe Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Weigh, Dissolve, Dilute) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Acquisition Chromatographic Data Acquisition HPLC_Injection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: End-to-end experimental workflow for HPLC analysis.

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH guidelines.[3][9]

System Suitability Testing (SST)

Causality: SST is performed before any sample analysis to verify that the chromatographic system is performing adequately on that day.[14]

  • Procedure: Inject the working standard solution (e.g., 25 µg/mL) five or six times.

  • Acceptance Criteria:

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the instrument under the current conditions.
Validation Parameters

The following parameters must be assessed to declare the method as fully validated.

  • Specificity: Analyze a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity:

    • Procedure: Analyze the prepared linearity standards (e.g., 1-100 µg/mL) in triplicate.

    • Acceptance: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[9][15]

  • Accuracy (Recovery):

    • Procedure: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Acceptance: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.[3]

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. The cumulative %RSD should meet the acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.[10]

    • Acceptance: The LOQ must be demonstrated to be precise and accurate.

  • Robustness:

    • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on SST results.

    • Variations to Test:

      • Flow Rate: ±10% (0.9 mL/min and 1.1 mL/min).

      • Mobile Phase Composition: ±2% absolute (e.g., ACN/Water 58:42 and 62:38).

      • Column Temperature: ±5 °C (25 °C and 35 °C).

    • Acceptance: The SST parameters should remain within the defined acceptance criteria, demonstrating the method's reliability during routine use.[15]

Method Validation Workflow Diagram

G cluster_precision Validation Method Validation Start Specificity Specificity (Blank & Placebo) Validation->Specificity Linearity Linearity (5-6 Levels, r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (3 Levels, 98-102% Recovery) Linearity->Accuracy Precision Precision (%RSD ≤ 2.0) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N = 3 & 10) Accuracy->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness (Vary Flow, Temp, Mobile Phase) LOD_LOQ->Robustness Final_Report Validation Report Complete Robustness->Final_Report

Caption: A logical workflow for comprehensive HPLC method validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. The comprehensive validation protocol ensures that the method is robust and reliable for its intended use in quality control and research environments. Adherence to the outlined procedures for sample preparation and system suitability will yield consistently trustworthy results.

References

  • PubChem. (n.d.). 2,3-Dichloropropionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloropropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3-Dichloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. Retrieved from [Link]

  • PubMed. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • U.S. Pharmacopeia. (2021). Chromatography. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2015). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. Retrieved from [Link]

  • PubChem. (n.d.). Propanil. National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC 2013. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dichloropropionanilide as a Reactant in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, a dichloro-substituted anilide, presents itself as a compelling starting material for a variety of organic transformations. While its isomer, N-(3,4-dichlorophenyl)propanamide (Propanil), is widely recognized as a commercial herbicide, the synthetic utility of this compound is less documented but holds significant potential, particularly in the synthesis of novel herbicides and as a scaffold for heterocyclic chemistry.[1] The presence of two vicinal chlorine atoms on the propionyl chain, coupled with the anilide functionality, offers multiple reactive sites for strategic chemical modifications. This guide provides a comprehensive overview of its properties, safety protocols, and potential applications in modern organic synthesis, complete with detailed, illustrative protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount before utilizing any chemical reactant.

PropertyValue
CAS Number 17839-22-4
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 71-72°C
Storage Store at room temperature

Safety and Handling Precautions:

This compound is classified as harmful if swallowed and is an environmental hazard.[2] Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed).[2]

  • Precautionary Statements:

    • P264: Wash hands and any exposed skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

    • P330: Rinse mouth.[2]

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

  • First-Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Application in Organic Synthesis: A Versatile Building Block

The unique structural features of this compound make it a promising precursor for the synthesis of a diverse range of organic molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Heterocyclic Scaffolds: A Hypothetical Protocol for Oxazoline Formation

The vicinal dichloro arrangement in this compound is an excellent electrophilic handle for cyclization reactions with binucleophiles. One plausible transformation is the synthesis of a 2-oxazoline ring, a common motif in biologically active compounds. The anilide oxygen, upon deprotonation, can act as an intramolecular nucleophile to displace one of the adjacent chlorine atoms, followed by a subsequent reaction to close the ring.

Reaction Principle: Intramolecular cyclization via nucleophilic substitution.

Caption: Hypothetical workflow for oxazoline synthesis.

Detailed Protocol (Illustrative):

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound.

  • Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride in small portions to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired oxazoline derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Potential as a Precursor in Herbicide and Drug Discovery

While specific, publicly available synthetic routes are limited, the classification of this compound as a reactant in herbicide synthesis suggests its use in creating analogues of existing herbicides or novel herbicidal compounds.[1] The dichloro anilide moiety is a key feature in many agrochemicals.

In drug discovery, the ability to form diverse heterocyclic structures from this compound makes it a valuable starting point for generating compound libraries for screening against various biological targets. The anilide portion can be modified to tune lipophilicity and other pharmacokinetic properties, while the dichloropropionyl group serves as a versatile handle for constructing the core pharmacophore.

Analytical Methods for Quality Control

Ensuring the purity of this compound and monitoring reaction progress requires robust analytical techniques.

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity of the starting material and identify volatile byproducts.
High-Performance Liquid Chromatography (HPLC) For purity assessment and quantification of non-volatile reactants and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for structural elucidation of the starting material and reaction products.
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., amide C=O, N-H).

Conclusion

This compound is a chemical intermediate with considerable, though not fully explored, potential in organic synthesis. Its utility as a precursor for herbicides is noted, and its structure lends itself to the creation of complex heterocyclic systems relevant to both agrochemical and pharmaceutical research. The protocols and conceptual applications provided in this guide, grounded in established chemical principles, aim to equip researchers with the foundational knowledge to safely handle and creatively utilize this versatile reactant in their synthetic endeavors. Further research into the reaction scope of this compound is warranted and could lead to the discovery of novel molecules with significant biological activity.

References

Sources

Experimental design for testing 2,3-Dichloropropionanilide efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: A Strategic Framework for Efficacy Evaluation of 2,3-Dichloropropionanilide

This compound is an acetanilide chemical. It is a structural isomer of the widely used herbicide Propanil (N-(3,4-Dichlorophenyl)propanamide), whose primary mode of action in plants is the inhibition of photosynthesis at Photosystem II.[1][2][3] While the herbicidal properties of the acetanilide class are well-documented, the potential effects of specific isomers like this compound on mammalian cells are less characterized. For drug development professionals, understanding the cytotoxic potential of such a compound is the first step in evaluating its utility, whether as a novel therapeutic agent (e.g., an anti-cancer compound) or in assessing its toxicological profile.

This guide provides a comprehensive, multi-tiered experimental framework for rigorously evaluating the efficacy of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to provide the causal logic behind the experimental design. We will progress from rapid, high-throughput in vitro assays to determine cellular response and mechanism, to more complex in vivo models that assess efficacy within a physiological system. This structured approach ensures that resources are invested efficiently, generating robust, decision-quality data at each stage. Every protocol is designed as a self-validating system with integrated controls to ensure scientific integrity.

Section 1: In Vitro Efficacy Assessment: From Cytotoxicity to Mechanism

In vitro testing is the cornerstone of preliminary efficacy screening. It allows for the rapid determination of a compound's biological activity, its effective concentration range, and its potential mechanism of action in a controlled, cellular environment.[4] This phase is critical for establishing a foundational understanding of the compound before committing to costly and complex animal studies.

Protocol 1: Broad-Spectrum Cytotoxicity Screening via MTT Assay

Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.[6] This assay is chosen for its robustness, high-throughput scalability, and its ability to generate a quantitative dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. Running the assay across a diverse panel of cell lines (e.g., various cancer types) can reveal spectra of sensitivity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Readout seed Seed cells in 96-well plates incubate1 Incubate for 24h for adherence seed->incubate1 add_drug Add compound to cells incubate1->add_drug prepare_drug Prepare serial dilutions of This compound prepare_drug->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) to allow formazan formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc ic50 Determine IC50 Value read->ic50

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells from a panel of interest (see Table 1) into clear 96-well plates at their predetermined optimal seeding density. Allow cells to adhere and resume exponential growth for 18-24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" of DMSO at the highest concentration used.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Also include wells for "untreated control" (medium only) and "vehicle control".

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis. Studies have shown that commercial formulations of herbicides can be more toxic than the active ingredient alone, a factor to consider in advanced testing.[9][10]

Parameter Recommendation Rationale
Cell Lines Panel including HepG2 (liver), Caco-2 (colon), L929 (fibroblast), A549 (lung)To assess cytotoxicity across different tissue origins.[9][11]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.
Concentration Range 0.1, 1, 5, 10, 25, 50, 100 µMA wide range is essential to capture the full dose-response curve and accurately determine the IC50.
Vehicle Control DMSO (at highest % used, e.g., 0.1%)To ensure the solvent used to dissolve the compound has no inherent toxicity.
Positive Control Doxorubicin (10 µM)A known cytotoxic agent to validate that the assay system is responsive.
Table 1: Recommended parameters for the MTT cytotoxicity assay.

Section 2: In Vivo Efficacy Assessment: The Xenograft Model

Expertise & Rationale: After establishing in vitro activity, the next logical step is to evaluate efficacy in a living organism. The cell line-derived xenograft (CDX) model is the industry standard for initial in vivo anti-cancer efficacy studies.[12][13] This model involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice).[13] Its value lies in assessing a compound's ability to inhibit tumor growth in a complex physiological environment that includes pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor-stroma interactions, which cannot be modeled in vitro.[12] The primary endpoints are tumor growth inhibition (TGI) and overall tolerability (e.g., body weight changes).[12]

Overall Experimental Design: From In Vitro to In Vivo

Overall_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_analysis Phase 3: Efficacy Analysis a MTT Cytotoxicity Assay on Cell Line Panel b Determine IC50 Values a->b c Select Sensitive Cell Line(s) b->c d Implant Sensitive Cells into Immunodeficient Mice c->d Proceed if IC50 is potent e Allow Tumors to Establish (e.g., 100-150 mm³) d->e f Randomize into Treatment Groups e->f g Administer Compound & Monitor (Tumor Volume, Body Weight) f->g h Calculate Tumor Growth Inhibition (TGI) g->h j Go/No-Go Decision h->j i Assess Tolerability i->j

Caption: Integrated workflow from in vitro screening to in vivo efficacy validation.

Protocol 2: Subcutaneous Xenograft Efficacy Study

Detailed Protocol:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a 1-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Line Selection: Choose a human cancer cell line that demonstrated high sensitivity (low IC50) to this compound in the in vitro screening.

  • Tumor Implantation: Subcutaneously inject 2-5 million cells (resuspended in 100 µL of a 1:1 mixture of sterile PBS and Matrigel) into the right flank of each mouse.

  • Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes. See Table 2 for group examples.

  • Compound Formulation & Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on preliminary toxicology or pharmacokinetic studies if available.

  • Treatment and Monitoring: Administer the compound according to the defined schedule for 2-4 weeks. Record tumor volumes and body weights 2-3 times per week. Monitor the animals daily for any clinical signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment cycle. Tumors can be excised for further pharmacodynamic analysis (e.g., Western blot, IHC).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences in tumor volume between groups (e.g., using ANOVA). Body weight loss of >20% is typically considered a sign of unacceptable toxicity.

Group Treatment Dose Schedule Rationale
1Vehicle ControlN/ADaily (QD)Establishes the baseline tumor growth rate.
2This compoundLow Dose (e.g., 10 mg/kg)Daily (QD)To determine the minimum effective dose.
3This compoundMid Dose (e.g., 30 mg/kg)Daily (QD)To assess the dose-response relationship.
4This compoundHigh Dose (e.g., 100 mg/kg)Daily (QD)To determine the maximum tolerated dose and efficacy.
5Positive Control (e.g., Paclitaxel)10 mg/kgEvery 3 days (Q3D)Validates the tumor model's sensitivity to a standard-of-care agent.
Table 2: Example of an in vivo xenograft study design.

Conclusion

This application guide outlines a robust, phased approach to evaluating the efficacy of this compound. By systematically progressing from broad in vitro cytotoxicity screening to targeted in vivo tumor growth inhibition studies, researchers can generate the high-quality, reproducible data necessary for informed decision-making in a drug development or toxicological context. The emphasis on causality, appropriate controls, and validated models at each step ensures the scientific integrity of the findings. This framework provides a comprehensive pathway to thoroughly characterize the biological activity of novel chemical entities.

References

  • Wikipedia. Propanil. [Link][1]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link][14]

  • Cell Biolabs, Inc. MTT Cell Proliferation Assay. [Link][15]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link][16]

  • Wikipedia. MTT assay. [Link][5]

  • Behn Meyer. Propanil 80% (Crop Protection - Herbicides). [Link][17]

  • Chemical Warehouse. Propanil - Active Ingredient Page. [Link][3]

  • Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit. [Link][8]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link][6]

  • ResearchGate. Chemical structure of propanil and its primary detoxification is due to... [Link][18]

  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. International Journal of Molecular Sciences. [Link][9]

  • Mesnage, R., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Frontiers in Genetics. [Link][11]

  • ResearchGate. (PDF) Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. [Link][10]

  • Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. [Link][12]

  • Puga, A. (2005). Alternative models for toxicity testing of xenobiotics. Arhiv za higijenu rada i toksikologiju. [Link][4]

  • Creative Biolabs. Xenograft Models. [Link][13]

Sources

Application Note: High-Sensitivity Quantification of 2,3-Dichloropropionanilide (Propanil) and its Major Metabolite in Water Samples by SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive method for the quantification of the herbicide 2,3-Dichloropropionanilide (Propanil) and its principal degradation product, 3,4-Dichloroaniline (3,4-DCA), in various water matrices. Propanil is a widely used post-emergence herbicide in rice cultivation, and monitoring its presence and breakdown in environmental water is crucial for ecological risk assessment.[1][2] The described protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This methodology provides the low limits of detection required to meet regulatory guidelines and ensures high selectivity and accuracy. The validation parameters, including linearity, precision, and accuracy, are detailed to demonstrate the method's fitness for purpose in research and environmental monitoring settings.

Introduction and Scientific Principle

Propanil (3',4'-dichloropropionanilide) is an anilide herbicide effective against broad-leaved and grass weeds.[1] Its environmental persistence is relatively short, with a half-life in soil of less than five days.[1] However, it readily hydrolyzes and biodegrades in water and soil to form 3,4-Dichloroaniline (3,4-DCA), a more stable and persistent compound.[1][2] Due to the potential contamination of surface and drinking water sources from agricultural runoff, sensitive analytical methods are required for the simultaneous monitoring of both Propanil and 3,4-DCA.

The principle of this method is based on a two-stage process:

  • Analyte Enrichment: Solid-Phase Extraction (SPE) is utilized to isolate and concentrate Propanil and 3,4-DCA from large water volumes. A C18 reversed-phase sorbent effectively traps these moderately non-polar analytes from the aqueous matrix while allowing more polar impurities to pass through. This step is critical for achieving the low detection limits necessary for environmental analysis.[3][4]

  • Instrumental Quantification: The concentrated extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The liquid chromatograph separates the target analytes from other co-extracted compounds. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, virtually eliminating matrix interference.[5]

Materials and Reagents

2.1. Equipment

  • Analytical Balance (e.g., Mettler Toledo AT 200 or equivalent)[6]

  • Liquid Chromatography-Tandem Mass Spectrometry System (e.g., Shimadzu UFLCXR with Sciex 4000 API MS or equivalent)[6]

  • SPE Vacuum Manifold

  • Class A Volumetric Glassware (flasks, pipettes)[6]

  • Adjustable Air-Displacement Pipettes

  • Sample Vials (2 mL, screw cap)[6]

  • Glass Test Tubes (15 mL)[6]

  • Syringe Filters (0.45 µm PTFE)[6]

  • Vortex Mixer

  • Ultrasonic Bath

2.2. Chemicals and Standards

  • Propanil analytical standard (Purity ≥99%)[5]

  • 3,4-Dichloroaniline (3,4-DCA) analytical standard (Purity ≥99%)[5]

  • Methanol (LC-MS grade)[6]

  • Acetonitrile (LC-MS grade)[6]

  • Glacial Acetic Acid (LC-MS grade)[6]

  • Reagent Water (Type I, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or equivalent)[3][7]

Experimental Protocols

3.1. Preparation of Standards and Reagents

  • Rationale: Accurate preparation of stock and working standards is fundamental to the entire quantitative analysis. Using high-purity solvents and analytical standards minimizes contamination and ensures the calibration curve's reliability.

  • Stock Standard Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10.0 mg of Propanil reference standard (adjusting for purity) into a 100 mL Class A volumetric flask.[6]

    • Add approximately 50 mL of methanol.[6]

    • Gently sonicate or agitate until the standard is completely dissolved.[6]

    • Bring the flask to volume with methanol and mix thoroughly.

    • Repeat this process for 3,4-DCA.

    • Store stock solutions at 4°C in amber glass vials. They are typically stable for up to 6 months.[3]

  • Working Standard Preparation:

    • Prepare a series of combined working standards by serial dilution of the stock solutions with an appropriate solvent (e.g., 80:20 Methanol:Water v/v).[5]

    • The calibration range should bracket the expected sample concentrations and the Limit of Quantitation (LOQ). A typical range is 0.1 µg/L to 10 µg/L.[5][6]

    • Expertise Note: It is highly recommended to prepare matrix-matched calibration standards by fortifying control water (known to be free of the analytes) with the working standards and processing them through the entire SPE procedure alongside the unknown samples.[5] This compensates for any analyte loss during extraction and accounts for matrix effects (ion suppression/enhancement) in the MS source.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Acetic Acid in Water. Add 1.0 mL of glacial acetic acid to a 1000 mL volumetric flask and bring to volume with reagent water.[6]

    • Mobile Phase B: 0.1% Acetic Acid in Methanol. Add 1.0 mL of glacial acetic acid to a 1000 mL volumetric flask and bring to volume with methanol.[6]

3.2. Sample Collection and Preparation: Solid-Phase Extraction (SPE)

  • Rationale: Water samples from environmental sources often contain analytes at trace levels (ng/L to µg/L), which are too low for direct injection.[4] The SPE protocol concentrates the analytes by a factor of 100-500x and removes salts, humic acids, and other interferences that could damage the LC column or interfere with ionization.

  • Step-by-Step Protocol:

    • Sample Collection: Collect water samples in clean amber glass bottles and store them refrigerated at 4°C until analysis to minimize degradation.[6]

    • Filtration: Allow samples to reach room temperature. If particulates are visible, filter the sample through a 0.45 µm filter.[6]

    • SPE Cartridge Conditioning:

      • Pass 5 mL of methanol through the C18 SPE cartridge.

      • Pass 5 mL of reagent water through the cartridge. Crucial: Do not allow the sorbent bed to go dry at this stage.

    • Sample Loading:

      • Measure a 250 mL aliquot of the water sample.

      • Pass the entire sample volume through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[7]

    • Washing:

      • After loading, pass 5 mL of reagent water through the cartridge to remove any remaining polar impurities.

      • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

    • Elution:

      • Place a clean 15 mL collection tube under the cartridge.

      • Elute the trapped analytes by passing two 4 mL aliquots of ethyl acetate or methanol through the cartridge.[3][7] Collect the eluate.

    • Concentration:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

      • Reconstitute the residue in 1.0 mL of mobile phase A or a suitable injection solvent (e.g., 80:20 Methanol:Water).[5]

    • Final Step: Vortex the reconstituted sample and transfer it to a 2 mL autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Extract Preparation Sample 250 mL Water Sample Filter Filter (0.45 µm) Sample->Filter Condition Condition Cartridge (Methanol -> Water) Filter->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Analytes (Methanol or Ethyl Acetate) Dry->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in 1 mL (Injection Solvent) Evaporate->Reconstitute Vial Transfer to Autosampler Vial Reconstitute->Vial LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis Injection Sample Injection Column HPLC Separation (C18 Column) Injection->Column ESI Ionization Source (ESI+) Column->ESI Q1 Q1: Precursor Ion Selection (e.g., m/z 218.1) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 162.1) Q2->Q3 Detector Detector Q3->Detector Processing Data Processing (Peak Integration) Detector->Processing Quant Quantification (Calibration Curve) Processing->Quant

Caption: The process from sample injection to final quantification by LC-MS/MS.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated. [8]Key parameters are summarized below, with typical acceptance criteria for trace analysis.

Table 2: Method Validation Parameters and Performance Data

Parameter Description Typical Acceptance Criteria Example Performance Data
Linearity (r) The correlation coefficient of the calibration curve. [6] r ≥ 0.995 > 0.998 [9]
Range The concentration interval over which the method is precise, accurate, and linear. [8] Should cover the LOQ and expected sample concentrations. 0.1 µg/L - 10 µg/L
Accuracy The closeness of the measured value to the true value, assessed via spike recovery. [8] 70 - 120% recovery 93% average recovery [3]
Precision (%RSD) The degree of agreement among replicate measurements, expressed as Relative Standard Deviation. [5] ≤ 20% RSD < 15% RSD
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. [6] Signal-to-Noise ≥ 10 0.1 µg/L [5][6]

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. [6]| Signal-to-Noise ≥ 3 | Propanil: 0.0175 µg/L [6]|

References

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. (n.d.). U.S. Environmental Protection Agency.
  • Environmental Chemistry Methods: Propanil; 422005-01. (n.d.). U.S. Environmental Protection Agency.
  • Environmental Chemistry Methods: Propanil; 422005-01 (dup). (n.d.). U.S. Environmental Protection Agency.
  • Independent Laboratory Validation for Propanil & 3,4-DCA in Water 50597801. (n.d.). U.S. Environmental Protection Agency.
  • Propanil in Drinking-water. (n.d.).
  • ECM for Propanil in Water - MRID 42200501. (n.d.). U.S. Environmental Protection Agency.
  • Arminda, M. M. F., et al. (2007).
  • De Alwis, C. N., & Athukorale, D. M. (n.d.).
  • Riediker, S., & Sarr, A. (2011).
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Caban, M., & Stepnowski, P. (2021).

Sources

Application Note: A Validated QuEChERS Protocol for the High-Throughput Analysis of Propanil and its Metabolite 3,4-DCA in Rice

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Propanil Monitoring

Propanil, chemically known as 3',4-dichloropropionanilide, is a selective, post-emergence anilide herbicide extensively used in agriculture, particularly for the control of broadleaf and grassy weeds in rice cultivation. Its efficacy has made it a staple in global food production. However, the environmental and toxicological profile of propanil necessitates rigorous monitoring. In soil and water, propanil undergoes rapid microbial hydrolysis, degrading into 3,4-dichloroaniline (3,4-DCA). This primary metabolite is not only more persistent and toxic than the parent compound but also serves as a key indicator of historical propanil use. Therefore, for comprehensive food safety and environmental risk assessment, a reliable analytical method capable of simultaneously quantifying both propanil and 3,4-DCA is essential.

This application note presents a robust and efficient sample preparation protocol for the simultaneous extraction and cleanup of propanil and 3,4-DCA residues from a challenging, low-moisture matrix: rice grains. The method is founded on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, specifically adapting the AOAC Official Method 2007.01 to ensure high-quality data suitable for regulatory compliance and research.

Principle of the QuEChERS Methodology

The QuEChERS method revolutionizes traditional, solvent-intensive extraction techniques by streamlining the sample preparation workflow into two core stages. This approach significantly reduces solvent consumption and sample handling time, making it ideal for high-throughput laboratories.

Stage 1: Salting-Out Extraction with Acetonitrile The process begins with the extraction of the analytes from a hydrated sample matrix using acetonitrile. For dry matrices like rice, a pre-hydration step is critical for efficient extraction. Following the addition of acetonitrile, a mixture of salts, primarily magnesium sulfate (MgSO₄) and a buffering agent like sodium acetate, is introduced. Anhydrous MgSO₄ serves as a drying agent, absorbing a significant portion of the water from the sample and forcing a phase separation between the water and the acetonitrile. This "salting-out" effect partitions the moderately polar analytes, like propanil and 3,4-DCA, into the acetonitrile layer with high efficiency. The buffer is added to maintain a stable pH, protecting base-sensitive pesticides from degradation.

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup An aliquot of the crude acetonitrile extract is then subjected to a cleanup step. This involves mixing the extract with a combination of sorbents in a process known as dispersive solid-phase extraction (d-SPE). The primary sorbents used are:

  • Anhydrous MgSO₄: To remove any remaining water from the extract.

  • Primary Secondary Amine (PSA): A weak anion exchanger that effectively removes co-extracted matrix components such as organic acids, fatty acids, sugars, and some pigments.

After vortexing and centrifugation, the purified supernatant is ready for direct analysis by chromatographic techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Experimental Protocol

Required Materials and Reagents
  • Reagents: Acetonitrile (HPLC or LC-MS grade), Glacial Acetic Acid, Reagent-grade water.

  • Reference Standards: Certified Propanil (≥99% purity) and 3,4-Dichloroaniline (≥99% purity).

  • QuEChERS Kits:

    • Extraction Salt Packets (AOAC 2007.01 formulation): 6 g anhydrous MgSO₄, 1.5 g anhydrous Sodium Acetate. Commercially available pre-weighed packets are recommended for consistency.

    • d-SPE Cleanup Tubes (15 mL): Containing 900 mg anhydrous MgSO₄ and 300 mg PSA sorbent.

  • Equipment: High-speed laboratory homogenizer (e.g., knife mill), analytical balance, 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, vortex mixer, refrigerated centrifuge capable of ≥3000 rcf, calibrated pipettes, syringe filters (0.22 µm PTFE).

Step-by-Step Sample Preparation Workflow

1. Sample Homogenization:

  • Mill whole rice grains into a fine, homogenous powder using a high-speed grinder. A consistent, flour-like texture is crucial for representative sampling and extraction efficiency.

2. Weighing and Hydration (Critical for Dry Matrices):

  • Weigh 5.0 ± 0.1 g of the homogenized rice powder into a 50 mL centrifuge tube.

  • Add 10 mL of reagent-grade water to the tube.

  • Vortex for 1 minute to ensure the sample is fully wetted. Allow the sample to hydrate for at least 30 minutes.

3. Extraction:

  • Add 10 mL of 1% Acetic Acid in Acetonitrile to the hydrated sample.

  • Optional but recommended: Fortify samples with internal standards at this stage.

  • Cap the tube tightly and shake vigorously or vortex at high speed for 2 minutes to ensure thorough extraction of the analytes into the solvent.

4. Salting-Out Partitioning:

  • Add the contents of one QuEChERS AOAC 2007.01 extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

  • Immediately cap the tube and shake vigorously for 1 minute . Do not delay, as the exothermic reaction of MgSO₄ with water can cause clumping. The mixture should appear as a fine, loose powder in the solvent.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes . This will result in a clean separation of the upper acetonitrile layer from the aqueous/solid rice matrix pellet.

5. Dispersive SPE (d-SPE) Cleanup:

  • Carefully withdraw 6 mL of the supernatant (acetonitrile layer) and transfer it into a 15 mL d-SPE cleanup tube (containing 900 mg MgSO₄ and 300 mg PSA).

  • Cap the d-SPE tube and vortex for 1 minute .

  • Centrifuge at ≥3000 rcf for 5 minutes .

6. Final Extract Preparation:

  • The supernatant is now the final, cleaned-up extract. Carefully transfer an aliquot into an autosampler vial, using a syringe filter if any fine particulates are visible.

  • The extract is now ready for instrumental analysis.

Workflow Visualization

G cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_cleanup d-SPE Cleanup Homogenize 1. Homogenize Rice Sample (Grind to fine powder) Weigh 2. Weigh 5 g Sample into 50 mL Tube Hydrate 3. Add 10 mL Water (Hydrate for 30 min) Weigh->Hydrate Add_ACN 4. Add 10 mL Acetonitrile (1% Acetic Acid) Hydrate->Add_ACN Vortex1 5. Vortex for 2 min Add_ACN->Vortex1 Add_Salts 6. Add QuEChERS Salts (6g MgSO4, 1.5g NaOAc) Vortex1->Add_Salts Vortex2 7. Vortex for 1 min Add_Salts->Vortex2 Centrifuge1 8. Centrifuge for 5 min Vortex2->Centrifuge1 Transfer 9. Transfer 6 mL Supernatant to d-SPE Tube Centrifuge1->Transfer Collect Acetonitrile Layer Vortex3 10. Vortex for 1 min Transfer->Vortex3 Centrifuge2 11. Centrifuge for 5 min Vortex3->Centrifuge2 Final 12. Transfer Supernatant to Autosampler Vial Centrifuge2->Final Collect Purified Extract Analysis LC-MS/MS Analysis Final->Analysis

Caption: QuEChERS workflow for Propanil analysis in rice.

Instrumental Analysis & Performance

LC-MS/MS is the preferred technique for the determination of propanil and 3,4-DCA due to its high selectivity and sensitivity. The following table provides typical starting parameters for method development.

ParameterRecommended SettingRationale & Comments
LC System UPLC / HPLC SystemProvides necessary resolution and speed.
Column Reversed-Phase C18, e.g., Phenomenex Luna® C18(2) (100 x 2.0 mm, 3 µm)Offers excellent retention and peak shape for these moderately polar compounds.
Mobile Phase A 0.1% Acetic Acid in WaterAcid modifier improves ionization efficiency in positive mode and enhances peak shape.
Mobile Phase B 0.1% Acetic Acid in MethanolMethanol is an effective organic modifier for these analytes.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.0-2.1 mm ID columns.
Injection Volume 1 - 5 µLKeep low to minimize matrix effects.
Column Temperature 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerRequired for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization, Positive (ESI+)Both compounds ionize efficiently in positive mode.
MRM Transitions Propanil: 218.1 → 162.1 (Quantifier), 218.1 → 127.2 (Qualifier) 3,4-DCA: 162.1 → 127.1 (Quantifier), 162.1 → 74.0 (Qualifier)Specific precursor → product ion transitions provide definitive identification and quantification, minimizing matrix interference.
Typical Method Performance

This QuEChERS-based method, when coupled with LC-MS/MS, typically yields excellent performance characteristics in line with regulatory guidelines.

Performance MetricTypical ResultReference
Linearity (r²) > 0.99
Recovery 70 - 120%
Precision (RSD) < 15%
Limit of Quantitation (LOQ) ≤ 10 µg/kg (ppb)

Note: It is crucial to use matrix-matched calibration standards to compensate for any potential matrix effects (ion suppression or enhancement) that can occur in the MS source, ensuring accurate quantification.

Conclusion

The adapted QuEChERS protocol detailed in this application note provides a validated, efficient, and robust solution for the simultaneous analysis of propanil and its key metabolite, 3,4-DCA, in rice. By following this step-by-step guide, analytical laboratories can achieve high sample throughput while maintaining the accuracy and precision required for both research and routine regulatory monitoring. The method's simplicity, low solvent usage, and compatibility with modern LC-MS/MS instrumentation make it a superior alternative to older, more laborious extraction techniques.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]

  • Caldas, S. S., et al. (2019). Determination of twenty pesticides in rice by employing QuEChERS and LC-ESI-MS/MS. Food Chemistry, 298, 125055. Available at: [Link]

  • U.S. Environmental Protection Agency. (2020). Propanil (PC 028201) MRIDs 50487601/50597801. Retrieved from [Link]

  • Lozowicka, B., et al. (2016). Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.). Molecules, 21(8), 1034. Available at: [Link]

  • AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. safegroproject.com. Retrieved from [Link]

  • Phenomenex. (n.d.). AOAC Official Method 2007.01 for Pesticide Residues in Foods. Retrieved from [Link]

  • Lay Jr, J. O., et al. (1986). High resolution mass spectrometric and high-field nuclear magnetic resonance spectroscopic studies of the

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2,3-Dichloropropionanilide in Environmental Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document outlines a robust and sensitive method for the determination of this compound, a chlorinated anilide herbicide, in environmental water samples. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and low detection limits. The methodology covers sample preparation, instrumental analysis, and method validation parameters, offering a comprehensive guide for researchers and analytical scientists. This approach is designed to meet the rigorous performance criteria required for trace-level contaminant analysis in complex matrices.

Introduction

This compound is a member of the chloroanilide class of herbicides, used to control various grasses and broad-leaved weeds. Its potential presence in environmental compartments, such as surface and drinking water, necessitates the development of reliable and sensitive analytical methods for monitoring and risk assessment.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for such applications due to its superior sensitivity, specificity, and ability to handle complex matrices.[2][3]

This application note details a complete workflow for the analysis of this compound. The method is founded on the principles of reversed-phase chromatography for analyte separation, followed by electrospray ionization (ESI) and tandem mass spectrometry for highly selective detection and quantification. The causality behind experimental choices, from sample pre-treatment to the selection of mass transitions, is explained to provide a deeper understanding of the method's mechanics.

Principle of the Method

The analytical procedure begins with a straightforward sample preparation step to isolate the analyte from the sample matrix. Instrumental analysis is then performed using an LC-MS/MS system.

  • Chromatography: A reversed-phase C18 column is used to separate this compound from other matrix components based on its hydrophobicity. A gradient elution with acidified water and an organic solvent ensures efficient separation and sharp peak shapes.

  • Mass Spectrometry: The analyte is ionized using positive electrospray ionization (ESI+), forming the protonated precursor ion [M+H]⁺. This ion is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and specific product ions are monitored in the third quadrupole (Q3).[4] This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces chemical noise, allowing for accurate quantification at trace levels.

Materials and Methods

Reagents and Standards
  • This compound: Analytical reference standard (Purity >99%).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Glacial acetic acid or formic acid, LC-MS grade.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE).[5]

Standard Solution Preparation

The preparation of accurate standard solutions is fundamental to achieving reliable quantitative results.

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL Class A volumetric flask. Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution.[5] This stock solution should be stored at 4°C and is typically stable for up to 6 months.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water). These solutions are used to build the calibration curve and for fortification (spiking) experiments. Calibration standards should be prepared fresh prior to each analysis batch.[5]

Sample Preparation (Water Samples)

This protocol is adapted from established environmental analysis methods for similar compounds.[5]

  • Collection: Collect water samples in clean glass containers and store them refrigerated (~4°C) until analysis to prevent degradation.

  • Fortification (for QC): For quality control (QC) and method validation, fortify blank water samples with a known amount of this compound from the working standard solutions.

  • Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the LC system.[5]

  • Dilution: If high concentrations of the analyte are expected, dilute the sample with untreated control water or LC-MS grade water to bring it within the calibration range.

  • Transfer: Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for analysis.

For more complex matrices like soil or plant tissues, a more rigorous extraction and clean-up, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE), would be necessary.[6][7]

Analytical Workflow Diagram

The overall process from sample receipt to final data reporting is illustrated below.

LC-MS/MS Workflow for this compound Figure 1: General Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive & Log Water Sample Filter Filter Sample (0.45 µm) Sample->Filter Spike Spike QC Samples Filter->Spike LC_Separation LC Separation (Reversed-Phase) Filter->LC_Separation Standards Prepare Calibration Standards Standards->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation (1/x weighting) Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: A flowchart of the analytical procedure.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides the necessary resolution and reproducibility for complex sample analysis.
Column C18 Reversed-Phase, e.g., 100 x 2.1 mm, <3 µm particle sizeIndustry standard for retaining and separating moderately non-polar compounds like this compound.
Mobile Phase A Water with 0.1% Acetic Acid (or 0.1% Formic Acid)Acidification promotes protonation of the analyte for positive ion mode ESI.[5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Acetic Acid (or 0.1% Formic Acid)Organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.2 - 0.4 mL/minAppropriate for the column dimensions to ensure optimal chromatographic efficiency.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more stable retention times.
Injection Volume 5 - 20 µLA balance between achieving desired sensitivity and avoiding column overload.
Gradient Elution Example: 10% B to 95% B over 5 min, hold for 2 min, re-equilibrateA gradient is necessary to elute the analyte with a good peak shape and clean the column efficiently.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole (QqQ) Mass SpectrometerThe gold standard for quantitative analysis, enabling highly selective MRM experiments.[2]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar to moderately polar compounds; positive mode is effective for amides.
Ion Source Temp. 400 - 550 °COptimizes desolvation of the analyte ions.
IonSpray Voltage 4500 - 5500 VCreates a stable spray and efficient ionization.
Curtain Gas Instrument DependentPrevents neutral molecules from entering the mass analyzer.
Collision Gas Nitrogen or ArgonUsed as the neutral gas for collision-induced dissociation in the collision cell (q2).[5]
MRM Transitions See Table 3Specific precursor-to-product ion transitions ensure high selectivity and sensitivity for the analyte.
MRM Transitions and Fragmentation

The molecular weight of this compound is 218.08 g/mol .[8] The protonated precursor ion [M+H]⁺ is m/z 219.0. Fragmentation is predicted to occur at the amide bond, a common fragmentation pathway for anilide compounds.[9][10]

Fragmentation of this compound Figure 2: Proposed Fragmentation Pathway cluster_products Precursor [M+H]⁺ (m/z 219.0) Precursor Ion Product1 [C₆H₆Cl₂N]⁺ (m/z 162.0) Quantifier Precursor->Product1 Loss of C₃H₄O (propionyl group) Product2 [C₃H₅O]⁺ (m/z 57.1) Qualifier Precursor->Product2 Cleavage & Rearrangement

Caption: Proposed CID fragmentation of the parent ion.

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)FunctionCollision Energy (eV)
This compound219.0162.0QuantifierOptimized (e.g., 25)
This compound219.057.1QualifierOptimized (e.g., 15)

Note: Collision energies must be optimized empirically for the specific instrument being used.

Method Validation

To ensure the method is fit for purpose, it must be validated according to established guidelines.[11][12] Key performance characteristics to evaluate include:

  • Linearity: The linearity of the detector response should be assessed by analyzing a series of calibration standards over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x) is typically used, with an acceptance criterion of r² > 0.99.[5]

  • Accuracy and Precision: Assessed by analyzing replicate spiked samples (e.g., n=5) at multiple concentration levels (e.g., low, medium, high). Accuracy is determined by the percent recovery, while precision is measured by the relative standard deviation (%RSD). Typically, mean recoveries should be within 70-120% with an RSD ≤ 20%.[13][14]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other matrix components. This is demonstrated by the absence of interfering peaks in blank samples at the retention time of the analyte.

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOQ is often established as the lowest spike level meeting the 70-120% recovery and ≤20% RSD criteria. For similar pesticides in water, LOQs in the range of 0.1 µg/L are achievable.[5]

Results and Discussion

The application of this method yields a sharp, symmetrical chromatographic peak for this compound at its specific retention time. The use of two distinct MRM transitions provides a high degree of confidence in analyte identification; the ratio of the quantifier to qualifier ion should remain constant across all standards and samples.

Table 4: Example Method Performance Data (Hypothetical)

Validation ParameterResultAcceptance Criteria
Calibration Range 0.1 - 50 µg/L-
Linearity (r²) > 0.995 (1/x weighting)> 0.99
Accuracy (Recovery) 85 - 105%70 - 120%
Precision (%RSD) < 15%≤ 20%
LOQ 0.1 µg/L-
LOD 0.03 µg/L-

The choice of a C18 column and an acidified water/acetonitrile mobile phase is critical for achieving good retention and peak shape for this moderately hydrophobic compound. The sample preparation method, while simple for water matrices, is effective because it directly introduces the sample for analysis with minimal analyte loss, maximizing sensitivity. The high selectivity of MS/MS detection minimizes the need for extensive offline sample cleanup, making this a highly efficient method for routine monitoring.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable tool for the quantitative analysis of this compound in water samples. The combination of chromatographic separation with tandem mass spectrometry in MRM mode ensures high confidence in both the identification and quantification of the analyte at trace levels. The protocol is robust and can be readily implemented in environmental monitoring laboratories. Proper method validation is essential to ensure that the data generated is accurate and defensible.

References

  • Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water by LC-MS/MS Analysis.
  • Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Methods: Propanil; 422005-01.
  • Environmental Protection Agency (EPA). (n.d.). ECM for Propanil in Water - MRID 42200501.
  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis.
  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
  • European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. Document No. SANTE/11813/2017.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • PubChem - National Institutes of Health (NIH). (n.d.). Propanil.
  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107.
  • PubChem - National Institutes of Health (NIH). (n.d.). N-(3,4-dichlorophenyl)propanamide.
  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Fundamental Sciences, 5(2), 106-128.
  • Guidechem. (n.d.). This compound (cas 17839-22-4) SDS/MSDS download.
  • PubChem - National Institutes of Health (NIH). (n.d.). This compound. This substance has a molecular formula of C9H9Cl2NO and a molecular weight of 218.08 g/mol .
  • Reddy, K. R., et al. (2019). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Journal of the Saudi Society of Agricultural Sciences, 18(4), 423-433.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Diva-portal.org. (n.d.). Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.
  • Al-Masoudi, N. A., et al. (2013). Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS). Chemistry Central Journal, 7(1), 16.
  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
  • Prasain, J. (2011).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dichloropropionanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloropropionanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to proactively improve your reaction outcomes.

I. Reaction Overview & Mechanism

The synthesis of this compound is fundamentally an acylation reaction where aniline, a primary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dichloropropionyl chloride. This nucleophilic acyl substitution results in the formation of an amide bond, yielding the desired product and hydrochloric acid (HCl) as a byproduct.

Core Reaction:

Aniline + 2,3-Dichloropropionyl Chloride → this compound + HCl

Understanding the nuances of this reaction is critical for optimization. The lone pair of electrons on the nitrogen atom of aniline initiates the attack on the carbonyl carbon. The subsequent loss of a proton from the nitrogen and the chloride ion from the acyl chloride completes the reaction.

Visualizing the Mechanism

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline Aniline (Nucleophile) Intermediate [Intermediate Complex] Aniline->Intermediate Nucleophilic Attack AcylChloride 2,3-Dichloropropionyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Proton Transfer & Chloride Elimination Byproduct HCl Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, providing explanations and actionable solutions.

FAQ 1: Why is my reaction yield consistently low?

Low yield is a multifaceted issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[1] 2. Optimize Temperature: While the reaction is often exothermic, gentle heating might be necessary to drive it to completion. Experiment with a temperature range of 25-50°C. 3. Ensure Efficient Mixing: Vigorous stirring is crucial to ensure homogeneity, especially if the reaction mixture is not fully soluble.
Side Reactions The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include di-acylation of aniline or reactions involving impurities.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of aniline to ensure the complete consumption of the more valuable acyl chloride. 2. Purify Reagents: Ensure the purity of both aniline and 2,3-dichloropropionyl chloride. Distill aniline if it appears discolored.
Product Loss During Workup The desired product might be lost during extraction, washing, or purification steps.1. Optimize Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery. 2. Minimize Aqueous Washing: Excessive washing with water can lead to hydrolysis of the product, especially if the pH is not controlled. Use brine washes to reduce solubility in the aqueous phase.
Hydrolysis of Acyl Chloride 2,3-Dichloropropionyl chloride is highly reactive and can be hydrolyzed by moisture in the air or in the solvent.1. Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Adjust Temperature - Improve Mixing Incomplete->Optimize_Conditions Check_Purity Analyze for Byproducts (NMR/GC-MS) Complete->Check_Purity Final_Check Re-evaluate Yield Optimize_Conditions->Final_Check Byproducts_Present Byproducts Detected Check_Purity->Byproducts_Present Yes No_Byproducts No Significant Byproducts Check_Purity->No_Byproducts No Optimize_Stoichiometry Optimize Stoichiometry & Purify Reagents Byproducts_Present->Optimize_Stoichiometry Review_Workup Review Workup Procedure No_Byproducts->Review_Workup Optimize_Stoichiometry->Final_Check Workup_Loss Potential Loss During Workup Review_Workup->Workup_Loss Yes Optimize_Workup Optimize Extraction & Washing Workup_Loss->Optimize_Workup Optimize_Workup->Final_Check

Caption: A systematic workflow for troubleshooting low reaction yields.

FAQ 2: My final product is discolored. How can I improve its purity?

Discoloration often indicates the presence of impurities, which can be starting materials, byproducts, or degradation products.

Possible Causes & Solutions:

Cause Explanation Purification Strategy
Residual Aniline Aniline is prone to oxidation, leading to colored impurities.1. Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove any unreacted aniline into the aqueous phase.
Formation of Colored Byproducts Overheating or prolonged reaction times can lead to the formation of complex, often colored, side products.1. Recrystallization: This is a highly effective method for purifying solid products. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or hexane/ethyl acetate mixtures are good starting points.[4] 2. Column Chromatography: For difficult-to-separate impurities, silica gel chromatography can be employed.[5]
Trace Metal Impurities Catalysts or impurities from reagents can sometimes lead to discoloration.1. Activated Carbon Treatment: Adding a small amount of activated carbon to the solution of the crude product before recrystallization can help adsorb colored impurities.
FAQ 3: The reaction is very exothermic and difficult to control. What are the best practices for temperature management?

The acylation of aniline is an exothermic process, and uncontrolled temperature can lead to side reactions and a decrease in selectivity.

Best Practices for Temperature Control:

  • Slow Addition of Reagents: Add the 2,3-dichloropropionyl chloride dropwise to the solution of aniline. This allows for the dissipation of heat as it is generated.[6]

  • Use of an Ice Bath: Conduct the reaction in an ice-water bath to maintain a low and stable temperature, especially during the addition of the acyl chloride.

  • Adequate Solvent Volume: Using a sufficient amount of solvent helps to absorb and dissipate the heat generated during the reaction.

FAQ 4: What is the role of a base in this reaction, and is it always necessary?

The reaction produces HCl as a byproduct. This can protonate the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction. A base is added to neutralize the HCl as it is formed.

Commonly Used Bases:

Base Advantages Considerations
Pyridine Acts as both a base and a catalyst.[7]Can be difficult to remove completely during workup.
Triethylamine (TEA) A non-nucleophilic base that is effective at scavenging HCl.[1]Has a strong odor and should be handled in a fume hood.
Aqueous Base (e.g., NaHCO₃, K₂CO₃) Inexpensive and easy to use in a biphasic system (Schotten-Baumann conditions).[1]Can lead to hydrolysis of the acyl chloride if not managed properly.

While not strictly necessary in all cases, the use of a base is highly recommended to achieve high yields by preventing the deactivation of aniline.

III. Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Aniline

  • 2,3-Dichloropropionyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Triethylamine (TEA) or pyridine

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice-water bath.

  • Add TEA (1.1 eq) to the solution.

  • Slowly add a solution of 2,3-dichloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Safety Precautions
  • 2,3-Dichloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water.[2][3][8][9] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aniline is toxic and can be absorbed through the skin. Handle with appropriate PPE.

  • The reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.

IV. References

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • IJTSRD. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • KSCL. 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

  • Filo. (2025). Explain why the acylation of aniline is not possible. Retrieved from [Link]

  • Google Patents. (n.d.). CN1556099A - A kind of preparation method of 2,3-dichloropropionitrile. Retrieved from

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]

  • Pearson. Acylation of Aniline Explained. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isolation and Characterization of 2,3-Dichloro-1-Propanol-Degrading Rhizobia. Retrieved from [Link]

  • YouTube. (2020). Acetylation of aniline. Retrieved from [Link]

  • Organic Syntheses. Procedure for Acylation. Retrieved from [Link]

Sources

Technical Support Center: Propanil (2,3-Dichloropropionanilide) HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientist. This guide is designed to be your first line of support for troubleshooting poor separation in the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dichloropropionanilide (Propanil) and related compounds. As Senior Application Scientists, we understand that chromatographic challenges are not just procedural hurdles; they are obstacles to discovery and quality assurance. Here, we move beyond simple checklists to explain the underlying chemical principles, providing you with the knowledge to not only solve your current issue but also to anticipate and prevent future problems.

Section 1: The First Diagnosis - Where Do I Begin?

A problematic chromatogram can present in many ways: asymmetrical peaks, poor resolution, or shifting retention times. Your first step is to accurately characterize the issue.

Q1: My chromatogram looks "bad." What is the first thing I should do?

Before adjusting any parameters, you must systematically diagnose the problem. The most common issues are poor peak shape (tailing or fronting) and inadequate resolution between adjacent peaks.

Actionable First Step: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for your analyte peak. Most chromatography data systems (CDS) can do this automatically.

  • Ideal Peak: A perfectly Gaussian (symmetrical) peak has a Tf or As of 1.0.

  • Peak Tailing: Tf > 1.2. The latter half of the peak is wider. This is the most common peak shape problem.[1]

  • Peak Fronting: Tf < 0.9. The front half of the peak is wider. This is less common but points to specific issues.[1]

The following workflow provides a high-level overview of the troubleshooting process.

Troubleshooting_Workflow Start Observe Poor Separation Characterize Characterize the Issue Start->Characterize Tailing Peak Tailing (Tf > 1.2) Characterize->Tailing Fronting Peak Fronting (Tf < 0.9) Characterize->Fronting Resolution Poor Resolution (Rs < 1.5) Characterize->Resolution Drift Retention Time Drift Characterize->Drift Tailing_Causes Potential Causes: 1. Secondary Silanol Interactions 2. Column Contamination/Void 3. Extra-Column Volume 4. Mobile Phase pH Incorrect Tailing->Tailing_Causes Investigate Fronting_Causes Potential Causes: 1. Sample Overload 2. Sample Solvent Too Strong 3. Column Bed Collapse Fronting->Fronting_Causes Investigate Resolution_Causes Potential Causes: 1. Mobile Phase Too Strong 2. Incorrect Solvent Choice 3. Low Column Efficiency Resolution->Resolution_Causes Investigate Drift_Causes Potential Causes: 1. Inconsistent Mobile Phase Prep 2. Temperature Fluctuation 3. Column Degradation 4. System Leak Drift->Drift_Causes Investigate

Caption: Initial troubleshooting workflow for HPLC separation issues.

Section 2: The Common Culprit - Peak Tailing

Peak tailing is the most frequent adversary in reversed-phase chromatography, especially for molecules like this compound.

Q2: Why is my this compound peak tailing?

The primary cause is often a secondary retention mechanism occurring on the column.[2] While the primary (desired) mechanism in reversed-phase is hydrophobic interaction, unwanted polar interactions can interfere.

Causality: this compound is an anilide. The nitrogen atom in the amide group can act as a weak base. Silica-based C18 columns, even when expertly end-capped, have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3, these silanols can become ionized (Si-O⁻), creating negatively charged sites.[3][4] Your protonated (positively charged) analyte can then interact with these sites via ion exchange, which is a stronger interaction than the intended hydrophobic one. This leads to some analyte molecules being held back longer, resulting in a "tail."[2][4][5]

Silanol_Interaction cluster_surface Silica Surface (pH > 3) Silanol Ionized Silanol Group (Si-O⁻) Analyte Protonated Analyte (Analyte-NH₂⁺) Analyte->Silanol Unwanted Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Q3: How do I eliminate tailing caused by silanol interactions?

The most effective strategy is to suppress the ionization of the residual silanol groups by controlling the mobile phase pH.

Solution: Lower the pH of the aqueous portion of your mobile phase. By operating at a pH of 2.5-3.5, the vast majority of silanol groups will be fully protonated (Si-OH), neutralizing the negative sites and preventing the secondary ionic interaction.[2]

Protocol 1: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer effective in the desired pH range (e.g., phosphate or formate for pH 2.5-3.5). A buffer concentration of 10-25 mM is typically sufficient.[6]

  • Preparation: Prepare the aqueous buffer component. For example, to make 1L of 20 mM phosphate buffer at pH 3.0:

    • Dissolve the appropriate amount of monobasic potassium phosphate in ~950 mL of HPLC-grade water.

    • While monitoring with a calibrated pH meter, add phosphoric acid dropwise until the pH reaches 3.0.

    • Bring the final volume to 1L with water.

  • Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Solvent Mixing: Mix the filtered aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v). It is best practice to measure volumes before mixing to ensure accuracy.[5]

  • Degassing: Thoroughly degas the final mobile phase using an in-line degasser, sonication, or helium sparging to prevent bubble formation in the pump.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q4: I've lowered the pH, but the peak is still tailing. What's next?

If pH adjustment doesn't fully resolve the issue, consider these other factors:

  • Column Choice: Use a high-purity, modern, end-capped column. These columns have fewer accessible silanol groups, inherently reducing tailing. Some columns are specifically designed with polar-embedded phases to shield silanols.[4]

  • Column Contamination: Highly retained matrix components can accumulate at the column inlet, creating active sites that cause tailing.[5] Try flushing the column (see Protocol 4) or using a guard column to protect the analytical column.[5]

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly made with no gaps.[4][7]

Section 3: The Other Asymmetry - Peak Fronting

Though less common, peak fronting (or "shark-finning") indicates a different set of problems, typically related to concentration or solubility.[8]

Q5: My peak is fronting. What are the likely causes?

Peak fronting is often a result of the analyte molecules moving too quickly through the initial part of the column.[9] The two most common causes are:

  • Sample Overload: You are injecting too much analyte mass onto the column.[10] The stationary phase becomes saturated at the point of injection, and excess molecules are forced to travel further down the column before they can interact, distorting the peak shape.

  • Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly "stronger" (has a higher elution strength) than your mobile phase.[10][11] This causes the analyte band to spread out and elute prematurely upon injection, before proper partitioning can occur.

Q6: How can I test for and resolve these fronting issues?

A systematic approach is required to differentiate between overload and solvent effects.

Protocol 2: Diagnosing Peak Fronting

  • Test for Overload: Prepare a series of sample dilutions (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL), all in the exact same solvent. Inject the same volume of each.

    • Observation: If the peak shape improves (becomes more symmetrical) at lower concentrations, you have a sample overload problem.[9]

    • Solution: Reduce your sample concentration or decrease the injection volume.[10]

  • Test for Solvent Effects: If dilution doesn't fix the fronting, the issue is likely your sample solvent.

    • Solution: Re-dissolve your sample in a solvent that is weaker than or identical to your mobile phase.[11] For a 50:50 Acetonitrile:Water mobile phase, your sample solvent should ideally be 50:50 Acetonitrile:Water or have an even lower percentage of acetonitrile.

Section 4: The Separation Challenge - Poor Resolution

The ultimate goal is to achieve baseline resolution (Rs ≥ 1.5) between your analyte of interest and any impurities or other components.

Q7: My analyte peak is merging with an impurity peak. How can I improve the separation?

Improving resolution involves manipulating the three key factors of the "Resolution Equation": Efficiency (N), Selectivity (α), and Retention (k). The most powerful and practical of these to adjust is selectivity.[12]

Solution: Optimize your mobile phase composition.

  • Adjust Organic Solvent Ratio: This is the first and simplest step. Decreasing the percentage of the organic solvent (e.g., from 60% acetonitrile to 55%) will increase the retention time of all components, often providing more time for them to separate and thus improving resolution.[5]

  • Change Organic Solvent Type: Acetonitrile and methanol have different solvent properties and will interact with your analyte and the stationary phase differently.[13] If you are using acetonitrile, try substituting it with methanol (or vice versa). This can dramatically alter the selectivity and elution order. A "solvent triangle" approach can be used for systematic optimization.[14]

  • Use a Gradient: If your sample contains compounds with a wide range of polarities, an isocratic method may not be able to resolve them all. A gradient elution, where the mobile phase strength is increased over the course of the run, can sharpen peaks and improve the separation of complex mixtures.[6][15]

ParameterInitial ConditionOptimized ConditionEffect on Resolution
Mobile Phase 60:40 ACN:Buffer55:45 ACN:BufferIncreased retention and resolution
Flow Rate 1.2 mL/min1.0 mL/minIncreased retention and resolution
Temperature 25°C35°CDecreased viscosity, may improve efficiency
Q8: My peaks are symmetrical but very broad. What is the cause?

Symmetrical, broad peaks often point to a loss of column efficiency or significant extra-column band broadening.[16]

  • Column Efficiency: The column itself may be degraded. This can happen from long-term use, harsh pH conditions, or particulate buildup.[16] A void at the column inlet is a common cause.[5][8] Replacing the column is the definitive fix.[8]

  • Extra-Column Volume: As mentioned for peak tailing, long or wide-bore tubing between the injector and detector can cause significant peak broadening.[4]

  • High Flow Rate: While faster, a very high flow rate can reduce efficiency. Try reducing the flow rate to see if peaks become sharper.

Section 5: Maintaining Performance

Good chromatography is not just about fixing problems, but preventing them.

Q9: My column lifetime is very short. How can I extend it?

Short column life is often due to "dirty" samples or harsh mobile phase conditions.[5]

  • Sample Preparation: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that can clog the column frit.[17] If your sample matrix is complex, consider using Solid Phase Extraction (SPE) for cleanup.[5]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before your expensive analytical column. It will trap particulates and strongly retained compounds, protecting the main column.[5]

  • Proper Storage: Never store a column in a buffered mobile phase. Flush the column with a high percentage of organic solvent (e.g., 80:20 Methanol:Water) before shutting down the system to prevent salt precipitation and microbial growth.

Protocol 4: General Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the outlet of the column from the detector to avoid flushing contaminants into the detector cell.

  • Reverse Direction: For removing inlet blockage, reverse the column's flow direction (check manufacturer's instructions first, as not all columns can be back-flushed).[2]

  • Flushing Sequence: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 20 column volumes for each step.

    • HPLC-grade Water (to remove salts)

    • Methanol or Acetonitrile

    • Isopropanol

    • Hexane (if very non-polar contaminants are suspected)

  • Return to Reversed-Phase: If you used an immiscible solvent like hexane, you must re-wet the column by flushing with Isopropanol before returning to your reversed-phase mobile phase.[7]

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate thoroughly with your mobile phase until a stable baseline is achieved.

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Hichrom. (n.d.). HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Phenomenex.
  • Dolan, J. W. (2005). Peak Fronting, Column Life and Column Conditioning.
  • Dolan, J. W. (n.d.). Peak Fronting . . . Some of the Time.
  • Sigma-Aldrich. (n.d.).
  • Crawford Scientific. (2025).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Harvey, D. (2013).
  • Büchi. (n.d.).
  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu Scientific Instruments.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle.
  • Thermo Fisher Scientific. (n.d.). HPLC Method Development Steps. Thermo Fisher Scientific.
  • Guidechem. (n.d.). This compound (cas 17839-22-4) SDS/MSDS download. Guidechem.
  • Phenomenex. (2020).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Agilent Technologies. (2007).

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Technical Support Center: Enhancing Detection Limits of 3,4-Dichloropropionanilide (Propanil) in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the analysis of 3,4-Dichloropropionanilide (Propanil) in environmental samples. This guide is designed for researchers, scientists, and professionals in drug development and environmental monitoring who are seeking to improve the detection limits and overall robustness of their analytical methods. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to overcome common challenges in your experiments.

This resource is structured to provide direct answers to specific issues you may encounter. We will delve into troubleshooting common problems, provide detailed experimental protocols, and offer data-driven insights to enhance your analytical capabilities.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the analysis of Propanil in environmental matrices.

Q1: Why am I seeing low recovery of Propanil during my Solid-Phase Extraction (SPE) from water samples?

A1: Low recovery in SPE is a frequent issue and can stem from several factors. Firstly, ensure the SPE cartridge is appropriate for Propanil, which is a moderately non-polar compound. A reversed-phase sorbent like C18 or a polymer-based sorbent is generally suitable.[1] Secondly, the conditioning of the cartridge is critical. Inadequate conditioning can lead to poor retention of the analyte.[2] Always follow the manufacturer's instructions for conditioning, which typically involves washing with an organic solvent followed by reagent water. Thirdly, the pH of the water sample can influence the recovery. While Propanil is neutral over a wide pH range, ensuring the sample pH is near neutral (pH 6.5-7.5) is a good practice to minimize potential hydrolysis, especially if the sample has a high or low pH. Lastly, the elution solvent may not be strong enough to desorb Propanil completely from the sorbent. A common and effective eluent is ethyl acetate.[1] If recovery is still low, consider increasing the volume of the elution solvent or trying a stronger solvent mixture.

Q2: My baseline is noisy in my GC-MS chromatogram. What are the likely causes?

A2: A noisy baseline can significantly impact your detection limit. Common causes include a contaminated GC inlet, column bleed, or a dirty MS source. Start by checking for leaks in your system, as air leaks can cause an unstable baseline. If no leaks are found, consider baking out your column at a temperature appropriate for the stationary phase to remove any contaminants. If the noise persists, you may need to replace the inlet liner and septum, as these are common sources of contamination. Finally, a dirty ion source in the mass spectrometer can be a major contributor to a noisy baseline. Regular cleaning of the ion source is essential for maintaining sensitivity and a stable baseline.

Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of soil extracts. How can I mitigate this?

A3: Matrix effects are a well-documented challenge in LC-MS/MS analysis of complex samples like soil extracts.[3][4] The co-eluting matrix components can interfere with the ionization of Propanil, leading to inaccurate quantification. To mitigate this, several strategies can be employed. The most effective approach is to use a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification. If a labeled standard is not available, matrix-matched calibration is a viable alternative. This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. Additionally, optimizing your sample cleanup procedure to remove as much of the interfering matrix as possible is crucial. This can involve using different SPE sorbents or adding a cleanup step after the initial extraction. Finally, chromatographic separation can be optimized to separate Propanil from the majority of the matrix components. This might involve using a longer column, a different stationary phase, or adjusting the mobile phase gradient.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of Propanil.

Symptom: Poor Sensitivity/Low Signal Intensity
Possible Cause Troubleshooting Steps Scientific Rationale
Inefficient Sample Extraction 1. Review your extraction solvent choice. For soil, a mixture of acetone and toluene can be effective.[1] 2. Ensure adequate mixing/shaking during extraction to maximize analyte transfer from the matrix to the solvent. 3. For water samples, verify the SPE cartridge type and elution solvent strength.The chosen solvent must have a high affinity for Propanil to efficiently extract it from the sample matrix. Physical agitation increases the surface area contact between the sample and the solvent, improving extraction efficiency.
Loss of Analyte During Solvent Evaporation 1. Check the temperature of your evaporation system (e.g., water bath). It should not be excessively high. 2. Avoid evaporating the sample to complete dryness. Reconstitute in a small, known volume of solvent.Propanil, while not extremely volatile, can be lost at elevated temperatures during the concentration step. Evaporating to dryness can lead to analyte loss through adsorption to the glassware.
Suboptimal GC-MS or LC-MS/MS Parameters 1. Optimize the injection volume and inlet temperature (for GC). 2. For MS/MS, ensure the precursor and product ion selection and collision energy are optimized for Propanil. 3. Regularly tune your mass spectrometer to ensure optimal performance.Proper instrument parameters are critical for achieving maximum sensitivity. An optimized injection ensures efficient transfer of the analyte to the column, while optimized MS/MS parameters maximize the signal of the target analyte.
Symptom: Peak Tailing or Asymmetry in GC-MS
Possible Cause Troubleshooting Steps Scientific Rationale
Active Sites in the GC System 1. Replace the inlet liner with a new, deactivated liner. 2. Trim the first few centimeters of the analytical column. 3. If the problem persists, the column may be degraded and require replacement.Active sites, often exposed silanol groups in the liner or on the column, can interact with polar functional groups of the analyte, causing peak tailing. Regular replacement of consumables and column maintenance are crucial.
Column Overload 1. Dilute the sample extract. 2. Reduce the injection volume.Injecting too much analyte onto the column can saturate the stationary phase, leading to distorted peak shapes.
Inappropriate Column Temperature 1. Ensure the initial oven temperature is low enough to allow for proper focusing of the analyte at the head of the column.A starting temperature that is too high can cause the analyte band to broaden before it begins to move down the column, resulting in poor peak shape.

Experimental Protocols

The following are detailed, step-by-step protocols for the extraction and analysis of Propanil in water and soil samples. These are based on established methods and best practices.[1][5][6]

Protocol 1: Solid-Phase Extraction (SPE) of Propanil from Water Samples

1. Materials and Reagents:

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Reagent water (HPLC grade)

  • Nitrogen gas for evaporation

  • Glassware (volumetric flasks, vials, etc.)

2. Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

  • Drying: Dry the cartridge by passing nitrogen gas through it for 10-15 minutes to remove residual water.

  • Elution: Elute the retained Propanil with two 5 mL aliquots of ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate or mobile phase for LC-MS/MS) for analysis.

Protocol 2: Extraction of Propanil from Soil Samples

1. Materials and Reagents:

  • Acetone (HPLC grade)

  • Toluene (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Centrifuge and centrifuge tubes

  • Shaker

  • Rotary evaporator or nitrogen evaporator

2. Procedure:

  • Sample Preparation: Weigh 20 g of the soil sample into a centrifuge tube.

  • Extraction: Add 40 mL of a 1:1 (v/v) mixture of acetone and toluene to the soil sample.

  • Shaking: Shake the mixture vigorously for 2 hours on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

  • Solvent Collection: Carefully decant the supernatant (the solvent layer) into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) with a fresh 40 mL aliquot of the acetone/toluene mixture. Combine the supernatants.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Reconstitution: Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator or nitrogen evaporator. Reconstitute the final extract to a known volume (e.g., 5 mL) with a suitable solvent for analysis.

Protocol 3: GC-MS/MS Analysis of Propanil

1. Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

  • Analytical column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp: 25°C/min to 200°C, hold for 2 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

3. MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • MRM Transitions (example):

    • Propanil: Precursor ion (m/z) 217 -> Product ions (m/z) 161, 189 (quantification and qualification ions)

    • Optimize collision energy for each transition.

Visualizations and Data

To further aid in understanding the analytical workflow and troubleshooting, the following diagrams and tables are provided.

Analytical Workflow for Propanil in Environmental Samples

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample_Collection Sample Collection (Water/Soil) Extraction Extraction (SPE for Water, Solvent for Soil) Sample_Collection->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup GCMS_LCMS GC-MS/MS or LC-MS/MS Analysis Cleanup->GCMS_LCMS Reconstituted Extract Data_Acquisition Data Acquisition GCMS_LCMS->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Overall analytical workflow for Propanil analysis.

Troubleshooting Decision Tree for Low Analyte Recovery

Troubleshooting_Low_Recovery Start Low Analyte Recovery Detected Check_SPE Is SPE procedure optimized? Start->Check_SPE Check_Extraction Is solvent extraction efficient? Check_SPE->Check_Extraction Yes Solution_SPE Optimize SPE: - Check sorbent type - Verify conditioning - Adjust sample pH - Optimize elution solvent Check_SPE->Solution_SPE No Check_Evaporation Is there analyte loss during evaporation? Check_Extraction->Check_Evaporation Yes Solution_Extraction Optimize Extraction: - Use appropriate solvent - Ensure sufficient agitation - Check for phase separation issues Check_Extraction->Solution_Extraction No Check_Instrument Is the analytical instrument performing optimally? Check_Evaporation->Check_Instrument Yes Solution_Evaporation Optimize Evaporation: - Reduce temperature - Avoid complete dryness - Use a keeper solvent Check_Evaporation->Solution_Evaporation No Solution_Instrument Optimize Instrument: - Tune MS - Check for leaks - Optimize injection parameters Check_Instrument->Solution_Instrument No

Caption: Decision tree for troubleshooting low recovery.

Comparison of Analytical Techniques for Propanil Detection
Technique Typical Detection Limit (in water) Advantages Disadvantages
GC-NPD 0.01 ppm[1]Good selectivity for nitrogen-containing compounds, relatively low cost.Less specific than MS, may have interferences.
GC-MS Low ppb rangeHigh specificity and confirmation of analyte identity through mass spectra.Can be susceptible to matrix effects, may require derivatization for some compounds (not Propanil).
GC-MS/MS Sub-ppb to ppt rangeExcellent selectivity and sensitivity, reduced matrix interference compared to single MS.Higher instrument cost and complexity.
LC-MS/MS 0.0175 µg/L (LOD)[6]High sensitivity and selectivity, suitable for a wide range of compounds without derivatization.Prone to matrix effects (ion suppression/enhancement), higher instrument cost.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992, January 11). ECM for Propanil in Soil - MRID 42200501. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved from [Link]

  • PubChem. (n.d.). Propanil. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). HPLC Method for Propanil on Newcrom B. Retrieved from [Link]

  • LCGC International. (2013, December 1). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • Rostami, I., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]

  • MDPI. (2021, November 1). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2012, September 18). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Advanced GC Troubleshooting.pdf. Retrieved from [Link]

  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • California State Water Resources Control Board. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • International Journal of Environmental Analytical Chemistry. (2022). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Retrieved from [Link]

  • YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Agilent Technologies. Retrieved from [Link]

  • YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Agilent Technologies. Retrieved from [Link]

  • PubMed. (2000). Use of solid-phase microextraction for the quantitative determination of herbicides in soil and water samples. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Reduce Byproduct Formation in 2,3-Dichloropropionanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dichloropropionanilide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable strategies for minimizing byproduct formation and maximizing the purity of your target compound. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions that arise during the synthesis of this compound, a reactant often used in the synthesis of herbicides.[1][2]

Q1: What are the primary byproducts I should be concerned about in this synthesis?

A1: Byproduct formation is a critical issue to manage. The most common impurities arise from three primary sources: side reactions, impurities in starting materials, and degradation.

  • Hydrolysis Products: The most prevalent byproduct is 2,3-dichloropropionic acid , formed by the hydrolysis of the highly reactive 2,3-dichloropropionyl chloride upon contact with moisture.[3]

  • Isomeric Amides: If your 2,3-dichloropropionyl chloride starting material is impure and contains isomers like 3-chloropropionyl chloride , you will inevitably form the corresponding 3-chloropropionanilide byproduct.[4] Controlling regioisomeric impurities at the raw material stage is crucial.[5]

  • Unreacted Starting Materials: Residual aniline and its salt (aniline hydrochloride ) can remain if the reaction does not go to completion or if the HCl byproduct is not effectively scavenged.

  • Degradation/Colored Impurities: The presence of colored impurities often points to oxidation of the aniline starting material or other side reactions occurring at elevated temperatures.

Q2: Why is strict temperature control so essential during the acylation?

A2: The acylation of aniline with an acyl chloride is a highly exothermic reaction. Without proper temperature control, typically maintaining the reaction between 0-10°C, several issues can arise:

  • Increased Side Reactions: Higher temperatures provide the activation energy for unwanted side reactions, leading to a broader range of impurities and a darker product color.

  • Reduced Selectivity: The desired reaction's selectivity can decrease, potentially favoring the formation of isomeric byproducts if corresponding impurities are present in the acyl chloride.

  • Safety Hazard: Uncontrolled exotherms can lead to a runaway reaction, causing the solvent to boil, which is a significant safety risk. A procedure for a related synthesis explicitly notes adding the acyl chloride dropwise to ensure the temperature does not exceed 35°C.[6]

Q3: What is the function of a base like pyridine in this reaction, and can I use other bases?

A3: The reaction between aniline and 2,3-dichloropropionyl chloride produces one equivalent of hydrochloric acid (HCl). The primary role of a base, such as pyridine or triethylamine, is to act as an HCl scavenger .

  • Mechanism of Action: Aniline is a nucleophile, but its protonated form, the anilinium ion (C₆H₅NH₃⁺), is not. The generated HCl will react with the starting aniline, quenching its nucleophilicity and halting the reaction. The added base neutralizes the HCl as it forms, preventing this self-quenching and driving the reaction to completion.

  • Choice of Base: While other organic bases like triethylamine (TEA) or inorganic bases like potassium carbonate can be used, pyridine is common.[6] The choice can be critical. The resulting salt (e.g., pyridinium chloride) should be easily separable from the product during workup, typically by washing with water. The base's strength and steric hindrance can also influence reaction kinetics.

Q4: How can I ensure my starting materials are of sufficient purity for this synthesis?

A4: The "garbage in, garbage out" principle applies heavily here. The purity of your final product is directly dependent on the purity of your starting materials.

  • 2,3-Dichloropropionyl Chloride: This is often the primary source of isomeric impurities. It can be synthesized from precursors like acrylonitrile or acrylic acid.[7][8] It's advisable to obtain a certificate of analysis from the supplier. If in doubt, analyze the acyl chloride by GC-MS to check for isomers before use.[9] Distillation under reduced pressure is a viable method for purification if necessary.

  • Aniline: Aniline is susceptible to air oxidation, which can lead to colored impurities. Using freshly distilled aniline from a reputable source is best practice.

  • Solvents: All solvents must be anhydrous. The presence of water will lead to the hydrolysis of the acyl chloride.[3] Using a freshly opened bottle of an anhydrous grade solvent or drying the solvent over a suitable agent (e.g., molecular sieves) is recommended.

Section 2: Troubleshooting Guide for Byproduct Reduction

This guide provides a systematic approach to diagnosing and resolving common impurity issues encountered during the synthesis.

Problem Observed Potential Cause(s) Recommended Troubleshooting Actions & Solutions
High levels of 2,3-dichloropropionic acid in the final product. Presence of water in the reaction.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Purification: During workup, wash the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to extract the acidic byproduct into the aqueous phase.
Detection of isomeric impurities (e.g., 3-chloropropionanilide). Impure 2,3-dichloropropionyl chloride starting material.1. Source High-Purity Reagents: Procure 2,3-dichloropropionyl chloride with the highest available purity. 2. Pre-purify Acyl Chloride: If high-purity material is unavailable, purify the acyl chloride by fractional distillation under reduced pressure before use. 3. Enhanced Downstream Purification: Develop a robust recrystallization protocol. It may require screening various solvent systems (e.g., ethyl acetate/hexanes, toluene, ethanol/water) to find one that selectively crystallizes the desired product, leaving the isomeric impurity in the mother liquor.[10]
Significant amount of unreacted aniline remaining. 1. Inaccurate stoichiometry. 2. Inefficient HCl scavenging. 3. Poor mixing.1. Verify Stoichiometry: Accurately weigh all reagents. Use a slight molar excess (e.g., 1.05 equivalents) of the 2,3-dichloropropionyl chloride to ensure complete consumption of the aniline. 2. Optimize Base Addition: Ensure at least one equivalent of the HCl scavenger (e.g., pyridine) is used. 3. Purification: Wash the crude product with a dilute acid (e.g., 1M HCl) to convert the unreacted aniline into its water-soluble salt, which can then be removed in the aqueous phase.
Final product is off-color (yellow, brown, or pink). 1. Oxidation of aniline. 2. Reaction temperature was too high.1. Purify Aniline: Use freshly distilled, colorless aniline for the reaction. 2. Strict Temperature Control: Maintain the reaction temperature below 10°C, especially during the dropwise addition of the acyl chloride. 3. Decolorization: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. A procedure for a similar compound uses silica gel as a decolorant.[6]

Section 3: Key Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize byproduct formation by carefully controlling reaction parameters.

Materials:

  • Aniline (freshly distilled, 1.0 eq)

  • 2,3-Dichloropropionyl chloride (>98% purity, 1.05 eq)

  • Pyridine (anhydrous, 1.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Recrystallization Solvents (e.g., Methylcyclohexane/Ethyl Acetate[6] or Toluene)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with aniline (1.0 eq) and anhydrous dichloromethane. Begin stirring and cool the mixture to 0°C in an ice-water bath.

  • Base Addition: Add pyridine (1.1 eq) to the cooled aniline solution.

  • Acyl Chloride Addition: Dissolve 2,3-dichloropropionyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the aniline.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess pyridine and unreacted aniline), water, 5% sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Isolation & Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., methylcyclohexane-ethyl acetate[6]) to yield pure this compound as a white to off-white solid.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method provides a robust way to separate and quantify this compound from its common byproducts.[11][12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).

    • Example Gradient: Start at 40% A, ramp to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Byproducts like 2,3-dichloropropionic acid will elute much earlier than the main product, while isomeric anilides will likely have retention times very close to the main peak, requiring good column efficiency and an optimized gradient for separation.

Section 4: Visual Guides & Workflows

Diagram 1: Key Reaction and Byproduct Pathways

ReactionPathways cluster_main Desired Reaction cluster_side Side Reactions / Impurity Formation Aniline Aniline Product This compound (Desired Product) Aniline->Product + AcylChloride - HCl IsomerByproduct Isomeric Amide Byproduct Aniline->IsomerByproduct + Isomer Impurity AcylChloride 2,3-Dichloropropionyl Chloride AcylChloride->Product AcidByproduct 2,3-Dichloropropionic Acid AcylChloride->AcidByproduct + H₂O Water Water (H₂O) Water->AcidByproduct Isomer Isomeric Impurity (e.g., 3-Chloropropionyl Chloride) Isomer->IsomerByproduct HCl HCl

Caption: Main synthesis route and common byproduct formation pathways.

Diagram 2: Troubleshooting Workflow for Impurity Reduction

TroubleshootingWorkflow start High Impurity Level Detected (via HPLC/GC) check_type Identify Impurity Type start->check_type is_acid Is it 2,3-Dichloropropionic Acid? check_type->is_acid Acidic? is_isomer Is it an Isomeric Amide? check_type->is_isomer Neutral, similar RT? is_sm Is it Unreacted Aniline? check_type->is_sm Basic? is_acid->is_isomer No sol_acid ACTION: 1. Ensure Anhydrous Conditions 2. Add Aqueous Base Wash during Workup is_acid->sol_acid Yes is_isomer->is_sm No sol_isomer ACTION: 1. Verify Acyl Chloride Purity 2. Purify Starting Material 3. Optimize Recrystallization is_isomer->sol_isomer Yes sol_sm ACTION: 1. Check Stoichiometry 2. Add Aqueous Acid Wash during Workup is_sm->sol_sm Yes end Re-analyze for Purity sol_acid->end sol_isomer->end sol_sm->end

Caption: A logical workflow for troubleshooting common impurity issues.

References

  • PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. PrepChem.com. Retrieved from [Link]

  • Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom.org. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2,3-dichloropropionitrile from chlorination of acrylonitrile catalyzed by ionic liquids. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]

  • ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions?. ResearchGate. Retrieved from [Link]

  • PubMed. (2016). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Retrieved from [Link]

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Technical Support Center: Stability of Propanil (N-(3,4-dichlorophenyl)propanamide)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: The compound 2,3-dichloropropionanilide is a specific chemical isomer. However, the vast majority of scientific literature, particularly concerning herbicidal activity and environmental fate, focuses on its isomer Propanil (N-(3,4-dichlorophenyl)propanamide, CAS No. 709-98-8) . This guide is centered on Propanil, as it is the compound researchers are most likely working with. We advise verifying the CAS number of your standard to ensure you are consulting the correct stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Propanil in a laboratory setting?

As a Senior Application Scientist, I've seen that unexpected degradation is a common issue. The stability of Propanil is primarily dictated by three environmental factors: pH, light, and microbial activity .[1][2] Temperature acts as an accelerator for all degradation processes; higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[1]

  • Hydrolysis: Propanil's amide linkage is susceptible to hydrolysis under acidic and alkaline conditions, breaking down into 3,4-dichloroaniline (34-DCA) and propionic acid.[3]

  • Photodegradation: Exposure to UV or natural sunlight will cause rapid degradation.[4] This is a critical factor for solutions left on a lab bench or stored in clear vials.

  • Biodegradation: In non-sterile solutions or samples, microorganisms can readily metabolize Propanil, often using it as a carbon source.[4][5]

Q2: I need to prepare a stock solution of Propanil. Which organic solvents are recommended for the best stability?

Choosing the right solvent is crucial for maintaining the integrity of your standards. Propanil exhibits good solubility and stability in several common organic solvents. For long-term storage, aprotic solvents are generally preferred to minimize the risk of solvolysis.

Based on solubility data, the following solvents are suitable for preparing high-concentration stock solutions:

  • Acetone

  • Dichloromethane

  • Isopropanol

  • Ethanol

  • Toluene

Conversely, Propanil has very poor solubility in non-polar aliphatic solvents like hexane.[4] Always use high-purity, anhydrous grade solvents to prevent introducing water, which could lead to gradual hydrolysis. Store stock solutions in amber glass vials at ≤4°C to protect from light and slow any potential degradation.

Data Presentation: Solubility of Propanil
SolventSolubility at 20-25°CReference
Acetone1,700,000 mg/L (25°C)[4]
Ethanol1,100,000 mg/L (25°C)[4]
Dichloromethane>200 g/L (20°C)[4]
Isopropanol>200 g/L (20°C)[4]
Toluene50-100 g/L (20°C)[4]
Benzene70,000 mg/L (25°C)[4]
Hexane<1 g/L (20°C)[4]
Water130 mg/L (20°C)[4]

Troubleshooting Guide

Issue 1: My Propanil standard is showing rapid degradation, even when stored in the freezer.

Possible Cause & Explanation: This is a classic case of overlooking either hydrolysis or photolysis.

  • Hydrolysis from Aqueous Contamination: Did you use an anhydrous solvent? Even trace amounts of water in your organic solvent can lead to slow hydrolysis over time, a process accelerated by repeated freeze-thaw cycles. Similarly, if your stock solution was prepared in a pH-unbuffered aqueous-organic mixture, the pH could be contributing to degradation. Propanil is stable in a neutral pH range (approx. 6-9), but its stability drops in acidic or alkaline conditions.[3][4]

  • Photodegradation During Handling: While freezer storage is dark, degradation can occur during sample preparation on the lab bench. Propanil is rapidly degraded by sunlight and even ambient lab lighting over extended periods.[4] The photolysis half-life in water can be as short as 12-13 hours.[4]

Self-Validating Solution:

  • Solvent Check: Prepare a fresh standard using a newly opened bottle of high-purity, anhydrous solvent (e.g., acetone or dichloromethane).

  • Container Check: Always store standards in amber glass vials to block UV light. If you only have clear vials, wrap them thoroughly in aluminum foil.

  • Handling Protocol: Minimize the time your solutions are exposed to light during preparation. Work in an area shielded from direct sunlight.

Issue 2: I am analyzing Propanil in an aqueous matrix and see a large, unexpected peak in my chromatogram that grows over time.

Possible Cause & Explanation: The growing peak is almost certainly 3,4-dichloroaniline (34-DCA) , the primary degradation product of Propanil via both hydrolysis and photolysis.[6][7] In aqueous solutions, especially those exposed to light or with a non-neutral pH, Propanil will break down, leading to a decrease in the parent compound peak and a corresponding increase in the 34-DCA peak.

Visualization: Primary Degradation Pathways of Propanil

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline Conditions) cluster_photolysis Photodegradation (Sunlight / UV >290 nm) Propanil Propanil (N-(3,4-dichlorophenyl)propanamide) DCA 3,4-Dichloroaniline (34-DCA) Propanil->DCA H₂O Propanil->DCA PA Propionic Acid Propanil->PA H₂O Other Other Photoproducts Propanil->Other

Caption: Primary degradation routes for Propanil.

Self-Validating Solution:

  • Confirm Peak Identity: If available, inject a certified standard of 3,4-dichloroaniline to confirm its retention time matches your unknown peak. If a standard is unavailable, techniques like GC-MS can be used to confirm the mass of the compound in the peak.[8]

  • Run a Control: Prepare a fresh sample and analyze it immediately. Then, store it under your typical experimental conditions and re-analyze after several hours or days. This will allow you to monitor the degradation rate. For photolysis studies, always include a "dark control" by wrapping a parallel sample in foil to isolate light as a variable.[9]

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of Propanil

This protocol provides a framework for determining the rate of hydrolysis at different pH values.

Objective: To quantify the degradation of Propanil in aqueous solutions buffered at pH 4, 7, and 9.

Methodology:

  • Preparation of Buffers: Prepare sterile aqueous buffers (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9) according to standard laboratory procedures. Filter-sterilize each buffer through a 0.22 µm filter to prevent microbial degradation, which can mimic hydrolysis.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Propanil (e.g., 1000 mg/L) in a water-miscible organic solvent in which it is stable, such as acetone.

  • Sample Preparation: In amber glass vials, spike the sterile pH buffers with the Propanil stock solution to achieve a final concentration suitable for your analytical method (e.g., 10 mg/L). Ensure the volume of organic solvent is minimal (<1%) to not significantly alter the properties of the aqueous buffer.

  • Incubation: Seal the vials and place them in a constant temperature incubator (e.g., 25°C). Prepare triplicate samples for each pH and time point.

  • Time Points: Collect samples at designated time points (e.g., 0, 1, 3, 7, 14, and 30 days). The initial "time 0" sample should be taken immediately after preparation.

  • Sample Analysis: At each time point, withdraw an aliquot and analyze it immediately using a validated stability-indicating method, such as HPLC-UV.[6] The method must be able to resolve the Propanil peak from its major degradant, 3,4-dichloroaniline.

  • Data Analysis: Plot the concentration of Propanil versus time for each pH. Calculate the degradation rate constant and the half-life (t½) at each pH condition. Studies have shown that Propanil is very stable at neutral pH, with a half-life of over a year, but this can change significantly under more extreme pH conditions.[4]

Visualization: Hydrolytic Stability Workflowdot

G A Prepare Sterile pH 4, 7, 9 Buffers C Spike Buffers to Final Conc. A->C B Prepare Propanil Stock in Acetone B->C D Incubate at 25°C (Dark) C->D E Sample at Time Points (0-30d) D->E F Analyze by HPLC-UV E->F G Calculate Rate Constants & t½ F->G

Sources

Technical Support Center: Method Refinement for Trace Analysis of 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trace analysis of 2,3-Dichloropropionanilide. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and sensitive methods for the quantification of this compound. As an analogue of the widely used herbicide Propanil (3',4'-Dichloropropionanilide), the presence of this compound as an impurity, metabolite, or degradant is of significant interest. Trace-level detection presents unique challenges, from sample matrix interference to instrument sensitivity. This document provides in-depth troubleshooting guidance and validated protocols to help you refine your analytical methods and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis important?

This compound is a chemical compound with the molecular formula C₉H₉Cl₂NO.[1] It is an isomer of the herbicide Propanil. Trace analysis is critical for several reasons:

  • Impurity Profiling: In the manufacturing of related chemical products, it can be present as a process-related impurity that must be monitored to ensure product quality and safety.

  • Environmental Monitoring: As a potential degradant of other chlorinated aniline pesticides, its presence in soil and water samples needs to be quantified to assess environmental fate and contamination.

  • Toxicological Studies: Research into the metabolism and potential toxicity of related compounds requires sensitive methods to detect and quantify metabolites, which may include this compound.

Q2: What are the primary analytical techniques for detecting this compound at trace levels?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.[1] For trace analysis, these are typically coupled with highly sensitive detectors:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers excellent selectivity and sensitivity. The characteristic isotopic pattern of the two chlorine atoms provides a high degree of confidence in peak identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides exceptional sensitivity and selectivity, particularly for complex matrices where extensive sample cleanup is not feasible. It is often the preferred method for biological samples.

Q3: What are the key challenges in sample preparation for this analyte?

The primary challenges are efficiently extracting the analyte from the sample matrix while minimizing co-extraction of interfering compounds. Key steps in sample preparation generally include extraction, purification, and concentration.[2] For this compound, specific issues include:

  • Analyte Recovery: Ensuring the chosen solvent and extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) provide high and reproducible recovery.

  • Matrix Effects: Co-extracted matrix components can suppress or enhance the analyte signal in the detector (especially in LC-MS), leading to inaccurate quantification.

  • Analyte Stability: The compound may be susceptible to degradation at extreme pH values or high temperatures, which must be considered during sample processing.[3]

Q4: Should I use GC-MS or LC-MS/MS for my analysis?

The choice depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Volatility Requirement Analyte must be volatile and thermally stable.Suitable for a wider range of polarities and thermal stabilities.
Sample Matrix Ideal for cleaner matrices (e.g., water, organic solvents). Complex matrices often require extensive cleanup to prevent column and detector contamination.More robust for complex matrices (e.g., plasma, tissue homogenates, soil extracts) due to the selectivity of MS/MS.
Derivatization May be required to improve volatility or thermal stability, adding a step to the workflow.Generally not required, simplifying sample preparation.
Sensitivity Very sensitive, often reaching low parts-per-billion (ppb) levels.Typically offers higher sensitivity, often reaching parts-per-trillion (ppt) levels.
Selectivity Good, based on retention time and mass spectrum. The chlorine isotope pattern is a key identifier.Excellent, based on retention time and specific precursor-product ion transitions (MRM).

Q5: What is the most critical factor for achieving trustworthy, reproducible results?

A robust and well-documented sample preparation protocol is paramount.[4] Inconsistent sample preparation is a frequent cause of out-of-specification or non-reproducible results.[4] Using an internal standard (ideally a stable isotope-labeled version of the analyte) is highly recommended to correct for variations in extraction recovery and instrument response.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the analysis of this compound. The core principle of troubleshooting is to change only one variable at a time to isolate the source of the problem.[5]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing analytical problems.

Caption: A systematic workflow for diagnosing analytical issues.

Part 1: Sample Preparation Issues

Problem: Low or No Analyte Recovery

  • Probable Cause 1: Inefficient Extraction. The solvent may not be optimal for extracting this compound from the sample matrix. The compound is moderately nonpolar, so a solvent of similar polarity is required.

    • Solution:

      • Verify the polarity of your extraction solvent. For aqueous samples, solvents like dichloromethane or ethyl acetate are good starting points.[6][7]

      • Increase the extraction time or employ more vigorous mixing (e.g., vortexing, sonication) to ensure complete partitioning.[4]

      • For solid samples like soil, ensure the sample is homogenous by grinding and sieving before extraction.[2] An extraction technique like Soxhlet or Accelerated Solvent Extraction (ASE) may be necessary.

  • Probable Cause 2: Incorrect pH. The analyte may be ionizable, affecting its solubility in organic solvents.

    • Solution: Adjust the pH of the aqueous sample to ensure the analyte is in its neutral form, which is more readily extracted into an organic solvent. For an anilide, maintaining a neutral to slightly basic pH is generally advisable. Buffer the sample if necessary.

  • Probable Cause 3: Poor Solid-Phase Extraction (SPE) Performance. The chosen SPE sorbent may not be appropriate, or the methodology (conditioning, loading, washing, eluting) may be flawed.

    • Solution:

      • Sorbent Choice: For a moderately nonpolar compound, a reverse-phase sorbent (e.g., C18, C8) is a logical choice.

      • Methodology: Ensure each step is optimized. The conditioning solvent must wet the sorbent, the sample should be loaded at a slow, consistent rate, the wash step should remove interferences without eluting the analyte, and the elution solvent must be strong enough to fully recover the analyte.

      • Breakthrough: Test for analyte breakthrough by collecting the load and wash fractions and analyzing them. If the analyte is present, the sample volume is too large or the sorbent mass is too small.

Problem: High Matrix Interference / "Dirty" Chromatograms

  • Probable Cause 1: Insufficient Sample Cleanup. The initial extraction is not selective enough, carrying over many other compounds from the matrix.

    • Solution:

      • Incorporate an additional cleanup step after extraction. For chlorinated pesticides and similar compounds, Florisil column chromatography is a well-established and effective method.[6]

      • For Liquid-Liquid Extraction, a back-extraction step can help. For example, after extracting into an organic solvent, wash the organic phase with a dilute acid or base to remove ionizable interferences.

      • For SPE, include a more rigorous wash step. Use a solvent that is strong enough to remove interferences but weak enough to leave the this compound on the column.

  • Probable Cause 2: Co-eluting Matrix Components. An interfering compound has a similar retention time and detector response to your analyte.

    • Solution:

      • Chromatography: Adjust the chromatographic method (e.g., change the temperature gradient in GC or the mobile phase gradient in HPLC) to resolve the analyte from the interference.

      • Detection (MS): This is a key advantage of mass spectrometry. Select a specific fragment ion (for GC-MS) or an MRM transition (for LC-MS/MS) that is unique to this compound. This allows for selective detection even if another compound co-elutes.

Part 2: Chromatographic & Detection Issues

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Probable Cause 1 (Tailing): Active Sites. The GC inlet liner, column, or HPLC column contains active sites (e.g., exposed silanols) that interact undesirably with the analyte.

    • Solution (GC):

      • Use a deactivated inlet liner.

      • Perform inlet maintenance: replace the liner and septum.

      • Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters from the front of the column.

    • Solution (HPLC):

      • Use a high-purity, end-capped column.

      • Add a mobile phase modifier, like a small amount of a competing base (e.g., triethylamine, if compatible with your detector) to block active sites.

  • Probable Cause 2 (Fronting): Column Overload. The amount of analyte injected is too high for the column's capacity.

    • Solution: Dilute the sample and re-inject. If this solves the fronting, the original concentration was too high.

  • Probable Cause 3 (Splitting): Injection Issue. In GC, this can be caused by a poor injection technique or an incompatible injection solvent. In HPLC, it can be due to a partially blocked frit or a void in the column packing.

    • Solution (GC): Ensure the injection solvent is appropriate for the column and initial oven temperature. Use a solvent that is less volatile than the mobile phase at the injection port temperature.

    • Solution (HPLC): Filter all samples before injection. If a void is suspected, reversing the column and flushing with a strong solvent (do this only with columns specifically designed to tolerate reverse flow) may help, but column replacement is often necessary.

Problem: Shifting Retention Times

  • Probable Cause 1: Leaks in the System. A leak in the GC or HPLC flow path will cause pressure and flow rate fluctuations.

    • Solution: Perform a leak check on the instrument. For HPLC, check all fittings for salt deposits (a sign of a slow leak). For GC, use an electronic leak detector.

  • Probable Cause 2: Mobile Phase / Carrier Gas Issues.

    • Solution (HPLC): The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing. Prepare fresh mobile phase daily and ensure the online degasser is functioning correctly.[5]

    • Solution (GC): Ensure the carrier gas supply is stable and the electronic pressure control (EPC) is functioning correctly.

  • Probable Cause 3: Column Aging. Over time, the stationary phase of the column degrades, leading to changes in retention.

    • Solution: Track column performance with a QC standard. A significant shift in retention time for the QC analyte indicates the column is nearing the end of its life and should be replaced.

Problem: Incorrect Isotope Ratio in Mass Spectrometry

  • Probable Cause 1: Co-eluting Interference. An interfering peak is overlapping with the analyte peak, distorting the mass spectrum.

    • Solution: Check the chromatogram for peak purity. If the peak is not symmetrical, improve the chromatographic separation. Examine the mass spectrum across the peak; the ratio of the ions should be constant. If it changes, a co-eluting compound is present.

  • Probable Cause 2: Detector Saturation. The signal is too high, causing the detector to respond non-linearly.

    • Solution: Dilute the sample and re-inject. The isotope ratio should return to the expected value (approximately 3:1 for one chlorine atom, and a more complex pattern for two). For this compound, the M, M+2, and M+4 peaks corresponding to the presence of two chlorine atoms (³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂) should be observed.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Water Samples

This protocol is a starting point and should be optimized for your specific water matrix.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Pass 250 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or positive nitrogen pressure for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte with 2 x 4 mL aliquots of ethyl acetate into a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., isooctane for GC-MS, 50:50 acetonitrile:water for LC-MS/MS) containing an internal standard. Vortex to mix. The sample is now ready for analysis.

Protocol 2: Recommended Starting GC-MS Parameters
ParameterSettingRationale
Instrument Gas Chromatograph with Mass SpectrometerProvides necessary sensitivity and selectivity.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard nonpolar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures volatilization without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace analysis.
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minA general-purpose gradient to separate analytes based on boiling point.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions of interest. For this compound (MW ~218.08), monitor ions like m/z 217/219 (molecular ion), and key fragments.

References

A consolidated list of authoritative sources for further reading and verification.

  • National Analytical Corporation. (n.d.). This compound.
  • PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsumura, Y., Imanaka, M., & Nakamura, H. (1985). Establishment of Residue Analysis of Propanil (Dichloropropionanilide), Linuron and Diphenamide in Agricultural Commodities. Journal of Food Protection, 48(4), 320-324. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichloropropenes. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846), Chapter 2: Choosing the Correct Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichloropropenes - Chapter 7: Analytical Methods. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2,3-Dichloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Retrieved from [Link]

  • Garza Tapia, M., et al. (2014). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society, 58(1). Retrieved from [Link]

  • Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. Retrieved from [Link]

  • Lee, J., et al. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 32(1), 59-65. Retrieved from [Link]

  • U.S. EPA. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3354. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Propanil. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2,3-Dichloropropionitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (n.d.). 1,3-DICHLORO-2-PROPANOL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. Retrieved from [Link]

  • Andres, S., et al. (2013). Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. Food and Chemical Toxicology, 58, 467-478. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloropropane. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Troubleshooting Peak Tailing in the Gas Chromatography of 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during the gas chromatography (GC) analysis of 2,3-Dichloropropionanilide. As a substituted anilide, this compound possesses a polar amide functional group that makes it particularly susceptible to unwanted interactions within a GC system, leading to asymmetrical peaks. This guide provides a systematic, cause-and-effect approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your analytical results.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions regarding peak tailing for this specific analyte.

Q1: What is peak tailing, and why is it a significant problem for this compound analysis?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic distortion where the peak's trailing edge is broader than its leading edge.[1] For this compound, this is problematic because its polar N-H group can form hydrogen bonds with active sites in the GC system.[2][3] This reversible adsorption holds some analyte molecules back, causing them to elute later than the main band and creating a "tail." This distortion compromises data quality by reducing resolution between closely eluting peaks and causing inaccurate peak integration, which is critical for precise quantification.[4][5]

Q2: My this compound peak is tailing, but my non-polar internal standards look fine. What does this signify?

A2: This is a classic diagnostic clue. When only polar or active compounds like this compound exhibit tailing while non-polar compounds (e.g., hydrocarbons) do not, the issue is almost certainly due to chemical interactions rather than a physical problem with the system.[6][7][8] The problem lies with "active sites"—unwanted reactive surfaces—within your GC's flow path that are specifically interacting with your polar analyte.[9][10]

Q3: What is the single most effective first step to fix this issue?

A3: The most common source of activity in a GC system is the inlet.[10][11][12] Therefore, the most effective first step is to perform routine inlet maintenance. This involves replacing the inlet liner, septum, and O-ring or seal .[6][11] Over time, these components become contaminated with non-volatile sample residue, and the liner's deactivation layer wears off, exposing active silanol groups.[9]

Q4: How can I differentiate between an active inlet and a contaminated column?

A4: A systematic approach is key. First, perform the inlet maintenance as described above. If this resolves the peak tailing, the inlet was the culprit. If the problem persists after ensuring the inlet is clean and inert, the issue likely lies further down the flow path, with the front end of the GC column being the next logical place to investigate.[5] Contamination often accumulates at the head of the column, so trimming this section is the next step.[4][11]

Section 2: The Systematic Troubleshooting Guide

Follow this logical workflow to systematically identify and eliminate the root cause of peak tailing for this compound.

Step 1: Diagnose the Problem - A Visual Workflow

Before taking action, use the following diagnostic tree to narrow down the potential causes. If only specific, polar peaks are tailing, this strongly suggests chemical activity, which is the focus of this guide.

G Start Observe Peak Tailing for This compound Question1 Are ALL peaks tailing (including non-polar compounds)? Start->Question1 Path_Physical Indicates a Physical/Mechanical Issue - Check column installation (depth) - Check for poor column cut - Check for leaks in the system - Check for low gas flow rates Question1->Path_Physical Yes Path_Chemical Indicates Chemical Activity (Analyte-Specific Adsorption) PROCEED TO STEP 2 Question1->Path_Chemical No, only specific polar peaks tail.

Caption: Diagnostic workflow for GC peak tailing.

Step 2: Address the Most Common Culprit - The GC Inlet

The inlet is a high-temperature environment where the sample is vaporized and introduced to the column. It is the most frequent source of active sites that cause peak tailing for polar analytes like this compound.[11][12]

The Chemistry of the Problem: Analyte-Surface Interaction

The amide group on this compound can form hydrogen bonds with exposed silanol (Si-OH) groups on the surfaces of glass liners, glass wool, or contaminants. This interaction is the primary chemical cause of peak tailing.

G cluster_surface Active Site (e.g., Liner Surface) cluster_analyte This compound Si Si O O Si->O H H O->H Analyte R-NH-C=O Analyte->H Hydrogen Bond (Reversible Adsorption)

Caption: Interaction between analyte and an active site.

Experimental Protocol: Comprehensive Inlet Maintenance

  • Cool Down & Depressurize: Safely cool the GC inlet to below 50 °C and turn off the carrier gas flow.

  • Remove Old Consumables: Carefully remove the septum nut, septum, and then the inlet liner. Use clean, non-scratching forceps.

  • Inspect and Clean: Inspect the inlet body for any visible residue or septum fragments. If necessary, clean it with appropriate solvents (e.g., methanol, acetone) and a lint-free swab.

  • Install New Consumables:

    • Liner: Select a high-quality, deactivated (silanized) liner. For splitless or split injections of active compounds, a single taper liner, often with deactivated glass wool, is a robust choice.[13] The deactivation treatment masks the active silanol groups, providing an inert surface.[9][14]

    • O-Ring/Seal: Use a new, high-temperature O-ring or graphite/vespel seal as specified by your instrument manufacturer.

    • Septum: Install a fresh, high-quality septum to prevent leaks and particle shedding.

  • Reassemble and Leak Check: Reassemble the inlet, ensuring the column is positioned at the correct depth inside the new liner according to the manufacturer's guidelines.[4] Restore carrier gas flow and perform an electronic leak check. An improper seal is a common source of problems.[15]

  • Equilibrate: Allow the system to purge with carrier gas for 15-20 minutes before heating the inlet to its setpoint.

Data Table: Guide to GC Inlet Liner Selection

Liner TypePresence of Glass WoolBest Use Case for this compoundRationale
Single Taper Deactivated WoolRecommended for Split/Splitless: The taper funnels the sample onto the column, minimizing contact time with metal surfaces. Deactivated wool aids in sample vaporization and traps non-volatile residues.[13][16][17]
Straight/Tubular Deactivated WoolAcceptable AlternativeSimple design, but lacks the focusing benefit of a taper. The wool is critical for good performance.[18]
Baffled/Cyclo NoneNot RecommendedPrimarily for highly volatile samples or specific injection techniques; may not provide sufficient surface for complete vaporization of the analyte.[13]
Any Non-Deactivated Liner N/AStrongly Discouraged The exposed silanol groups on a non-deactivated surface will cause severe peak tailing for this compound.[14]
Step 3: Column-Focused Interventions

If inlet maintenance does not resolve the peak tailing, the column itself is the next component to address.

Experimental Protocol: Column Trimming

This procedure removes the front section of the column where non-volatile contaminants and thermally degraded stationary phase accumulate.

  • Cool Down: Cool the GC oven and inlet to ambient temperature.

  • Disconnect: Carefully disconnect the column from the inlet.

  • Trim: Using a ceramic scoring wafer or diamond scribe, make a clean, square cut to remove 15-50 cm from the inlet end of the column. A square cut is essential to prevent flow path disruption.[4][19]

  • Reinstall: Reinstall the column in the inlet, ensuring the correct depth, and perform a leak check.

Experimental Protocol: Column Conditioning ("Bake-Out")

Conditioning is performed to remove contaminants that may have accumulated deeper within the column.[20][21]

  • Purge: With the column installed in the inlet but disconnected from the detector , set the normal operating carrier gas flow rate and purge the column at ambient oven temperature for 15-30 minutes. This removes any oxygen from the system, which can damage the stationary phase at high temperatures.[22]

  • Heat: Set the injection port to the analysis temperature. Program the oven to ramp at 10-20 °C/min to a temperature about 20 °C higher than the maximum temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit .[21][22][23]

  • Hold: Hold at this temperature for 1-2 hours. For columns with thick films or high polarity, a longer conditioning time may be needed.[24]

  • Cool and Reconnect: Cool the oven, reconnect the column to the detector, and allow the system to stabilize before running a test sample.

Section 3: Advanced Solutions for Persistent Tailing

If the above mechanical and maintenance steps fail to resolve severe tailing, a chemical modification of the analyte may be necessary.

Derivatization: A Chemical Solution to a Chemical Problem

Derivatization is a technique that chemically modifies the analyte to make it more suitable for GC analysis. For this compound, the goal is to replace the active hydrogen on the amide nitrogen with a non-polar group. This eliminates the potential for hydrogen bonding, drastically reducing tailing and improving peak shape.[3][25]

  • Common Technique: Silylation

    • This process replaces the active hydrogen with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivative is much less polar and more volatile.

    • Conceptual Protocol:

      • Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

      • Add the derivatization reagent (e.g., BSTFA with 1% TMCS catalyst) and a suitable solvent (e.g., pyridine or acetonitrile).

      • Heat the mixture in a sealed vial (e.g., 70 °C for 30 minutes) to complete the reaction.

      • Cool the sample and inject it directly into the GC.

  • Note: Derivatization requires careful method development to ensure a complete and reproducible reaction. However, for compounds that are persistently problematic, it is an extremely powerful solution.[26][27]

References
  • Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Propanil; 422005-01. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. [Link]

  • SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]

  • Agilent Technologies. Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Propanil; 422005-01 (Alternative Document). [Link]

  • Phenomenex. GC Column Troubleshooting Guide. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Agilent Technologies. TROUBLESHOOTING GUIDE. [Link]

  • Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • ResearchGate. (2019, June 7). What are the effects of GC liners on GC analysis?. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Chemistry For Everyone. (2024, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. ECM for Propanil in Water - MRID 42200501. [Link]

  • Phenomenex. (2018, December 5). How does injection port liner deactivation affect peak shape in GC?. [Link]

  • LCGC International. (2016, June 14). GC Column Conditioning. [Link]

  • Shimadzu. Column Conditioning. [Link]

  • Dasgupta, A., et al. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences. [Link]

  • Dasgupta, A., et al. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Forensic Sciences. [Link]

  • Restek Corporation. How to Condition a New Capillary GC Column. [Link]

  • Klee, M. (2013, August 1). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC North America. [Link]

  • Phenomenex. Zebron GC Column Installation Guide. [Link]

  • U.S. Environmental Protection Agency. Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Element Lab Solutions. GC Inlet Maintenance. [Link]

  • Regmi, C., & Tal-Kopp, M. (2012). Derivatization reactions and reagents for gas chromatography analysis. [Link]

  • Agilent Technologies. Understanding The GC Inlet: Which One Is More Appropriate For Your Method?. [Link]

  • Restek Corporation. Peak Tailing in GC Trace Analysis. [Link]

  • Agilent Technologies. (2016, April 6). Agilent GC Flow Path: Inert Parts for Optimal Performance [Video]. YouTube. [Link]

  • Agilent Technologies. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

  • Dickie, A. (2024, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • George, S. C., & Volkman, J. K. (2013, June 18). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science. [Link]

  • Cheméo. Chemical Properties of 2,3-Dichloropropionyl chloride (CAS 7623-13-4). [Link]

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Technical Support Center: Optimization of 2,3-Dichloropropionanilide Extraction from Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3-Dichloropropionanilide from complex soil matrices. This guide is designed for researchers and analytical scientists to navigate the complexities of sample preparation, troubleshoot common issues, and optimize extraction efficiency for reliable and reproducible results. We will move beyond simple protocols to explore the underlying chemical principles governing the extraction process.

Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses common challenges encountered during the extraction of this compound from soil.

Question 1: Why are my recovery rates for this compound consistently low?

Answer: Low recovery is a multifaceted issue often stemming from a combination of factors related to analyte-matrix interactions, extraction chemistry, and procedural steps. The primary causes include:

  • Strong Analyte-Matrix Binding: Soil is a highly complex matrix containing organic matter (humic/fulvic acids) and inorganic components (clays, silicates) that can strongly adsorb the analyte through mechanisms like hydrogen bonding and van der Waals forces.[1]

  • Inadequate Solvent Polarity: The chosen extraction solvent may not have the optimal polarity to efficiently desorb this compound from soil particles while simultaneously solubilizing it.

  • Insufficient Homogenization/Extraction Time: Inadequate shaking or vortexing time can prevent the solvent from fully penetrating the soil aggregates to access the bound analyte.[2]

  • Analyte Degradation: this compound may be susceptible to degradation if the extraction conditions (e.g., pH, temperature) are not controlled.

  • Suboptimal Phase Separation: In methods like QuEChERS, poor separation between the organic and aqueous layers can lead to the loss of analyte in the discarded phase.

Application Scientist's Insight: this compound, an analogue of the herbicide propanil, is a moderately non-polar compound (estimated LogP ~3.0).[3] Its extraction is a battle of equilibria. You are trying to shift the equilibrium from the analyte being adsorbed to the soil to being dissolved in your extraction solvent. Soil with high organic carbon or clay content will have more active sites for adsorption, making extraction more challenging.[4] Often, pre-hydrating dry soil samples for 30 minutes can swell the matrix, disrupt binding sites, and improve solvent penetration, thereby increasing recovery.[4][5]

Question 2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. What is the cause and how can I mitigate it?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like soil.[6] They occur when co-extracted matrix components interfere with the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either a suppressed or enhanced signal. This results in inaccurate quantification.[7]

Mitigation Strategies:

  • Improve Sample Cleanup: Incorporate a robust cleanup step, such as dispersive solid-phase extraction (d-SPE), to remove interfering compounds. Common sorbents include PSA (removes organic acids), C18 (removes non-polar interferences), and GCB (removes pigments and sterols).[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for the matrix effect, as the standards and samples will experience similar ionization suppression or enhancement.[7]

  • Use of an Internal Standard (IS): Employ a stable isotope-labeled version of this compound or a structurally similar compound as an internal standard. The IS should be added to the sample before extraction and will co-elute with the analyte, experiencing similar matrix effects, thereby correcting for variations in signal intensity.[9]

  • Dilute the Extract: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the final extract reduces the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the method's limit of quantification (LOQ).

Application Scientist's Insight: The "active sites" in a GC inlet liner or the ionization competition in an ESI source of an LC-MS are the primary arenas for matrix effects.[7] Co-extractives from soil, like humic acids, are notorious for causing ion suppression. A good d-SPE cleanup is your first line of defense. For particularly "dirty" matrices, a combination of PSA and C18 sorbents is often more effective than either alone.[2] Always validate your method across different soil types (e.g., sandy, clay, high organic matter) to understand the variability of the matrix effect.[10]

Question 3: My results are not reproducible between batches. What are the likely sources of this variability?

Answer: Poor reproducibility is often traced back to subtle inconsistencies in the sample preparation workflow. Key areas to investigate include:

  • Soil Heterogeneity: The subsample taken for extraction may not be representative of the bulk sample. Thoroughly homogenize and sieve the soil before weighing.[5]

  • Inconsistent Moisture Content: The amount of water in the soil significantly affects solvent partitioning and extraction efficiency.[5][11] Either air-dry samples to a consistent state or determine the moisture content for each sample and adjust calculations accordingly.

  • Variable Extraction/Shaking Vigor: Ensure that the shaking or vortexing time and intensity are identical for all samples. Mechanical shakers are highly recommended over manual shaking.[2]

  • Temperature Fluctuations: Extraction efficiency can be temperature-dependent.[12] Perform extractions in a temperature-controlled environment.

  • Pipetting Errors: Inaccurate solvent volumes, especially during standard preparation and final extract dilution, can introduce significant errors.

Application Scientist's Insight: Think of your analytical method as a manufacturing process; every step must be standardized.[13] The addition of salting-out salts in a QuEChERS procedure is a highly exothermic reaction. Ensure you shake immediately and consistently after adding the salts to prevent the formation of large salt agglomerates, which can trap your analyte and lead to variability.[8] Implementing a rigorous quality control system with recovery checks for every batch can help identify and troubleshoot reproducibility issues early.[14]

Part 2: Troubleshooting Guides for Specific Extraction Techniques

This section provides detailed protocols and troubleshooting for common extraction methodologies.

Technique 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is highly effective for multi-residue analysis in soil due to its speed and minimal solvent usage.[8]

  • Sample Preparation: Weigh 10 g of homogenized, sieved (<2 mm) soil into a 50 mL polypropylene centrifuge tube. For dry soil, add 7 mL of deionized water, vortex for 1 minute, and allow to hydrate for 30 minutes.[4]

  • Internal Standard Spiking: Add an appropriate volume of your internal standard solution directly to the soil.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Cap the tube tightly and shake vigorously on a mechanical shaker for 5 minutes at 1500 rpm.[2][5]

  • Salting-Out: Add the contents of a salt pouch containing 4 g anhydrous magnesium sulfate (MgSO₄) and 1.7 g sodium acetate (NaOAc).[5]

  • Immediate Shaking: Immediately cap and shake vigorously for 2 minutes to ensure proper partitioning and prevent salt clumping.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear acetonitrile supernatant containing the analyte, separated from the soil and aqueous layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Final Cleanup & Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[2]

  • Analysis: Carefully transfer the purified supernatant into an autosampler vial for LC-MS/MS or GC-MS analysis.

QuEChERS_Workflow start Start: Homogenized Soil Sample (10g) hydrate Hydrate Dry Soil (7mL H₂O, 30 min) start->hydrate If Dry add_solvent Add 10mL Acetonitrile (1% Acetic Acid) start->add_solvent If Moist hydrate->add_solvent shake1 Shake Vigorously (5 min) add_solvent->shake1 add_salts Add QuEChERS Salts (MgSO₄ + NaOAc) shake1->add_salts shake2 Shake Immediately (2 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (MgSO₄, PSA, C18) supernatant->dspe vortex Vortex (1 min) dspe->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 final_extract Purified Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS extraction and d-SPE cleanup workflow for soil analysis.

  • Q: Why is my acetonitrile layer cloudy after the first centrifugation?

    • A: This usually indicates incomplete phase separation. Ensure your centrifugation speed and time are adequate (≥3000 rcf for 5 minutes). Very high organic matter content can sometimes lead to emulsions; chilling the samples before centrifugation can help break these up.

  • Q: My recoveries are low and inconsistent for this pH-sensitive analyte. Why?

    • A: The original unbuffered QuEChERS method can result in variable final pH. Using a buffered version, like the AOAC method with sodium acetate (as described above) or the EN method with a citrate buffer, provides a more controlled pH environment, improving the stability and recovery of pH-dependent compounds.[8][9]

  • Q: Which d-SPE sorbent should I use?

    • A: This depends on your soil type. A good starting point for general soil is a combination of PSA (to remove organic acids) and C18 (to remove non-polar interferences like lipids). If your soil is rich in pigments (e.g., high plant debris), adding a small amount of Graphitized Carbon Black (GCB) can be beneficial, but be cautious, as GCB can adsorb planar molecules like this compound if used in excess.[8]

Technique 2: Solid-Phase Extraction (SPE)

SPE is a powerful cleanup and concentration technique, ideal for when lower detection limits are required or when the matrix is particularly complex.[15]

SPE_Troubleshooting root Problem: Low Analyte Recovery in SPE cause1 Cause: Analyte Breakthrough during Loading root->cause1 cause2 Cause: Analyte Loss during Wash Step root->cause2 cause3 Cause: Incomplete Elution root->cause3 cause4 Cause: Poor Sorbent Conditioning root->cause4 sol1a Solution: Decrease sample load flow rate. cause1->sol1a sol1b Solution: Ensure sample pH promotes analyte retention. cause1->sol1b sol1c Solution: Use a larger bed mass of sorbent. cause1->sol1c sol2a Solution: Use a weaker (less eluting) wash solvent. cause2->sol2a sol2b Solution: Decrease volume of wash solvent. cause2->sol2b sol3a Solution: Use a stronger (more eluting) elution solvent. cause3->sol3a sol3b Solution: Increase elution solvent volume; use 2-3 smaller aliquots. cause3->sol3b sol3c Solution: Allow solvent to 'soak' on cartridge for 5 min before eluting. cause3->sol3c sol4a Solution: Ensure sorbent bed does not go dry after conditioning and before sample loading. cause4->sol4a sol4b Solution: Use appropriate conditioning solvents (e.g., Methanol then Water for reversed-phase). cause4->sol4b

Caption: Decision tree for troubleshooting low recovery in Solid-Phase Extraction.

  • Q: What is the best SPE sorbent for this compound?

    • A: Given its moderate non-polarity, a reversed-phase sorbent like C18 (octadecyl) or a polymeric sorbent (e.g., divinylbenzene-based) is an excellent choice.[16] These sorbents retain non-polar to moderately polar compounds from an aqueous matrix. The initial soil extract (e.g., from an acetone or methanol extraction) would need to be diluted with water to ensure the analyte is retained on the cartridge.[15]

  • Q: My SPE cartridge is clogging during sample loading. What can I do?

    • A: This is caused by particulate matter in your initial extract. You must centrifuge and filter your crude soil extract through a 0.2 or 0.45 µm filter before loading it onto the SPE cartridge.[15] Clogging not only slows down the process but can also lead to channeling, where the sample bypasses the sorbent bed, resulting in low recovery.

  • Q: How do I develop an effective wash step without losing my analyte?

    • A: The goal of the wash step is to remove weakly bound, more polar interferences.[17] Start with a weak solvent, such as water or a low percentage of organic solvent in water (e.g., 5-10% methanol). Analyze the wash eluate to ensure you are not prematurely eluting your target analyte. Gradually increase the organic content of the wash solvent until you achieve a clean extract without significant analyte loss.

Technique 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is particularly effective for strongly bound residues.[18]

  • Q: What are the critical parameters to optimize for MAE?

    • A: The most influential parameters are solvent choice, temperature, microwave power, and extraction time.[19] The solvent must be able to absorb microwave energy (i.e., have a dipole moment). A mixture of a polar solvent (like acetone) and a non-polar solvent (like hexane) is often used, as per EPA Method 3546, to effectively extract a wide range of analytes.[20] Temperature is critical; higher temperatures increase extraction efficiency but can degrade thermolabile compounds. An optimization experiment (e.g., testing temperatures from 80°C to 120°C) is recommended.

  • Q: My recoveries are still low even with MAE. How can I improve this?

    • A: Ensure your sample has sufficient moisture. The mechanism of MAE often relies on the superheating of water within the sample matrix to rupture cell structures and desorb analytes.[18] Adding a small amount of water to dry soil can significantly improve efficiency. Also, consider the particle size of your soil sample; grinding the soil to a finer consistency increases the surface area available for extraction.[21]

  • Q: Can I use any solvent in the microwave extractor?

    • A: No. The solvent must have a sufficiently high boiling point to be effective at the programmed extraction temperatures and must be able to absorb microwave energy. Non-polar solvents like hexane do not heat effectively on their own and are typically used in a mixture with a polar, microwave-absorbing solvent like acetone.[18][20] Always consult the safety guidelines for your specific MAE instrument regarding solvent compatibility.

Part 3: Data Presentation & Reference

Table 1: Comparison of Common Extraction Solvents
SolventPolarity IndexBoiling Point (°C)Suitability for this compoundKey Considerations
Acetonitrile 5.882Excellent Good for QuEChERS; creates a distinct phase separation with water/salts.[8] Ideal for LC-MS compatibility.
Acetone 5.156Good Effective solvent, but its miscibility with water can make phase separation difficult without sufficient salt. Often used in MAE.[22]
Ethyl Acetate 4.477Moderate-Good Less polar; can be more selective for non-polar analytes but may be less efficient at desorbing from active sites. Often used in LLE and SPE elution.[23]
Methanol 5.165Moderate Very polar; may co-extract more polar interferences. Good for initial wetting of soil but less ideal as the primary extraction solvent.[24]
Dichloromethane 3.140Good (LLE) Excellent solvating power but is a chlorinated solvent with associated health and disposal concerns. Primarily used in liquid-liquid partitioning steps.[22]
Table 2: Guide to d-SPE Sorbents for Soil Extract Cleanup
SorbentAbbreviationTarget Interferences RemovedPotential Issues with this compound
Primary Secondary Amine PSAOrganic acids, fatty acids, sugars, some pigmentsMinimal risk. Highly recommended for most soil types.[8]
Octadecylsilane (End-capped) C18Non-polar compounds (lipids, humic substances)Minimal risk. Recommended for soils with high organic matter.[2]
Graphitized Carbon Black GCBPigments (chlorophyll, carotenoids), sterolsHigh Risk. Can strongly adsorb planar molecules. Use sparingly and validate recovery carefully.[8]
Magnesium Sulfate MgSO₄Residual waterEssential component. Used to remove water from the organic phase and induce phase separation.[8]

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. EPA.gov.
  • Priyantha, N., et al. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Perović, M., et al. (2023).
  • Wang, Y., et al. (2023). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry.
  • Kiefer, K., et al. (2021). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. PubMed Central.
  • SWA Environmental. (n.d.). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers. [Link]

  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Mondal, P., & Mukherjee, I. (2018). Standardization and Validation of Method for Estimation of Four Insecticide Residues in Soil and Water Matrices by Liquid Chromatographic Technique.
  • Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews.
  • Sandhu, A. K., et al. (2015). Estimation and Validation of Propanil Residues in Rice and Soil Samples by Gas Liquid Chromatography with Electron Capture Detector. ProQuest.
  • SIELC Technologies. (n.d.). Propanil.
  • MilliporeSigma. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.
  • Guidechem. (n.d.). This compound (cas 17839-22-4) SDS/MSDS download.
  • Asensio-Ramos, M., et al. (n.d.). QuEChERS and soil analysis. An Overview.
  • United Chemical Technologies. (n.d.).
  • Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
  • Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)
  • Verma, N., et al. (2020). Emerging Microwave Assisted Extraction (MAE) techniques as an innovative green technologies for the effective extraction of the active phytopharmaceuticals. Research Journal of Pharmacy and Technology.
  • Zhang, Q-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PubMed Central.
  • ChemicalBook. (n.d.). 2,3-DICHLOROPROPIONYL CHLORIDE CAS#: 7623-13-4.
  • Żwir-Ferenc, A., & Biziuk, M. (2006).
  • dos Santos, T. S., et al. (2022). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. MDPI.
  • Calvini, R., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
  • University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens.
  • California State Water Resources Control Board. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
  • Jablonowski, N. D., et al. (2018). Environmental fate and ecotoxicology of propanil: a review.
  • Milestone Srl. (n.d.). Microwave assisted extraction of pesticides from environmental samples. Brazilian Journal of Analytical Chemistry.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • JASP. (n.d.). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals.
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  • Mohammed, A. A., & Al-Saddi, M. H. (2018). Factors affecting the extraction process.
  • PubChem. (n.d.). 2,3-Dichloropropene.
  • Al Ubeed, H. M., et al. (2022). Factors affecting the extraction efficiency of plant bioactive compounds.
  • Sandhu, A. K., et al. (2015). Estimation and Validation of Propanil Residues in Rice and Soil Samples by Gas Liquid Chromatography with Electron Capture Detector. PubMed.
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Validation & Comparative

A Comparative Analysis of 2,3-Dichloropropionanilide and 3,4-Dichloropropionanilide (Propanil): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of agricultural chemistry, the positional isomerism of aromatic compounds can dramatically alter their biological activity. This guide provides a detailed comparative analysis of two such isomers: 2,3-Dichloropropionanilide and the widely used herbicide, 3,4-Dichloropropionanilide, commercially known as Propanil. While Propanil is a well-characterized and commercially significant herbicide, its 2,3-isomer remains largely unexplored in the public domain. This document will synthesize the available technical data for both compounds, highlighting the critical role of chlorine atom placement on the aniline ring in determining their herbicidal efficacy, mechanism of action, and metabolic fate.

Introduction: The Significance of Isomerism in Dichloropropionanilides

This compound and 3,4-Dichloropropionanilide (Propanil) are acetanilide compounds that share the same molecular formula (C₉H₉Cl₂NO) and molecular weight (218.08 g/mol ).[1][2] However, the arrangement of the two chlorine atoms on the phenyl ring dictates their chemical and biological properties. Propanil, with its 3,4-dichloro substitution, is a selective, post-emergence herbicide used extensively in rice and wheat cultivation to control a wide spectrum of weeds.[3][4] In contrast, information regarding the herbicidal activity of this compound is scarce, with its primary documented use being a reactant in chemical synthesis.[1]

This guide will delve into a side-by-side comparison of these two molecules, exploring their synthesis, physicochemical properties, and, most importantly, the known and inferred differences in their biological activity.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their environmental behavior and biological interactions. While extensive data is available for Propanil, the experimental data for this compound is limited.

PropertyThis compound3,4-Dichloropropionanilide (Propanil)
Molecular Formula C₉H₉Cl₂NOC₉H₉Cl₂NO
Molecular Weight 218.08 g/mol 218.08 g/mol [2]
CAS Number 17839-22-4709-98-8[3]
Appearance SolidColorless to brown crystals[2]
Melting Point Not available91-93 °C[3]
Water Solubility Not available225 ppm[3]
Log P (Octanol/Water Partition Coefficient) Not available2.78[5]

Synthesis of Dichloropropionanilide Isomers

The synthesis of both isomers typically involves the acylation of the corresponding dichloroaniline with propanoyl chloride. The key difference lies in the synthesis of the dichloroaniline precursor.

Synthesis of 3,4-Dichloropropionanilide (Propanil)

The industrial synthesis of Propanil starts with the nitration of 1,2-dichlorobenzene to yield 1,2-dichloro-4-nitrobenzene. Subsequent hydrogenation of the nitro group, often using a catalyst like Raney nickel, produces 3,4-dichloroaniline. Finally, the acylation of 3,4-dichloroaniline with propanoyl chloride results in the formation of Propanil.[3][4]

propanil_synthesis start 1,2-Dichlorobenzene step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 1,2-Dichloro-4-nitrobenzene step1->intermediate1 step2 Hydrogenation (H2, Raney Ni) intermediate1->step2 intermediate2 3,4-Dichloroaniline step2->intermediate2 step3 Acylation (Propanoyl chloride) intermediate2->step3 end 3,4-Dichloropropionanilide (Propanil) step3->end

Caption: Synthesis pathway of 3,4-Dichloropropionanilide (Propanil).

Synthesis of this compound

The synthesis of this compound would analogously begin with the preparation of 2,3-dichloroaniline. This precursor is produced by the hydrogenation of 2,3-dichloronitrobenzene.[6] The subsequent acylation with propanoyl chloride would yield the final product.

propanil_moa cluster_psii Photosystem II (PSII) cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (D1 Protein) QA->QB Electron Flow CO2_fixation CO2 Fixation Inhibited ATP_NADPH ATP & NADPH Production Halted Propanil 3,4-Dichloropropionanilide (Propanil) Propanil->Inhibition Inhibition->QB Blocks electron transfer CO2_fixation->ATP_NADPH ROS Reactive Oxygen Species (ROS) Accumulation ATP_NADPH->ROS Cell_Death Cell Death ROS->Cell_Death

Caption: Mechanism of action of Propanil as a Photosystem II inhibitor.

This compound: An Uncharacterized Mechanism

There is no direct experimental evidence detailing the herbicidal activity or mechanism of action of this compound. However, based on its structural similarity to Propanil, it is plausible that it could also interfere with photosynthetic processes. The altered position of the chlorine atoms would likely affect its binding affinity to the D1 protein in PSII, potentially resulting in a different efficacy profile. Without empirical data, any proposed mechanism remains speculative.

Metabolic Fate and Selectivity: The Role of Aryl Acylamidase

The selectivity of Propanil is a key factor in its agricultural success. Rice plants are tolerant to Propanil because they possess high levels of an enzyme called aryl acylamidase. [3]This enzyme rapidly hydrolyzes Propanil into the less phytotoxic 3,4-dichloroaniline and propionic acid. [3]Susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of the active herbicide and subsequent cell death.

propanil_metabolism Propanil 3,4-Dichloropropionanilide (Propanil) ArylAcylamidase Aryl Acylamidase (in Rice) Propanil->ArylAcylamidase Metabolites 3,4-Dichloroaniline + Propionic Acid ArylAcylamidase->Metabolites Detox Detoxification Metabolites->Detox

Caption: Metabolic detoxification of Propanil in rice by aryl acylamidase.

The activity of aryl acylamidase towards this compound is unknown. The substitution pattern on the aniline ring is known to influence the substrate specificity of enzymes. A study on aryl acylamidases from soil bacteria indicated that the enzyme's substrate range was generally limited to analogs not disubstituted in the ortho position of the benzene ring. [7]This suggests that the presence of a chlorine atom at the 2-position in this compound might hinder its hydrolysis by aryl acylamidase, potentially leading to different selectivity and toxicity profiles compared to Propanil.

Toxicological Profile: A Comparative Assessment

The toxicity of Propanil and its primary metabolite, 3,4-dichloroaniline, has been extensively studied. Propanil is classified as moderately toxic. [4]The main toxicological concern is the formation of methemoglobin, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. [5]This effect is primarily attributed to the metabolite 3,4-dichloroaniline.

The toxicological data for this compound is not readily available. However, the toxicity of its potential metabolite, 2,3-dichloroaniline, has been characterized. 2,3-dichloroaniline is considered toxic and can be absorbed through the skin and by inhalation. [8][9]It is known to cause the formation of methemoglobin and may have adverse effects on the liver and kidneys with long-term exposure. [5]

Toxicological Endpoint This compound 3,4-Dichloropropionanilide (Propanil)
Acute Oral Toxicity (LD₅₀, rat) Not available 1384 mg/kg [3]
Primary Metabolite 2,3-Dichloroaniline (inferred) 3,4-Dichloroaniline [3]
Primary Toxic Effect Methemoglobinemia (inferred from metabolite) Methemoglobinemia [5]
Carcinogenicity Not available Not classified as a human carcinogen

| Environmental Fate | Not well-studied | Not persistent in soil or water [4]|

Experimental Protocols

Synthesis of Dichloropropionanilides (General Procedure)

Objective: To synthesize dichloropropionanilide isomers via acylation of the corresponding dichloroaniline.

Materials:

  • Dichloroaniline isomer (2,3- or 3,4-)

  • Propanoyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Base (e.g., pyridine, triethylamine)

  • Standard laboratory glassware and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the dichloroaniline isomer in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add propanoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Causality: The use of an anhydrous solvent is critical to prevent the hydrolysis of propanoyl chloride. The base is added to neutralize the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion. The workup steps are designed to remove unreacted starting materials and byproducts.

In Vitro Aryl Acylamidase Activity Assay

Objective: To determine the rate of hydrolysis of dichloropropionanilide isomers by aryl acylamidase.

Materials:

  • Purified aryl acylamidase enzyme (from a suitable source, e.g., rice shoots)

  • Dichloropropionanilide isomer (2,3- or 3,4-) substrate solution

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing the buffer, a known concentration of the enzyme, and the dichloropropionanilide substrate.

  • Incubate the reaction mixture at a constant temperature (e.g., 30°C).

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Quantify the amount of the dichloroaniline metabolite formed using HPLC with a suitable standard curve.

  • Calculate the initial reaction velocity from the linear portion of the product formation versus time curve.

  • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Causality: This assay directly measures the enzymatic breakdown of the substrate, providing quantitative data on the enzyme's affinity and catalytic efficiency for each isomer. The use of HPLC allows for the sensitive and specific detection of the hydrolysis product.

Conclusion and Future Directions

This comparative guide highlights the significant knowledge gap between 3,4-Dichloropropionanilide (Propanil) and its 2,3-isomer. While Propanil is a well-understood herbicide with a defined mechanism of action and metabolic pathway that underpins its selective use in agriculture, this compound remains largely uncharacterized in terms of its biological activity.

The structural difference, specifically the ortho-chloro substitution in the 2,3-isomer, is predicted to have a profound impact on its interaction with biological targets and metabolic enzymes. Future research should focus on:

  • Evaluating the herbicidal efficacy of this compound against a range of weed and crop species to determine its activity and selectivity.

  • Investigating the mechanism of action of the 2,3-isomer to ascertain if it also acts as a photosynthesis inhibitor and to compare its binding affinity to the D1 protein with that of Propanil.

  • Determining the substrate specificity of aryl acylamidase for this compound to understand its potential for selective detoxification in crops like rice.

  • Conducting a comprehensive toxicological assessment of this compound to evaluate its safety profile.

A deeper understanding of the structure-activity relationships of dichloropropionanilide isomers will not only provide valuable insights into the design of new herbicides but also contribute to a more comprehensive risk assessment of this class of compounds.

References

  • Wikipedia. (2023). 2,3-Dichloroaniline. Retrieved from [Link]

  • International Programme on Chemical Safety. (1993). 2,3-DICHLOROANILINE. Retrieved from [Link]

  • Study.com. (n.d.). Show how to bring about each step in this synthesis of the herbicide propranil. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]

  • Wikipedia. (2023). Propanil. Retrieved from [Link]

  • PubChem. (n.d.). Propanil. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Propanil (Ref: FW 734). Retrieved from [Link]

  • PubMed. (1994). A structure-activity study with aryl acylamidases. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Rigorous Validation of Analytical Methods for 2,3-Dichloropropionanilide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in drug development and environmental monitoring, the precise and accurate quantification of active compounds is not merely a procedural step but the bedrock of reliable data. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of 2,3-Dichloropropionanilide, a widely used herbicide also known as Propanil. We will delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), underpinned by the rigorous validation standards set forth by the International Council for Harmonisation (ICH).

The narrative that follows is built upon the foundational pillars of scientific integrity: expertise born from experience, the inherent trustworthiness of self-validating protocols, and an authoritative grounding in established scientific literature and regulatory guidelines. Every experimental choice is rationalized, and every performance metric is contextualized within internationally accepted criteria.

The Imperative of Method Validation in Analytical Science

Before delving into specific techniques, it is crucial to understand the "why" behind method validation. An analytical procedure is not a "one-size-fits-all" solution. Its suitability for a specific purpose must be demonstrated through a series of experiments that establish its performance characteristics.[1] This process, known as method validation, ensures that the data generated is accurate, reliable, and reproducible, forming the basis for critical decisions in product development, quality control, and risk assessment.[2]

The core parameters for validation, as stipulated by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2] These parameters provide a comprehensive picture of a method's capabilities and limitations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Workhorse for Routine Analysis

HPLC-UV is a robust and widely accessible technique, often the first choice for the routine analysis of moderately polar and non-volatile compounds like this compound.[3] Its principle lies in the separation of the analyte from a sample matrix as it is carried by a liquid mobile phase through a stationary phase-packed column, with subsequent detection based on the analyte's absorption of ultraviolet light.

Experimental Protocol: HPLC-UV for this compound

Below is a detailed, step-by-step methodology for the quantification of this compound in a water matrix, a common scenario in environmental monitoring.

1. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound certified reference standard

  • Methanol (HPLC grade) for stock solution preparation

2. Instrumentation:

  • HPLC system equipped with a UV detector, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 210 nm, a wavelength at which this compound exhibits strong absorbance.[4]

  • Injection Volume: 20 µL.

4. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: For water samples, a simple filtration through a 0.45 µm syringe filter is often sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering components.

Caption: Workflow for the quantification of this compound by HPLC-UV.

Performance Characteristics of HPLC-UV

The following table summarizes the typical validation parameters for an HPLC-UV method for this compound quantification.

Validation ParameterTypical Performance DataAcceptance Criteria (ICH Q2(R2))
Linearity (r²) > 0.999≥ 0.99
Range 5 ng/mL - 2 µg/mL[4]The range should be appropriate for the intended application.
Accuracy (% Recovery) 98 - 102%Typically 80-120% for assay of a drug substance.
Precision (% RSD) < 2%Repeatability: ≤ 2%; Intermediate Precision: ≤ 5%
LOD ~1-5 ng/mLTo be determined based on signal-to-noise ratio (typically 3:1).
LOQ ~5-15 ng/mLTo be determined based on signal-to-noise ratio (typically 10:1).
Specificity No interference from blank matrix at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

For volatile and thermally stable compounds, GC-MS offers unparalleled specificity and sensitivity.[5] In this technique, the sample is vaporized and separated in a gaseous mobile phase flowing through a capillary column. The separated components then enter a mass spectrometer, which ionizes, sorts, and detects the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint.

Experimental Protocol: GC-MS for this compound

The following protocol outlines a GC-MS method suitable for the analysis of this compound in environmental samples.

1. Reagents and Standards:

  • Ethyl Acetate (pesticide grade)

  • This compound certified reference standard

  • Methanol (pesticide grade) for stock solution preparation

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity. Key ions for this compound would be selected (e.g., m/z 127, 161, 217).

4. Sample and Standard Preparation:

  • Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but using ethyl acetate as the final solvent.

  • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to extract the analyte from the sample matrix and concentrate it. For water samples, extraction with ethyl acetate is a common approach.[6]

Performance Characteristics of GC-MS

The table below presents the expected performance of a validated GC-MS method for this compound.

Validation ParameterTypical Performance DataAcceptance Criteria (ICH Q2(R2))
Linearity (r²) > 0.995≥ 0.99
Range 0.01 - 1.0 µg/mLThe range should be appropriate for the intended application.
Accuracy (% Recovery) 90 - 110%Typically 70-120% for residue analysis.
Precision (% RSD) < 15%≤ 20% for residue analysis.
LOD ~0.001-0.005 µg/mLTo be determined based on signal-to-noise ratio (typically 3:1).
LOQ 0.01 ppm (µg/mL) in water[6]To be determined based on signal-to-noise ratio (typically 10:1).
Specificity High, based on unique mass spectral fragmentation patterns.The method should be able to unequivocally assess the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for detecting analytes at very low concentrations.[7] After separation by LC, the analyte is ionized and enters the first mass spectrometer, which selects the parent ion. This ion is then fragmented, and the resulting product ions are detected in the second mass spectrometer, a process that provides exceptional specificity.

Experimental Protocol: LC-MS/MS for this compound

The following is a representative LC-MS/MS protocol for the ultra-trace quantification of this compound.

1. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • This compound certified reference standard

  • Methanol (LC-MS grade) for stock solution preparation

2. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

3. Chromatographic and Spectrometric Conditions:

  • Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 218 -> 127).

4. Sample and Standard Preparation:

  • Stock and Working Solutions: Prepared similarly to the HPLC-UV method, using mobile phase compatible solvents.

  • Sample Preparation: A "dilute-and-shoot" approach may be feasible for cleaner matrices, while for more complex samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed.[5]

Performance Characteristics of LC-MS/MS

The table below summarizes the expected performance of a validated LC-MS/MS method for this compound.

Validation ParameterTypical Performance DataAcceptance Criteria (ICH Q2(R2))
Linearity (r²) > 0.99≥ 0.99
Range 0.1 - 100 ng/mLThe range should be appropriate for the intended application.
Accuracy (% Recovery) 91% - 120%Typically 70-120% for residue analysis.
Precision (% RSD) < 21%≤ 20% for residue analysis.
LOD ~0.01-0.05 ng/mLTo be determined based on signal-to-noise ratio (typically 3:1).
LOQ 0.1 µg/L (ng/mL) in waterTo be determined based on signal-to-noise ratio (typically 10:1).
Specificity Very high, due to MS/MS detection.The method should be able to unequivocally assess the analyte.

Comparative Analysis and Method Selection

The choice of the most appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations.

Method Selection Logic node_result node_result start Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes hplc_uv HPLC-UV sensitivity->hplc_uv No lc_msms LC-MS/MS matrix->lc_msms Yes gc_ms GC-MS matrix->gc_ms No instrumentation Instrumentation Availability instrumentation->hplc_uv HPLC-UV instrumentation->lc_msms LC-MS/MS instrumentation->gc_ms GC-MS

Caption: Decision tree for selecting an analytical method for this compound.

  • HPLC-UV is a cost-effective and reliable choice for routine quality control and for samples with relatively high concentrations of this compound and a simple matrix.[3]

  • GC-MS provides excellent specificity and is well-suited for the analysis of this compound in various environmental matrices, particularly when volatility is not a limiting factor.[5]

  • LC-MS/MS is the method of choice for trace-level quantification, especially in complex biological or food matrices, offering the highest sensitivity and selectivity.[7]

Conclusion: A Commitment to Analytical Excellence

The validation of an analytical method is a testament to a laboratory's commitment to producing data of the highest quality and integrity. For the quantification of this compound, HPLC-UV, GC-MS, and LC-MS/MS each offer a unique set of advantages. A thorough understanding of the principles of method validation, coupled with a careful consideration of the specific analytical requirements, will enable researchers and scientists to select and implement the most appropriate technique for their needs. This guide serves as a comprehensive resource to navigate this critical aspect of analytical science, ensuring that the data generated is not only scientifically sound but also defensible and fit for its intended purpose.

References

  • Simultaneous determination of carbaryl and propanil in human serum and urine by on-line column-switching technique followed by automatic reversed-phase HPLC. PubMed. Available at: [Link]

  • A robust analytical method for the determination of pesticide residues in wastewater. Royal Society of Chemistry. Available at: [Link]

  • A robust analytical method for the determination of pesticide residues in wastewater. Royal Society of Chemistry. Available at: [Link]

  • Development of Analytical Methods to Analyze Pesticide Residues. MDPI. Available at: [Link]

  • Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. SciSpace. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available at: [Link]

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  • Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. AENSI Publisher. Available at: [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Available at: [Link]

  • Data on validation using accuracy profile of HPLC-UV method. ResearchGate. Available at: [Link]

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  • Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. Available at: [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. Available at: [Link]

  • Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. MDPI. Available at: [Link]

  • Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Available at: [Link]

  • LC-MS quantitative method validation and performance: an exemplified guide. IUPAC. Available at: [Link]

  • Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent. Available at: [Link]

  • The accurate and reliable HPLC-UV based method for detecting the active ingredient hexaflumuron in some plant protection products. DergiPark. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • ICH guideline Q14 on analytical procedure development. EMA. Available at: [Link]

  • Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

  • Akash Shelake, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 11, 910-919. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Advances in Hydrocarbon Speciation for Soil Gas Analysis. MDPI. Available at: [Link]

  • The accurate and reliable HPLC-UV based method for detecting the active ingredient hexaflumuron in some plant protection products. DergiPark. Available at: [Link]

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A Comparative Efficacy Analysis of 2,3-Dichloropropionanilide (Propanil) and Commercial Herbicides for Weed Management in Rice Cultivation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the herbicide 2,3-Dichloropropionanilide, commonly known as Propanil, with other commercially available herbicides for weed control, primarily focusing on its application in rice (Oryza sativa L.) cultivation. This document is intended for researchers, scientists, and crop protection professionals, offering an in-depth analysis of efficacy based on experimental data, mechanisms of action, and strategies for managing herbicide resistance.

Introduction to Propanil: A Foundational Post-Emergence Herbicide

Propanil is a selective, post-emergence contact herbicide that has been a cornerstone of weed management in rice production since its introduction in the 1960s.[1][2] It provides effective control of a wide spectrum of annual grasses and broadleaf weeds.[3] Its primary utility lies in its ability to control problematic weeds like barnyardgrass (Echinochloa crus-galli) and various sedges.[4]

Mechanism of Action: Inhibition of Photosynthesis

Propanil's herbicidal activity stems from its inhibition of photosynthesis in target weeds.[1] Upon absorption by the foliage, Propanil translocates to the chloroplasts and binds to the D1 protein of the photosystem II (PSII) complex.[3][4][5] This binding blocks the electron transport chain, a critical process for converting light energy into chemical energy (ATP and NADPH).[4][6] The disruption of this process leads to the accumulation of toxic reactive oxygen species, causing rapid cell membrane damage, leaf necrosis, and ultimately, the death of the susceptible weed.[5]

Propanil_Mechanism_of_Action cluster_chloroplast Chloroplast Light Light Energy PSII Photosystem II (PSII) Light->PSII ETC Electron Transport Chain PSII->ETC Electron Flow Energy Chemical Energy (ATP, NADPH) ETC->Energy Propanil Propanil Propanil->PSII Inhibition caption Figure 1: Propanil's Mode of Action

Caption: Propanil inhibits the electron transport chain in Photosystem II.

Selectivity in Rice: The Role of Aryl Acylamidase

The remarkable selectivity of Propanil in rice is due to the presence of a high concentration of the enzyme aryl acylamidase in rice plants.[1][6] This enzyme rapidly metabolizes Propanil into the non-phytotoxic compound 3,4-dichloroaniline.[1] Most susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of Propanil and subsequent phytotoxicity.[1]

The Challenge of Propanil Resistance

The extensive and repeated use of Propanil has led to the evolution of resistant weed biotypes, most notably in barnyardgrass.[2] This resistance is primarily metabolic, with resistant plants exhibiting elevated levels of aryl acylamidase, the same enzyme that confers tolerance in rice.[2] The emergence of Propanil-resistant weeds has necessitated the use of alternative herbicides and integrated weed management strategies.

Comparative Efficacy with Commercial Herbicides

The following sections provide a comparative analysis of Propanil's efficacy against other key commercial herbicides used in rice.

Propanil vs. Quinclorac

Quinclorac is a systemic herbicide effective against barnyardgrass, including some Propanil-resistant biotypes.[1] However, the intensive use of Quinclorac has also led to the development of Quinclorac-resistant barnyardgrass, and even biotypes with multiple resistance to both Propanil and Quinclorac have been identified.[1][7]

Experimental Data Summary:

Herbicide/Tank MixTarget Weed BiotypeControl Efficacy (%)Reference
PropanilPropanil-Susceptible Barnyardgrass>90%[8]
PropanilPropanil-Resistant (PR) Barnyardgrass15-40%[1][7]
QuincloracQuinclorac-Susceptible Barnyardgrass>90%[1]
QuincloracQuinclorac-Resistant (QR) Barnyardgrass5-10%[1][7]
Propanil + QuincloracPR and QR BarnyardgrassVariable, can be synergistic but resistance is documented[1][9][10]

A study on a bispyribac-sodium-resistant barnyardgrass biotype showed that a tank mixture of propanil and quinclorac at ratios of 20:80, 40:60, and 60:40 had a synergistic effect.[11]

Propanil vs. Acetyl-CoA Carboxylase (ACCase) Inhibitors (e.g., Cyhalofop-butyl, Fenoxaprop)

ACCase inhibitors are effective against grass weeds and are valuable tools for managing Propanil-resistant barnyardgrass.[7]

Experimental Data Summary:

HerbicideTarget WeedApplication RateControl Efficacy (%)Reference
Cyhalofop-butylBarnyardgrass90 g/ha + surfactantSignificantly reduced weed dry matter[12]
Cyhalofop-butylBarnyardgrass60-150 g/haSignificantly decreased density and dry matter[3]
FenoxapropPropanil-Resistant Barnyardgrass68 g ai/ha>93%[7]

Cyhalofop-butyl is a systemic herbicide that is phloem-mobile and inhibits the ACCase enzyme.[3] It is effective for post-emergence control of grass weeds in rice.[3] In some studies, the application of Cyhalofop-butyl at 100 g/ha has been shown to be effective in controlling weeds in rice paddies without causing phytotoxicity to the rice plants.[13]

Propanil vs. Acetolactate Synthase (ALS) Inhibitors (e.g., Penoxsulam, Bispyribac-sodium)

ALS inhibitors are a broad class of herbicides that are effective at low use rates against a wide spectrum of weeds.[5][6]

Experimental Data Summary:

HerbicideTarget WeedsApplication RateControl Efficacy (%)Reference
PenoxsulamBarnyardgrass, Sedges, Broadleaf weeds22.5 g/ha (pre-emergence)High[2]
PenoxsulamEchinochloa crus-galli, Brachiaria platyphyllaNot specified99% and 97% respectively at 21 DAT[2]
Bispyribac-sodiumBarnyardgrassNot specified>88% (season-long)[7]

Penoxsulam is a post-emergence herbicide that controls a broad range of grassy and broadleaf weeds by inhibiting the ALS enzyme, which is crucial for the synthesis of essential amino acids.[5][6] It is known for its high selectivity in rice and effectiveness at low application rates.[5]

Propanil vs. Synthetic Auxin Herbicides (e.g., Triclopyr, Florpyrauxifen-benzyl)

Synthetic auxin herbicides mimic the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.[14]

Experimental Data Summary:

HerbicideTarget WeedsApplication RateEfficacyReference
TriclopyrBroadleaf weeds0.667 kg/ha Optimal weed control with recoverable rice injury[15]
Florpyrauxifen-benzylWatergrasses, Sedges, Broadleaf weeds30 g ai/ha>80% for grasses and sedges, >99% for broadleaves[16]
Propanil + TriclopyrPitted and Palmleaf morningglory3.0 lb ai/A + 0.1 lb ai/ASignificantly increased control compared to Propanil alone[17]

Triclopyr is a selective post-emergence herbicide for the control of a variety of broadleaf weeds in rice.[14] Florpyrauxifen-benzyl is a newer auxin-mimic herbicide with a novel binding site, providing control of a broad spectrum of weeds, including some resistant to other herbicides.[16][18]

Experimental Protocols

Herbicide Efficacy Trial in a Greenhouse Setting

Objective: To evaluate the efficacy of different herbicides on a target weed species (e.g., barnyardgrass).

Methodology:

  • Plant Material: Grow the target weed species from seed in pots filled with a standard potting mix.

  • Herbicide Application: At the 3-4 leaf stage of the weeds, apply the herbicides at their recommended field rates using a laboratory spray chamber to ensure uniform application. Include an untreated control group.

  • Experimental Design: Use a completely randomized design with at least four replications for each treatment.

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no control) to 100% (complete kill). At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Efficacy_Trial_Workflow Start Start: Weed Seed Germination Grow Grow Weeds to 3-4 Leaf Stage Start->Grow Prepare Prepare Herbicide Solutions Grow->Prepare Apply Apply Herbicides in Spray Chamber Prepare->Apply Incubate Incubate in Greenhouse Apply->Incubate Assess_7 Visual Assessment (7 DAT) Incubate->Assess_7 Assess_14 Visual Assessment (14 DAT) Assess_7->Assess_14 Assess_21 Visual Assessment (21 DAT) Assess_14->Assess_21 Harvest Harvest Above-Ground Biomass Assess_21->Harvest Dry Dry Biomass Harvest->Dry Weigh Record Dry Weight Dry->Weigh Analyze Statistical Analysis Weigh->Analyze End End: Efficacy Data Analyze->End

Caption: Workflow for a greenhouse herbicide efficacy trial.

Strategies for Sustainable Weed Management

The development of herbicide resistance is a significant threat to sustainable agriculture. An integrated approach is crucial for long-term weed control.

  • Herbicide Rotation and Tank-Mixing: Avoid the repeated use of herbicides with the same mode of action.[19] Tank-mixing herbicides with different modes of action can broaden the weed control spectrum and delay the onset of resistance.[1][9]

  • Use of Residual Herbicides: Pre-emergence or residual herbicides can help control weeds for an extended period, reducing the reliance on post-emergence applications.[7]

  • Cultural Practices: Practices such as crop rotation, water management, and mechanical weeding can supplement chemical control and reduce selection pressure for herbicide resistance.[20][21]

  • Scouting and Monitoring: Regularly monitor fields for weed escapes and test for herbicide resistance to inform management decisions.

Conclusion

Propanil remains a valuable tool for post-emergence weed control in rice. However, the widespread issue of Propanil resistance, particularly in barnyardgrass, underscores the need for a diversified approach to weed management. A range of effective alternative herbicides with different modes of action, such as ACCase inhibitors, ALS inhibitors, and synthetic auxins, are available. The strategic use of these herbicides, either in rotation or as tank-mix partners with Propanil, along with the adoption of integrated weed management practices, is essential for sustainable and effective weed control in rice production systems. Future research should continue to explore new herbicide modes of action and optimize integrated strategies to combat the evolving challenge of herbicide resistance.[19]

References

  • Confirmation and Control of Propanil-Resistant and Quinclorac-Resistant Barnyardgrass (Echinochloa crus-galli) in Rice. (URL: [Link])

  • Confirmation and control of propanil-resistant and quinclorac-resistant barnyardgrass in rice. (URL: [Link])

  • Penoxsulam evaluation for weed control efficacy and increased rice yield. (URL: [Link])

  • Efficacy of Cyhalofop-butyl Against Weeds in Rice Nursery. (URL: [Link])

  • How Penoxsulam Delivers Precision Weed Control in Rice Cultivation. (URL: [Link])

  • Penoxsulam Herbicide: Long-Lasting Broad-Spectrum Weed Control for Rice Cultivation. (URL: [Link])

  • Propanil - Wikipedia. (URL: [Link])

  • Metabolically based resistance to the herbicide propanil in Echinochloa species | Weed Science | Cambridge Core. (URL: [Link])

  • Control of Propanil-Resistant Barnyardgrass (Echinochloa crus-galli) in Rice (Oryza sativa) with Carbaryl/Propanil Mixtures | Weed Technology | Cambridge University Press & Assessment. (URL: [Link])

  • Efficacy of cyhalofop-butyl in controlling weeds in transplanted rice (Oryza sativa) - Indian Journal of Agronomy. (URL: [Link])

  • Characterization of Florpyrauxifen-benzyl Herbicide in California Water-Seeded Rice. (URL: [Link])

  • Florpyrauxifen-Benzyl Selectivity to Rice - MDPI. (URL: [Link])

  • Control of Propanil-Resistant Barnyardgrass (Echinochloa crus-galli) in Rice (Oryza sativa) with CarbaryllPropanii Mixturesl - Cambridge University Press & Assessment. (URL: [Link])

  • The effectiveness of the Cyhalofop-butyl 100 g / l herbicide on weeds and their effects on the growth. (URL: [Link])

  • Chemical structure of propanil and its primary detoxification is due to... - ResearchGate. (URL: [Link])

  • Weed Scientists Explore New Modes of Action on Barnyardgrass in Rice. (URL: [Link])

  • Propanil 80% (Crop Protection - Herbicides) - Behn Meyer. (URL: [Link])

  • Propanil - Active Ingredient Page - Chemical Warehouse. (URL: [Link])

  • Response of Four Rice (Oryza sativa) Cultivars to Triclopyr | Weed Technology. (URL: [Link])

  • Bio-efficacy and phytotoxicity of Triclopyr Butotyl Ester (TBE) in transplanted rice - Oryza sativa L. - ResearchGate. (URL: [Link])

  • Evaluation of Florpyrauxifen-Benzyl Herbicides for Control on Common Weeds in Transplanted Rice - ResearchGate. (URL: [Link])

  • Efficacy of propanil for the mixed weed flora in direct-seeded rice. (URL: [Link])

  • Efficacy of Propanil against Weeds in Direct Seeded Rice and Its Effect on Succeding Crop - CORE. (URL: [Link])

  • Bulletin 1035 Weed Control in Rice with Propanil Plus Triclopyr Combinations - Mississippi Agricultural and Forestry Experiment Station. (URL: [Link])

  • Efficacy of reduced rates of quinclorac applied with propanil or propanil plus molinate in dry-seeded rice (Oryza sativa) | Weed Science | Cambridge Core. (URL: [Link])

  • COMPARATIVE EFFICACY OF HERBICIDES IN WEED CONTROL AND ENHANCEMENT OF PRODUCTIVITY AND PROFITABILITY OF RICE | Experimental Agriculture - Cambridge University Press & Assessment. (URL: [Link])

  • Triclopyr Rice - Albaugh Crop Protection. (URL: [Link])

  • Economic evaluation of weed management through herbicides in transplanted rice - The Pharma Innovation Journal. (URL: [Link])

  • Rice weed control: what's most economical program? - Farm Progress. (URL: [Link])

  • Economic Assessment of Herbicide Use in Rice Under Different Establishment Methods in Northwest India - MDPI. (URL: [Link])

  • Efficacy of reduced rates of quinclorac applied with propanil or propanil plus molinate in dry-seeded rice (Oryza sativa) - Cambridge University Press & Assessment. (URL: [Link])

  • Tank mixture of propanil and quinclorac for inhibiting a bispyribac-sodium-resistant barnyardgrass (Echinochloa crus-galli) biotype in Malaysia - SciELO. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in 2,3-Dichloropropionanilide (Propanil) Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Propanil

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide critical to global agriculture, particularly in rice cultivation.[1][2] Its prevalence necessitates robust monitoring to ensure environmental safety and regulatory compliance.[3][4] While traditional chromatographic methods like GC-MS or HPLC offer high precision, they are often resource-intensive and time-consuming.[3][5] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), present a rapid, sensitive, and cost-effective alternative for high-throughput screening.[1][3][4]

However, the utility of any immunoassay hinges on its specificity. For small molecules like Propanil, the development of highly specific antibodies is challenging. The antibody, raised against a specific hapten-carrier conjugate, may inadvertently bind to other structurally similar molecules present in the sample. This phenomenon, known as cross-reactivity, can lead to false-positive results or an overestimation of the analyte concentration, compromising data integrity.[6][7][8]

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for a Propanil immunoassay. We will delve into the causality behind experimental choices, provide a detailed protocol for a competitive ELISA, and present a comparative analysis of hypothetical data to illustrate the validation process.

The Foundation: Competitive Immunoassay for Small Molecule Detection

Due to their small size, herbicides like Propanil cannot be simultaneously bound by two different antibodies, which is a requirement for the standard "sandwich" ELISA format.[9][10] Therefore, a competitive immunoassay is the format of choice.

The principle is a competition for a limited number of specific antibody binding sites. In a common format, a Propanil-protein conjugate is immobilized (coated) onto the wells of a microplate. The sample, which may contain free Propanil, is mixed with a specific anti-Propanil antibody and added to the well. The free Propanil from the sample and the immobilized Propanil-protein conjugate compete to bind to the antibody. The more Propanil present in the sample, the less antibody will be available to bind to the immobilized conjugate. The amount of bound antibody is then detected using an enzyme-labeled secondary antibody, which generates a colored product upon the addition of a substrate. The resulting color intensity is inversely proportional to the concentration of Propanil in the sample.[9]

Below is a diagram illustrating the competitive ELISA workflow.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection prep1 Coat Plate with Propanil-Protein Conjugate prep2 Wash & Block (e.g., with BSA) prep1->prep2 react1 Add Sample (contains free Propanil) & Anti-Propanil Antibody prep2->react1 react2 Incubate: Competition Occurs react1->react2 react3 Wash to Remove Unbound Reagents react2->react3 detect1 Add Enzyme-Labeled Secondary Antibody react3->detect1 detect2 Wash detect1->detect2 detect3 Add Substrate (e.g., TMB) detect2->detect3 detect4 Stop Reaction & Read Absorbance (e.g., 450 nm) detect3->detect4

Figure 1: Competitive ELISA Workflow for Propanil Detection.

Designing a Robust Cross-Reactivity Study

The core directive of a cross-reactivity study is to challenge the immunoassay's specificity. This is not a random process; the selection of compounds to test must be logical and based on structural similarity and metabolic pathways.

Causality in Compound Selection

An effective study requires testing compounds that are most likely to interfere. For Propanil, these fall into several categories:

  • Metabolites: Propanil is rapidly metabolized in organisms and the environment. The primary hydrolysis product is 3,4-dichloroaniline (3,4-DCA).[11] This metabolite is a prime candidate for cross-reactivity as it retains the dichlorophenyl ring structure that is often the main epitope for antibody recognition.

  • Structural Analogs & Isomers: These include other herbicides or chemicals with similar core structures. For example, herbicides with a dichlorophenyl group but different side chains (e.g., Linuron, Diuron) or isomers with chlorine atoms at different positions on the phenyl ring (e.g., N-(2,4-Dichlorophenyl)propanamide).

  • Precursors & Sub-structures: Testing the building blocks of the molecule, such as aniline and propionic acid, helps to determine which parts of the Propanil molecule the antibody specifically recognizes.

  • Other Class Herbicides: Including unrelated herbicides helps to confirm that the assay does not produce false positives from other common agricultural chemicals.

The following diagram illustrates the relationship between Propanil and potential cross-reactants.

G cluster_high_risk High-Risk Cross-Reactants cluster_medium_risk Medium-Risk Cross-Reactants cluster_low_risk Low-Risk / Negative Controls Propanil Propanil (Target Analyte) Metabolite 3,4-Dichloroaniline (Metabolite) Propanil->Metabolite Metabolism Isomer N-(2,4-Dichlorophenyl)propanamide (Isomer) Propanil->Isomer Structural Similarity Analog1 Linuron Propanil->Analog1 Shared Moiety Analog2 Diuron Propanil->Analog2 Shared Moiety Substructure1 Propionic Acid Propanil->Substructure1 Component Substructure2 Aniline Propanil->Substructure2 Component

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of 2,3-Dichloropropionanilide Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the assurance of reliable and reproducible data is paramount. This is particularly true in the analysis of agrochemicals and their metabolites, where accurate quantification is essential for regulatory compliance, environmental monitoring, and human health risk assessment. This guide provides an in-depth comparison of analytical methodologies for the determination of 2,3-Dichloropropionanilide and outlines a framework for inter-laboratory validation to ensure method robustness and data integrity across different testing facilities.

Introduction: The Analytical Challenge of this compound

This compound is a chemical of interest due to its structural similarity to other widely used herbicides. Its accurate detection and quantification in various matrices, such as soil, water, and biological tissues, are critical. The choice of analytical methodology is a pivotal decision, directly impacting the sensitivity, selectivity, and throughput of the analysis. This guide will explore the primary chromatographic techniques suitable for the analysis of this compound, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The subsequent validation of the chosen method across multiple laboratories serves as the ultimate test of its ruggedness and transferability. An inter-laboratory validation study provides a statistically robust evaluation of the method's performance characteristics, establishing a consensus on its reliability and defining its operational limits.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for this compound hinges on several factors, including the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity. Both GC-MS and LC-MS/MS are powerful tools for the trace-level analysis of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds.[1][2] For this compound, which possesses sufficient volatility and thermal stability, GC-MS offers high chromatographic resolution and sensitive detection.

  • Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[1]

  • Advantages:

    • Excellent separation efficiency for complex mixtures.

    • High sensitivity, particularly with selective ion monitoring (SIM).

    • Robust and widely available instrumentation.

  • Considerations:

    • Potential for thermal degradation of the analyte in the injector port.

    • Derivatization may be required for less volatile or polar analytes, though likely not necessary for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard

LC-MS/MS has become the technique of choice for the analysis of a wide range of organic compounds, including many pesticides.[3] Its applicability to non-volatile and thermally labile compounds makes it a versatile tool.

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation occurs based on the analyte's partitioning between the mobile phase and the stationary phase of the column. The eluent from the LC is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte.

  • Advantages:

    • Applicable to a broader range of compounds, including non-volatile and thermally sensitive ones.

    • High selectivity and sensitivity, minimizing matrix interferences.

    • Reduced need for sample derivatization.

  • Considerations:

    • Matrix effects (ion suppression or enhancement) can impact quantification and require careful management.

    • Mobile phase composition can significantly influence ionization efficiency.

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase, followed by mass analysis.Separation of compounds in the liquid phase, followed by mass analysis.
Applicability Suitable for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sample Preparation Often requires extraction into an organic solvent.Often involves extraction and filtration.
Sensitivity High, especially with SIM.Very high, with Multiple Reaction Monitoring (MRM).
Selectivity Good, based on retention time and mass spectrum.Excellent, based on retention time and specific precursor-to-product ion transitions.
Matrix Effects Generally less pronounced.Can be significant (ion suppression/enhancement).
Throughput Can be high with modern autosamplers.Can be very high with fast LC methods.

The Imperative of Inter-laboratory Validation

While a single laboratory can develop and validate a robust analytical method, an inter-laboratory validation study is the gold standard for establishing its universal applicability and reliability.[4][5] This collaborative exercise assesses the method's performance across different laboratories, equipment, and analysts, thereby identifying potential sources of variability and establishing consensus performance characteristics.

Authoritative bodies such as AOAC INTERNATIONAL, the International Council for Harmonisation (ICH), and the U.S. Environmental Protection Agency (EPA) provide comprehensive guidelines for conducting such studies.[6][7][8]

Key Performance Parameters in Inter-laboratory Validation

An inter-laboratory study for a quantitative analytical method for this compound would typically evaluate the following parameters:

  • Accuracy: The closeness of the mean test result to the true or accepted reference value.

  • Precision: The degree of agreement among individual test results. This is further divided into:

    • Repeatability (within-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.

    • Reproducibility (between-laboratory precision): The precision obtained between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Designing a Robust Inter-laboratory Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and statistically sound results.

Diagram 1: Workflow of an Inter-laboratory Validation Study

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting A Define Study Objectives & Scope B Select & Qualify Participating Laboratories A->B C Prepare & Distribute Homogeneous Test Materials B->C D Develop & Disseminate a Detailed Analytical Protocol C->D E Laboratories Analyze Samples According to Protocol D->E F Data Collection & Reporting E->F G Statistical Analysis of Results (e.g., ANOVA) F->G H Evaluation of Method Performance Characteristics G->H I Preparation of Final Study Report H->I

Caption: A schematic overview of the key phases in conducting an inter-laboratory validation study.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. These protocols are based on established methods for structurally similar compounds and serve as a robust starting point for method development and validation.[9][10][11]

Protocol for GC-MS Analysis of this compound in Water

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL water sample, add a suitable internal standard.

  • Adjust the pH of the sample to neutral.

  • Transfer the sample to a separatory funnel.

  • Add 30 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Combine the organic extracts and dry by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound and the internal standard.

Diagram 2: GC-MS Analytical Workflow

A Sample Collection B Internal Standard Spiking A->B C Liquid-Liquid Extraction B->C D Concentration C->D E GC-MS Analysis D->E F Data Processing & Quantification E->F

Caption: Step-by-step process for the GC-MS analysis of this compound in water samples.

Protocol for LC-MS/MS Analysis of this compound in Soil

1. Sample Preparation (QuEChERS-based Extraction)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add a suitable internal standard.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 10% B, hold for 0.5 min.

    • Linear ramp to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B and equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-to-product ion transitions for this compound and the internal standard.

Data Presentation and Interpretation

The results of an inter-laboratory validation study should be presented in a clear and concise manner, allowing for easy comparison of the performance of the analytical method across different laboratories.

Table 2: Hypothetical Inter-laboratory Validation Results for LC-MS/MS Analysis of this compound in Spiked Water Samples (Concentration = 10 µg/L)

LaboratoryMean Recovery (%)Repeatability (RSDr, %)
198.53.2
2101.22.8
395.84.1
499.13.5
5102.52.5
697.33.9
799.83.1
896.54.5
Overall Mean 98.8
Reproducibility (RSDR, %) 5.7

Conclusion and Best Practices

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, including matrix complexity and desired sensitivity. Both techniques, when properly developed and validated, can provide accurate and reliable data.

An inter-laboratory validation study is an indispensable step in the standardization of an analytical method. It provides a comprehensive assessment of the method's performance and ensures that the data generated by different laboratories are comparable and trustworthy. By adhering to the principles and protocols outlined in this guide, researchers and analytical scientists can confidently develop, validate, and implement robust methods for the analysis of this compound and other important analytes.

References

  • U.S. Environmental Protection Agency. (2017). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Propanil; 422005-01. [Link]

  • SIELC Technologies. Propanil. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Propanil; 422005-01. [Link]

  • ResearchGate. HPLC analysis and fractionation and GC-EIMS analysis of propanil and.... [Link]

  • Taylor & Francis Online. (2022). Multiresidue analysis of pesticides, polyaromatic hydrocarbons and polychlorinated biphenyls in poultry meat and chicken eggs by GC-MS/MS: method development and validation. [Link]

  • ResearchGate. (2015). Evaluation and interlaboratory validation of a GC-MS method for analysis of pesticide residues in tea. [Link]

  • U.S. Environmental Protection Agency. ECM for Propanil in Water - MRID 42200501. [Link]

  • ResearchGate. Mass spectra obtained for propanil by GC-MS. [Link]

  • Food and Agriculture Organization of the United Nations. GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. [Link]

  • European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. [Link]

  • European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. [Link]

  • Scribd. 9d. 1,2-Propanodiol HPLC Basado en AOAC 971.02. [Link]

  • ResearchGate. GC-MS chromatogram of 3,4-DCA and propanil. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • Journal of Current Medical Research and Opinion. Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. [Link]

  • Phenomenex. APPLICATIONS. [Link]

  • AOAC INTERNATIONAL. Official Methods of Analysis, 22nd Edition (2023). [Link]

  • National Institutes of Health. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. [Link]

  • Food and Agriculture Organization of the United Nations. propanil. [Link]

  • Aimil Ltd. (2024). What is Gas Chromatography & Mass Spectrometry (GC-MS)?. [Link]

  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

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A Senior Application Scientist's Guide: Selecting the Optimal Mass Spectrometry Technique for 2,3-Dichloropropionanilide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of environmental and agricultural analysis, the precise quantification of pesticide residues is paramount for ensuring regulatory compliance and safeguarding public health. 2,3-Dichloropropionanilide, a compound structurally related to the widely used herbicide Propanil, demands analytical methods that are not only sensitive and specific but also robust and efficient. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision point in method development, with each technique offering a distinct set of advantages and limitations for this class of analytes.

This guide provides a comprehensive comparison of GC-MS and LC-MS for the analysis of dichlorinated propionanilides, grounded in established methodologies and experimental data. We will delve into the core principles of each technique, present detailed experimental protocols, and offer evidence-based insights to assist researchers and laboratory professionals in making an informed selection for their specific analytical challenges.

Understanding the Analyte: Physicochemical Properties

Before comparing the analytical techniques, it's crucial to understand the physicochemical nature of the target molecule. Propanil (N-(3,4-dichlorophenyl)propanamide), a close structural analog of this compound, is a solid with a water solubility of 130 mg/L at 20°C.[1] This moderate polarity and its ability to be volatilized make it amenable to both GC and LC analysis, placing it in a category where the choice of technique is not immediately obvious and depends heavily on the specific goals of the analysis, such as required detection limits, sample matrix, and desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been a cornerstone of pesticide residue analysis. The technique relies on the volatilization of the analyte, its separation from other components in a gaseous mobile phase, and its subsequent detection by a mass spectrometer.[2] For anilide herbicides like Propanil, GC-based methods are well-documented by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

GC-MS Experimental Protocol (Based on EPA Methodology)

This protocol outlines a standard approach for the analysis of Propanil in soil and water, which is directly applicable to its isomers.

  • Sample Preparation: Solid Phase Extraction (SPE)

    • Rationale: This cleanup step is critical for removing matrix components (salts, organic matter) that could interfere with the GC analysis or damage the system.

    • Procedure:

      • Pre-condition a C18 Solid Phase Extraction cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[3]

      • Load the aqueous sample (e.g., 100 mL of water) onto the cartridge.[4]

      • Elute the trapped analytes with two 4 mL portions of ethyl acetate.[3]

      • Dry the collected eluate by passing it through a micro-column containing anhydrous sodium sulfate.[3][4]

      • Adjust the final volume to 10 mL with ethyl acetate and transfer to a GC vial for analysis.[3]

  • Chromatographic & Spectrometric Conditions

    • Rationale: The choice of a mid-polarity column like a DB-17 is optimal for retaining and separating chlorinated anilides. A Nitrogen/Phosphorus Detector (NPD) offers selectivity, but a mass spectrometer provides definitive identification and quantification.

    • Parameters:

      • GC System: Agilent 5890 or equivalent.

      • Column: 30 m x 0.32 mm, 0.25 µm film thickness DB-17 or DB-1701 capillary column.[3][4]

      • Detector: Nitrogen/Phosphorus Detector (NPD) or Mass Spectrometer.[3][5]

      • MS Ionization: Electron Impact (EI) at 70 eV.

GC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water/Soil Sample SPE C18 Solid Phase Extraction Sample->SPE Elution Elute with Ethyl Acetate SPE->Elution Drying Dry over Sodium Sulfate Elution->Drying Concentration Adjust to Final Volume Drying->Concentration Injection GC Injection (Vaporization) Concentration->Injection Separation Capillary Column Separation (e.g., DB-17) Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Analyzer / Detector Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: GC-MS workflow for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Standard

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the preferred technique for multi-residue pesticide analysis.[6] Its major advantage is its ability to analyze a wide range of compounds, including those that are non-volatile or thermally unstable, often with minimal sample preparation.[7][8]

LC-MS/MS Experimental Protocol (Based on EPA Methodology)

This protocol is adapted from a validated EPA method for Propanil in water, demonstrating the power and simplicity of LC-MS/MS.[9]

  • Sample Preparation

    • Rationale: For many water samples, LC-MS/MS is sensitive enough to allow for a "dilute-and-shoot" approach, drastically reducing sample preparation time and potential for analyte loss. Filtration is a necessary step to protect the UHPLC system from particulates.

    • Procedure:

      • Fortify samples with standards if required.

      • Filter the water sample through a 0.45 µm filter.[9]

      • If necessary, dilute the sample with untreated control water to bring it within the calibration range.[9]

      • Transfer directly to an autosampler vial for injection.

  • Chromatographic & Spectrometric Conditions

    • Rationale: Reversed-phase chromatography on a C18 column effectively retains the analyte from an aqueous sample. Electrospray ionization (ESI) in positive mode is highly efficient for protonating the amide group on the anilide structure. Tandem MS (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation pattern, virtually eliminating matrix interferences.[10]

    • Parameters:

      • LC System: Shimadzu UFLCXR or equivalent.[9]

      • Column: Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0 mm.[9]

      • Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like formic acid to improve ionization.[9][11]

      • MS/MS System: Sciex 4000 API MS or equivalent.[9]

      • Ionization: Electrospray Ionization (ESI), Positive Ion Mode.[9]

      • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition.

LC-MS/MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Dilute Dilute (if necessary) Filter->Dilute Injection LC Injection Dilute->Injection Separation Reversed-Phase C18 Separation Injection->Separation Ionization MS Ionization (ESI+) Separation->Ionization Fragmentation Precursor Ion Selection (Q1) Collision Cell (q2) Ionization->Fragmentation Detection Product Ion Detection (Q3) Fragmentation->Detection Data Data Acquisition & Processing Detection->Data

Caption: LC-MS/MS workflow for this compound analysis.

Performance Characteristics: A Head-to-Head Comparison

The choice between GC-MS and LC-MS hinges on a careful evaluation of their performance characteristics. While both are capable of analyzing dichloropropionanilides, their strengths are optimized for different analytical priorities.

Performance MetricGC-MSLC-MS/MSRationale & Insights
Sensitivity (LOQ) 0.01 ppm (10 µg/L) in soil/water.[3][5]0.1 µg/L in water.[9]LC-MS/MS demonstrates significantly lower limits of quantitation, making it the superior choice for trace-level detection required by many modern food safety and environmental regulations.
Selectivity Good, especially with MS detection. Relies on chromatographic separation and mass-to-charge ratio.Exceptional. Tandem MS (MS/MS) monitors a specific parent-to-daughter ion transition, providing an extra dimension of selectivity that minimizes false positives from complex matrices.[10]
Sample Preparation More complex; typically requires extraction, cleanup, and solvent exchange.[3][4]Often simpler; "dilute-and-shoot" is feasible for cleaner matrices like drinking water.[9]The reduced sample handling for LC-MS/MS not only increases throughput but also minimizes opportunities for error and analyte loss.
Analyte Amenability Limited to thermally stable and volatile compounds.[8]Broad applicability to a wide range of polar, non-volatile, and thermally labile compounds.[6][7]While this compound is GC-amenable, LC-MS/MS is the more versatile platform for a lab analyzing a diverse suite of pesticides with varying chemical properties.[6]
Run Time Generally faster chromatographic runs are possible.[2]Can be comparable with modern UHPLC systems, but complex gradients may extend run times.Throughput is often dictated more by sample preparation time. The faster prep for LC-MS often makes the total sample-to-result time shorter.
Matrix Effects Susceptible to interference from co-eluting matrix components.Prone to ion suppression or enhancement in the ESI source, where matrix components compete with the analyte for ionization.Both techniques require careful method development and often the use of matrix-matched standards or stable isotope-labeled internal standards to ensure accuracy.[12]
Robustness Considered a very mature and robust technology.Modern instruments are highly reliable, but the LC front-end and ion source can be more susceptible to contamination from complex matrices if sample cleanup is inadequate.

Conclusion and Recommendation for Drug Development Professionals

For the analysis of this compound, both GC-MS and LC-MS/MS are viable and validated techniques.

GC-MS remains a robust and reliable option. It is a cost-effective and well-established method, perfectly suitable for quality control or monitoring applications where the expected concentrations are well above the 0.01 ppm LOQ and the sample matrices are relatively consistent.

However, for researchers, scientists, and drug development professionals requiring the highest sensitivity, superior selectivity, and greater analytical versatility, LC-MS/MS is the unequivocally superior choice . Its ability to achieve sub-ppb detection limits with minimal sample preparation makes it ideal for challenging applications such as trace residue analysis in complex food matrices, environmental monitoring, and toxicological studies.[6][13] The expanded scope of LC-MS/MS to cover a vast array of other pesticides and metabolites makes it a more future-proof investment for a modern analytical laboratory.

Ultimately, the decision rests on the specific requirements of the project. If high-throughput, trace-level quantification in diverse matrices is the goal, the investment in LC-MS/MS is well justified. If a laboratory's primary need is routine analysis within established regulatory limits, GC-MS provides a dependable and economical solution.

References

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601 - EPA. (URL: [Link])

  • Environmental Chemistry Methods: Propanil; 422005-01 - US EPA. (URL: [Link])

  • Alder, L., Greulich, K., Kempe, G., & Vieth, B. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? Mass Spectrometry Reviews, 25(6), 838–865. (URL: [Link])

  • Environmental Chemistry Methods: Propanil; 422005-01 - US EPA (Alternative Link). (URL: [Link])

  • K'Oreje, K. O., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(5), 563-574. (URL: [Link])

  • Conquer Scientific. (2024). LCMS vs GCMS for Cannabis Pesticide Analysis: Which is Better? (URL: [Link])

  • Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? EURL-SRM, CVUA Stuttgart. (URL: [Link])

  • ECM for Propanil in Water - MRID 42200501 | Analytical Methods and Procedures for Pesticides | US EPA. (URL: [Link])

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. (URL: [Link])

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. (URL: [Link])

  • Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (URL: [Link])

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. (URL: [Link])

  • PubChem. (n.d.). Propanil. National Center for Biotechnology Information. (URL: [Link])

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A Comparative Environmental Impact Assessment of Dichloropropionanilide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropropionanilide herbicides have been a cornerstone of weed management in various agricultural systems for decades. Among these, N-(3,4-dichlorophenyl)propanamide, commonly known as propanil, has seen the most widespread use, particularly in rice cultivation. However, the dichloropropionanilide structure allows for several positional isomers, each with a unique substitution pattern of chlorine atoms on the aniline ring. While propanil is the most studied, the environmental fate and ecotoxicological profiles of its isomers are less understood. This guide provides a comparative analysis of the environmental impact of dichloropropionanilide isomers, synthesizing available experimental data and outlining key testing methodologies. Due to a preponderance of data on the 3,4-isomer (propanil), this guide will use it as the primary reference point for comparison, supplementing with data on other isomers where available and drawing inferences from the well-characterized behavior of their corresponding dichloroaniline metabolites. This approach is scientifically grounded in the understanding that the primary degradation pathway for dichloropropionanilides involves hydrolysis to form these more persistent and often more toxic dichloroaniline counterparts.[1]

This document is intended to provide researchers, environmental scientists, and drug development professionals with a comprehensive technical overview to inform risk assessments, guide future research, and support the development of safer, more sustainable chemical alternatives.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. Parameters such as water solubility, octanol-water partition coefficient (Log Kow), and vapor pressure dictate a compound's mobility in soil and water, its potential for bioaccumulation, and its likelihood of volatilization. While extensive data is available for propanil (3',4'-dichloropropionanilide), specific experimental data for other isomers is sparse. The following table summarizes the known properties of propanil and provides a comparison with its primary degradation product, 3,4-dichloroaniline, to infer the potential behavior of other isomers.

Property3',4'-Dichloropropionanilide (Propanil)3,4-Dichloroaniline (DCA)2',4'-DichloroanilineOther Isomers
Molecular Formula C₉H₉Cl₂NOC₆H₅Cl₂NC₆H₅Cl₂NC₉H₉Cl₂NO
Molecular Weight 218.08 g/mol 162.02 g/mol 162.02 g/mol 218.08 g/mol
Water Solubility Moderately solubleSlightly solubleSlightly solubleExpected to be moderately soluble
Log Kow 3.062.692.91[2]Expected to be in a similar range
Vapor Pressure Low--Expected to be low
pKa --2.00 (conjugate acid)[2]-

Data for propanil and 3,4-DCA sourced from publicly available databases. Data for other isomers is limited and often inferred from related compounds.

The lipophilic nature of these compounds, as indicated by their Log Kow values, suggests a potential for sorption to soil organic matter and bioaccumulation in organisms. The lower water solubility of the dichloroaniline metabolites compared to the parent compounds implies they are likely to be less mobile in aquatic systems and more persistent in sediment.

Environmental Fate and Transport: Pathways of Persistence and Degradation

The environmental persistence of dichloropropionanilide isomers is a critical factor in their overall environmental impact. The primary routes of dissipation include microbial degradation, photodegradation, and hydrolysis.

Microbial Degradation

In soil and aquatic environments, the principal degradation pathway for propanil is microbial hydrolysis of the amide bond to form 3,4-dichloroaniline (3,4-DCA).[1] This initial transformation is a key determinant of the subsequent environmental fate, as dichloroanilines are generally more persistent and can exhibit greater toxicity than their parent compounds.

Caption: Generalized microbial degradation pathway of dichloropropionanilide isomers.

The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[3] While specific degradation rates for isomers other than propanil are not well-documented, it is reasonable to assume they follow a similar initial hydrolysis step, yielding their corresponding dichloroaniline isomers. The persistence of these dichloroanilines is a significant concern, as they can undergo further transformation to form persistent and potentially carcinogenic tetrachloroazobenzene compounds.[1]

Photodegradation

Photodegradation on soil surfaces and in the upper layers of water bodies can also contribute to the breakdown of dichloropropionanilide isomers. Studies on propanil have shown that it can be photochemically converted to 3,4-dichloroaniline and other aromatic compounds.[4] The rate of photodegradation is influenced by light intensity and the presence of photosensitizing substances in the water.[5]

Hydrolysis

Chemical hydrolysis of the amide bond can occur, particularly under acidic or alkaline conditions, although microbial degradation is generally the more significant pathway in the environment. The rate of hydrolysis is pH-dependent.[6][7]

Ecotoxicity: A Comparative Look at Isomer-Specific Effects

The ecotoxicity of dichloropropionanilide isomers and their degradation products is a primary concern for non-target organisms. The position of the chlorine atoms on the aniline ring can significantly influence the toxicity of the molecule.[8]

Aquatic Toxicity

Propanil has been shown to be moderately to highly toxic to a range of aquatic organisms. The toxicity of other isomers is not as well-characterized, but data on their dichloroaniline metabolites provide valuable insights. Studies on various dichloroaniline isomers have revealed differences in their toxicity to aquatic life. For example, in a comparative study of dichloroaniline isomers, 3,5-dichloroaniline was found to have the greatest nephrotoxic potential in rats, both in vivo and in vitro.[8]

Table 2: Comparative Acute Aquatic Toxicity of Dichloroaniline Isomers

Organism3,4-Dichloroaniline3,5-Dichloroaniline2,4-DichloroanilineOther Isomers
Daphnia magna (48h EC₅₀) Data variesPotentially more toxicData variesLimited data
Fish (96h LC₅₀) Data variesPotentially more toxicData variesLimited data
Algae (72h EC₅₀) Data variesData variesData variesLimited data

EC₅₀/LC₅₀ values are indicative and can vary based on test conditions and species. Data is primarily from studies on dichloroanilines, not the parent propionanilides.

Terrestrial Toxicity

The risk to terrestrial organisms, including soil microorganisms, invertebrates, and birds, is also a consideration. Propanil has been shown to pose a high acute and long-term risk to birds.[9] The impact of other isomers is less clear, but their persistence and potential for bioaccumulation warrant further investigation.

Experimental Protocols for Environmental Impact Assessment

To facilitate further research and provide a standardized basis for comparison, this section outlines key experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Soil Sorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a substance on different soil types.[8][10][11] This is crucial for predicting the mobility of dichloropropionanilide isomers in the soil environment.

OECD_106_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Soil_Prep Soil Preparation (sieving, characterization) Equilibration Equilibration (soil + test solution) Soil_Prep->Equilibration Solution_Prep Test Solution Preparation (radiolabeled or non-labeled) Solution_Prep->Equilibration Separation Phase Separation (centrifugation) Equilibration->Separation Analysis Analysis (LSC, HPLC, LC-MS) Separation->Analysis Kd_Calc Calculate Kd (Adsorption Coefficient) Analysis->Kd_Calc Koc_Calc Calculate Koc (Organic Carbon-Normalized Adsorption Coefficient) Kd_Calc->Koc_Calc

Caption: Experimental workflow for soil sorption/desorption studies (OECD 106).

Methodology:

  • Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.

  • Test Solution: The dichloropropionanilide isomer is dissolved in a 0.01 M CaCl₂ solution. Radiolabeled compounds are often used to facilitate detection.

  • Equilibration: Soil samples are equilibrated with the test solution in centrifuge tubes by shaking for a predetermined time at a constant temperature.

  • Phase Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the test substance in the liquid phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Aquatic Toxicity Testing

Acute Immobilization Test with Daphnia magna: OECD Guideline 202

This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.[12][13]

Methodology:

  • Test Organisms: Young daphnids (<24 hours old) are used.

  • Test Solutions: A series of concentrations of the dichloropropionanilide isomer are prepared in a suitable medium.

  • Exposure: Daphnids are exposed to the test solutions for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.

Acute Toxicity Test with Fish: OECD Guideline 203

This guideline details a method to determine the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra Fish) is selected.

  • Test Solutions: A range of concentrations of the test substance are prepared.

  • Exposure: Fish are exposed to the test solutions for 96 hours.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration that is lethal to 50% of the fish (LC₅₀) is determined.

Ready Biodegradability: OECD Guideline 301

This set of guidelines provides methods to assess the ready biodegradability of organic chemicals by aerobic microorganisms.[14]

OECD_301_Workflow cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Data Analysis Inoculum Inoculum Preparation (activated sludge, etc.) Incubate Incubation in the Dark (28 days at 20-25°C) Inoculum->Incubate Medium Mineral Medium Preparation Medium->Incubate Test_Substance Test Substance Addition Test_Substance->Incubate Measurement Measurement of CO2 evolution, O2 consumption, or DOC removal Incubate->Measurement Biodegradation_Calc Calculate % Biodegradation Measurement->Biodegradation_Calc Pass_Fail Compare to Pass Levels (e.g., >60% in 10-day window) Biodegradation_Calc->Pass_Fail

Caption: General workflow for ready biodegradability testing (OECD 301).

Methodology (Example: CO₂ Evolution Test - OECD 301 B):

  • Inoculum: An inoculum of aerobic microorganisms is prepared, typically from activated sludge.

  • Test Medium: The dichloropropionanilide isomer is added as the sole source of organic carbon to a mineral medium.

  • Incubation: The test mixture is incubated in the dark at a controlled temperature for 28 days.

  • Measurement: The amount of CO₂ evolved is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated based on the theoretical amount of CO₂ that would be produced if the test substance were completely mineralized. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60%) within a 10-day window.

Analytical Methods for Isomer-Specific Quantification

The accurate assessment of the environmental impact of dichloropropionanilide isomers requires analytical methods capable of separating and quantifying each isomer in complex environmental matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS) are the most common techniques.[15][16]

  • HPLC-MS: This is a powerful technique for the separation and identification of aniline isomers.[17] Reversed-phase chromatography is often employed, with the choice of stationary and mobile phases being critical for achieving adequate separation.

  • GC-MS: This method is also suitable for the analysis of these compounds, often requiring a derivatization step to improve volatility and chromatographic performance.[1]

Conclusion and Future Directions

This comparative guide highlights the significant knowledge gap regarding the environmental impact of dichloropropionanilide isomers other than propanil. While propanil's environmental fate and ecotoxicity have been extensively studied, a comprehensive risk assessment of the entire class of dichloropropionanilide herbicides is hampered by the lack of data on its isomers.

The available information on the toxicity of various dichloroaniline metabolites underscores the importance of understanding the environmental behavior of all dichloropropionanilide isomers, as they are likely to degrade to these more persistent and potentially more toxic compounds.

Future research should focus on:

  • Synthesizing and characterizing all dichloropropionanilide isomers to determine their fundamental physicochemical properties.

  • Conducting standardized environmental fate studies (biodegradation, photodegradation, hydrolysis) for each isomer.

  • Performing comparative ecotoxicity testing on a range of relevant aquatic and terrestrial organisms for all isomers.

  • Developing and validating robust analytical methods for the simultaneous detection and quantification of all dichloropropionanilide isomers and their major degradation products in environmental samples.

By addressing these research needs, the scientific community can develop a more complete and accurate understanding of the environmental risks associated with this important class of herbicides, ultimately contributing to the development of safer and more sustainable agricultural practices.

References

  • Dhahir, S. A. (n.d.). Sunlight Photocatalytic Degradation of Propanil in Aqueous Solution and Determination of Degraded Products with UV-and HPLC†. Asian Journal of Chemistry. Retrieved from [Link]

  • MCCP REACH Consortium. (n.d.). Compilation and Summarization of Outcomes from OECD 301D Closed Bottle Tests for Medium Chain Chlorinated Paraffins. Retrieved from [Link]

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Navigating the Matrix: A Comparative Guide to Method Validation for 2,3-Dichloropropionanilide (Propanil) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Challenge of Propanil

2,3-Dichloropropionanilide, commercially known as propanil, is a widely used post-emergence herbicide critical for controlling weeds in rice and other crops.[1] Its extensive use, however, necessitates rigorous monitoring of its residues in complex matrices such as soil, water, and food products to ensure environmental safety and protect human health. The analysis of propanil is not without its challenges. The compound can degrade to 3,4-dichloroaniline (3,4-DCA), a toxicologically significant metabolite that must often be monitored concurrently.[1] Furthermore, the inherent complexity of environmental and biological samples can lead to significant matrix effects, compromising the accuracy and reliability of analytical results.[2][3]

This guide provides a comprehensive comparison of analytical methodologies for the determination of propanil, grounded in the principles of robust method validation. We will delve into the nuances of sample preparation and instrumental analysis, offering a comparative assessment of Gas Chromatography (GC) and Liquid Chromatography (LC) techniques. Our objective is to equip researchers and scientists with the expertise to select, develop, and validate a method that is not only fit for purpose but also scientifically sound and defensible.

The First Hurdle: Effective Sample Preparation from Complex Matrices

The journey to accurate quantification begins with a critical, and often underestimated, step: sample preparation. The goal is to isolate propanil and its metabolites from the matrix, remove interfering components, and present the analytes in a solvent compatible with the chosen instrumental technique.

Traditional vs. Modern Extraction Techniques

Historically, methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been employed. LLE, while straightforward, can be labor-intensive and consume large volumes of organic solvents. SPE offers better selectivity and reduced solvent consumption, with C18 cartridges being a common choice for trapping propanil from aqueous samples.[4]

In recent years, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in a wide array of matrices.[5][6] Its appeal lies in its simplicity, high throughput, and effectiveness in removing a broad range of matrix components.

The QuEChERS Workflow: A Step-by-Step Protocol for Rice Matrix

The following protocol is a representative QuEChERS procedure for the extraction of propanil from a rice matrix, a common and challenging sample type.

1. Sample Homogenization and Hydration:

  • Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of water to hydrate the sample, especially if it is a dry matrix. Allow to stand for 30 minutes. This step is crucial for efficient extraction.[4]

2. Acetonitrile Extraction:

  • Add 10 mL of acetonitrile to the tube. Acetonitrile is the preferred solvent in QuEChERS due to its ability to precipitate many matrix components while effectively extracting a wide range of pesticides.

  • Shake vigorously for 1 minute.

3. Salting-Out Partitioning:

  • Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaCl helps to reduce the solubility of polar interferences in the organic phase.

  • Shake vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents.

  • For a rice matrix, a common combination is 900 mg of anhydrous MgSO₄ (to remove residual water) and 150 mg of Primary Secondary Amine (PSA). PSA is effective at removing sugars, organic acids, and fatty acids.[4][7]

  • For matrices with high pigment content, Graphitized Carbon Black (GCB) can be added, but caution is advised as it may retain planar pesticides like propanil.[8] For fatty matrices, C18 sorbent is beneficial.[9]

  • Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.

5. Final Extract Preparation:

  • The supernatant is the final extract. It can be directly analyzed or an aliquot can be taken and acidified (e.g., with formic acid) to improve the stability of certain pesticides before injection into the LC-MS/MS system.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3-Dichloropropionanilide (CAS No. 17839-22-4). As a chlorinated herbicide derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Principles: Hazard Profile and Regulatory Framework

Understanding the inherent risks of this compound is fundamental to its proper management. This compound is classified as a hazardous substance, primarily due to its toxicity and potential environmental impact.

Scientific Rationale: The carbon-chlorine bonds in organochlorine compounds like this compound are strong, making them resistant to natural degradation. This persistence can lead to bioaccumulation in ecosystems, necessitating disposal methods that ensure complete molecular destruction.

Regulatory Imperative: In the United States, the disposal of pesticides and related chemical waste is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[1][2] RCRA, in particular, establishes a "cradle-to-grave" system for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[2] Always consult your institution's Environmental Health and Safety (EHS) office, as local and state regulations may be more stringent.[3][4]

Hazard Classification Description Source
GHS Pictogram Warning
Hazard Statement (H-Statement) H302: Harmful if swallowed.[5]
Precautionary Statement (P-Statements) P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant.
UN Number UN3077[5]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.[5]

Primary Disposal Pathway: Licensed Chemical Destruction

For persistent organochlorine compounds, the only acceptable and definitive disposal method is through a licensed chemical destruction facility.[5][6]

Causality: The recommended method is controlled incineration at high temperatures (typically 800–1200 °C) equipped with flue gas scrubbing.[5][7] This process ensures the complete thermal decomposition of the chlorinated organic molecule into simpler, non-hazardous compounds like carbon dioxide, water, and hydrogen chloride, with the latter being "scrubbed" from the exhaust gas to prevent acid rain.[7] Direct land burial or dilution is unacceptable for persistent chemicals as it leads to environmental contamination.[6]

Operational Protocols for Waste Management

Follow these validated protocols to manage different waste streams containing this compound.

Protocol 3.1: Disposal of Unused or Surplus Product
  • Segregation and Storage:

    • Do not mix this compound with other waste types, particularly other solvents or reactive chemicals.

    • Store the original container in a designated, secure hazardous waste accumulation area. The container must be tightly closed, dry, and stored away from heat or ignition sources.[8]

  • Labeling:

    • Ensure the container is clearly labeled "Hazardous Waste" and lists the full chemical name: "this compound".

    • Attach a completed hazardous waste tag provided by your institution's EHS department. This tag must include the accumulation start date and other required information.

  • Professional Collection:

    • Arrange for pickup through your EHS office. They will coordinate with a licensed hazardous waste contractor for transport and final disposal.[9]

Protocol 3.2: Management of Spills and Contaminated Materials
  • Immediate Response & PPE:

    • Evacuate non-essential personnel. Ensure the area is well-ventilated, but avoid actions that could cause the solid powder to become airborne.[8]

    • Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles or face shield, and a lab coat. For significant spills, respiratory protection may be necessary.[10]

  • Containment:

    • Prevent the substance from entering drains or waterways. Cover nearby drains if necessary.[8]

  • Cleanup:

    • Carefully take up the dry powder without creating dust.[8] Use tools that will not generate sparks.

    • For solutions, use a non-combustible absorbent material like sand, earth, or vermiculite to bind the liquid.

  • Packaging and Disposal:

    • Place all contaminated materials (absorbent, used PPE, cleaning debris) into a sturdy, leak-proof container.

    • Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Debris contaminated with this compound").

    • Manage this container for disposal following Protocol 3.1.

Protocol 3.3: Decontamination of Empty Containers

Chemical containers are not considered "empty" until properly decontaminated.

  • Initial Draining: Thoroughly empty all contents into a designated waste container.

  • Triple Rinsing (Self-Validating Protocol):

    • Rationale: This procedure is critical to remove residual hazardous material. The rinsate itself is considered hazardous waste and must be collected.[11][12]

    • Step A: Add a suitable solvent (e.g., acetone or methanol, check for compatibility) to the container, filling it to about 10% of its volume.

    • Step B: Securely cap the container and agitate vigorously to rinse all interior surfaces.

    • Step C: Decant the solvent rinsate into a designated "Hazardous Waste - Chlorinated Solvent" container.

    • Step D: Repeat steps A-C two more times.

  • Container Inactivation:

    • Once triple-rinsed, obliterate or deface the label to prevent misuse.[11][12]

    • Puncture the container to make it unusable for other purposes.[5]

  • Final Disposal:

    • The rinsed and punctured container can now be disposed of in a sanitary landfill or offered for recycling, depending on local regulations and material type.[5] Consult your EHS office for the approved route at your facility.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound waste from identification to final disposition.

G start Identify Waste Stream (this compound) pure_chem Unused / Surplus Chemical start->pure_chem spill_debris Contaminated Debris (Spill Cleanup, PPE) start->spill_debris empty_container Empty Container start->empty_container package_pure Step 1: Secure in Original or Compatible Container pure_chem->package_pure package_debris Step 1: Place in Sturdy, Sealable Container spill_debris->package_debris triple_rinse Step 1: Triple Rinse with Appropriate Solvent empty_container->triple_rinse label_waste Step 2: Attach Completed 'Hazardous Waste' Label package_pure->label_waste package_debris->label_waste store_waste Step 3: Store in Designated Waste Accumulation Area label_waste->store_waste request_pickup Step 4: Arrange Pickup via EHS Office store_waste->request_pickup incineration Final Disposition: Licensed Hazardous Waste Incineration request_pickup->incineration collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Rinsate Path deface_puncture Step 2: Deface Label & Puncture Container triple_rinse->deface_puncture collect_rinsate->package_debris final_container_disp Step 3: Dispose via Approved Route (Recycle / Landfill) deface_puncture->final_container_disp

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dichloropropionanilide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 2,3-Dichloropropionanilide (CAS No. 17839-22-4) in a laboratory setting. As a compound with significant potential hazards, adherence to rigorous safety protocols is not merely procedural—it is the foundation of responsible research. This guide moves beyond simple checklists to explain the causality behind each recommendation, empowering you, the research professional, to make informed safety decisions.

Foundational Hazard Assessment: Understanding the Risk Profile

A precise understanding of the hazards associated with this compound is critical for selecting appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for this specific isomer is limited, the known hazards of analogous compounds, such as dichlorinated propanil and propanol derivatives, demand a conservative and stringent approach to safety. The primary risks are categorized based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Profile of this compound and Analogs

Hazard Category Classification Implication for Handling Authoritative Source
Acute Toxicity (Oral) Harmful if swallowed.[1] Ingestion of even small quantities can cause significant illness. This mandates strict prohibition of eating, drinking, or smoking in the lab and meticulous hand washing after handling.[1] Sigma-Aldrich[1]
Acute Toxicity (Dermal) Toxic in contact with skin.[2] The chemical can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of chemically resistant gloves and protective clothing to prevent any skin contact.[2] TCI Chemicals[2]
Acute Toxicity (Inhalation) Toxic or Fatal if inhaled.[2] Inhalation of dust or aerosols can be extremely dangerous, potentially causing severe respiratory irritation or systemic poisoning.[2] All handling of solids and solutions must be performed in a certified chemical fume hood or with appropriate respiratory protection. TCI Chemicals, Sigma-Aldrich[2]
Skin Corrosion/Irritation Causes skin irritation.[2][3] Direct contact can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermatitis. Fisher Scientific, TCI Chemicals[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3] Splashes pose a significant risk to vision. Chemical splash goggles are the minimum required eye protection. Fisher Scientific, TCI Chemicals[2][3]
Carcinogenicity Suspected of causing cancer.[2] This long-term health hazard requires minimizing exposure to the lowest achievable levels through a combination of engineering controls and robust PPE. TCI Chemicals, Sigma-Aldrich[2]
Specific Target Organ Toxicity May cause respiratory irritation and damage to organs (liver, kidney, blood) through single or repeated exposure.[2] This underscores the need for consistent and correct use of PPE to prevent both acute and chronic health effects. TCI Chemicals[2]

| Environmental Hazard | Very toxic to aquatic life.[1] | Spills and improper disposal can cause significant environmental damage. All waste must be collected and disposed of as hazardous.[1] | Sigma-Aldrich[1] |

Core PPE Protocols: A Task-Based, Multi-Layered Defense

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following protocols outline the necessary PPE, moving from minimum requirements to procedures with a higher risk of aerosolization or splash.

Eye and Face Protection: The First Line of Defense
  • Causality: Because this compound causes severe eye irritation, robust eye protection is mandatory at all times.[2][3]

  • Standard Operation (e.g., weighing solids, preparing dilute solutions): At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[3][4] Goggles provide a full seal around the eyes, protecting from splashes, which standard safety glasses do not.[5]

  • High-Risk Operation (e.g., transferring large volumes, heating solutions, potential for pressure buildup): In addition to chemical splash goggles, a full-face shield is required.[6] The face shield protects the entire face from large-volume splashes.[6]

Skin and Body Protection: Preventing Dermal Absorption
  • Causality: The compound is toxic upon skin contact and can cause irritation.[2] Therefore, preventing all skin exposure is a primary objective.

  • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory. This coat should be buttoned completely.

  • Gloves: No single glove material is impervious to all chemicals.[6] For handling this compound, nitrile gloves are a common starting point, but you must consult the glove manufacturer's compatibility data.

    • Double-Gloving: For tasks involving significant immersion risk or handling concentrated solutions, wearing two pairs of gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.[5]

    • Glove Change Protocol: Remove and replace gloves immediately if they are contaminated or torn. Never wear gloves outside of the laboratory area. Wash hands thoroughly after removing gloves.

  • Apron/Coveralls: For large-scale work or when there is a significant splash hazard, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[7]

Respiratory Protection: The Primacy of Engineering Controls
  • Causality: The high inhalation toxicity of related compounds means that preventing airborne exposure is critical.[2]

  • Primary Control: All procedures that may generate dust or aerosols (e.g., weighing, transferring, preparing solutions, heating) must be conducted inside a certified chemical fume hood. Engineering controls are always the preferred method for exposure reduction.[5]

  • Secondary Control (Respirators): Respirators should only be used when engineering controls are not feasible or during emergency situations. A respiratory protection program that complies with OSHA 29 CFR 1910.134 is required for all respirator use.

    • For potential low-level aerosol exposure: A full-face or half-mask air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters (NIOSH-approved) is necessary.[7]

    • For emergency situations (e.g., large spills): A positive-pressure, self-contained breathing apparatus (SCBA) is required, as it provides the highest level of respiratory protection.[8][9]

Operational and Disposal Plans

Step-by-Step Safe Handling Workflow
  • Preparation: Conduct a pre-task hazard assessment. Ensure the chemical fume hood is functioning correctly. Assemble and inspect all necessary PPE. Ensure an eyewash station and safety shower are immediately accessible.[3][4]

  • Execution: Conduct all manipulations within the fume hood. When weighing the solid, use a spatula and handle it gently to minimize dust generation. When preparing solutions, add the solid to the solvent slowly.

  • Decontamination: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: 1) outer gloves (if double-gloved), 2) apron/coveralls, 3) outer gloves, 4) face shield, 5) goggles, 6) lab coat, 7) inner gloves.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[3]

Emergency Protocols: Spill and Exposure
  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

    • Decontaminate the area.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately. Alert others to evacuate.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Call your institution's emergency response team.

    • Do not re-enter the area until cleared by safety professionals.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, absorbent materials, and other solid debris must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[10]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][11]

Visual Workflow Guides

The following diagrams provide at-a-glance decision support for critical safety workflows.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection start Assess Task fume_hood Fume Hood Available & Certified? start->fume_hood base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles fume_hood->base_ppe Yes stop STOP WORK Consult EHS fume_hood->stop No task_type task_type base_ppe->task_type Evaluate Risk face_shield Add Face Shield proceed Execute Task Safely face_shield->proceed Proceed with Task chem_apron Add Chemical Apron or Coveralls chem_apron->proceed respirator Consult EHS: Air-Purifying Respirator May Be Required respirator->proceed task_type->face_shield High Splash Risk? task_type->chem_apron Large Volume? task_type->respirator Dust/Aerosol Risk? task_type->proceed Low Risk Task

Caption: PPE selection workflow based on task-specific risk assessment.

Spill_Response_Logic start Spill Occurs location Spill Location? start->location size Spill Size? location->size Inside Fume Hood evacuate 1. EVACUATE AREA 2. Alert others 3. Close Doors 4. Call Emergency Response location->evacuate Outside Fume Hood size->evacuate Large / Unmanageable small_spill 1. Alert Others 2. Use Spill Kit (Non-combustible) 3. Collect Waste 4. Decontaminate Area size->small_spill Small / Manageable end Resume Work evacuate->end Area Cleared by EHS small_spill->end Area is Clean

Caption: Decision tree for responding to a chemical spill event.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Greenbook.net. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Emory University. (2025). EHSO Manual - Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.